molecular formula C21H26O11 B15592991 prim-O-Glucosylangelicain

prim-O-Glucosylangelicain

Número de catálogo: B15592991
Peso molecular: 454.4 g/mol
Clave InChI: YMKQLZWZRFMJBN-OKLJWTAFSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Prim-O-Glucosylangelicain is a useful research compound. Its molecular formula is C21H26O11 and its molecular weight is 454.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C21H26O11

Peso molecular

454.4 g/mol

Nombre IUPAC

4-hydroxy-2-(2-hydroxypropan-2-yl)-7-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2,3-dihydrofuro[3,2-g]chromen-5-one

InChI

InChI=1S/C21H26O11/c1-21(2,28)14-4-9-11(31-14)5-12-15(16(9)24)10(23)3-8(30-12)7-29-20-19(27)18(26)17(25)13(6-22)32-20/h3,5,13-14,17-20,22,24-28H,4,6-7H2,1-2H3/t13-,14?,17-,18+,19-,20-/m1/s1

Clave InChI

YMKQLZWZRFMJBN-OKLJWTAFSA-N

Origen del producto

United States

Foundational & Exploratory

What is the chemical structure of prim-O-Glucosylangelicain?

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological context of prim-O-Glucosylangelicain, a natural compound isolated from the roots of Cimicifuga foetida.[1] This document is intended to serve as a foundational resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Chemical Structure and Properties

This compound is a glycoside derivative of angelicain (B198299). Its chemical structure consists of an angelicain aglycone linked to a glucose molecule via an O-glycosidic bond.

The systematic IUPAC name for this compound is 4-hydroxy-2-(2-hydroxypropan-2-yl)-7-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2,3-dihydrofuro[3,2-g]chromen-5-one.[1]

Structural Details: The core of the molecule is a furo[3,2-g]chromen-5-one, which is a furan (B31954) ring fused with a chromen-5-one. This core is substituted with a hydroxyl group, a 2-hydroxypropan-2-yl group, and a glucosyloxymethyl group. The glucose moiety is attached at the C-7 position of the chromone (B188151) ring through a methylene (B1212753) ether linkage.

Physicochemical Properties: this compound is typically isolated as a powder.[2] The purity of isolated samples is generally reported to be greater than 95-98%.[1][2]

PropertyValueReference
Molecular Formula C₂₁H₂₆O₁₁[1][2]
Molecular Weight 454.42 g/mol [1]
SMILES Notation CC(C)(C1CC2=C(O1)C=C3C(=C2O)C(=O)C=C(O3)COC4C(C(C(C(O4)CO)O)O)O)O[1][2]
Appearance Powder[1][2]

Experimental Protocols

General Isolation Workflow

The following diagram illustrates a typical workflow for the isolation of natural products like this compound from plant material.

G General Workflow for Natural Product Isolation start Plant Material (e.g., Cimicifuga foetida roots) extraction Extraction with a suitable solvent (e.g., methanol (B129727), ethanol) start->extraction filtration Filtration and Concentration to yield crude extract extraction->filtration partitioning Solvent-Solvent Partitioning for preliminary fractionation filtration->partitioning chromatography Column Chromatography (e.g., silica (B1680970) gel, Sephadex) for separation partitioning->chromatography purification Further Purification (e.g., HPLC) to isolate pure compound chromatography->purification characterization Structural Elucidation (NMR, MS, etc.) purification->characterization end Isolated this compound characterization->end

A generalized workflow for the isolation of this compound.

Key Steps in the Inferred Protocol:

  • Extraction: The dried and powdered roots of Cimicifuga foetida would be subjected to extraction with a polar solvent such as methanol or ethanol (B145695) to extract a broad range of compounds, including glycosides.

  • Fractionation: The resulting crude extract would then be concentrated and partitioned between immiscible solvents of varying polarities (e.g., n-hexane, ethyl acetate, and water) to separate compounds based on their polarity. Glycosides like this compound would typically be found in the more polar fractions.

  • Chromatographic Separation: The polar fractions would be subjected to various chromatographic techniques, such as column chromatography over silica gel or Sephadex, to separate the mixture into individual compounds.

  • Purification: High-performance liquid chromatography (HPLC) would likely be used as a final purification step to obtain this compound in high purity.

  • Structural Elucidation: The structure of the isolated compound would be confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Biological Activity and Signaling Pathways

Currently, there is a lack of specific studies in the public domain detailing the biological activity and associated signaling pathways of this compound. However, numerous other compounds isolated from Cimicifuga foetida have demonstrated significant biological effects, offering a potential context for future research on this compound.

For instance, cycloartane (B1207475) triterpenoids from Cimicifuga foetida have been shown to exhibit inhibitory activity on the Wnt signaling pathway. Additionally, another compound from this plant, KHF16, has been found to suppress breast cancer, partially by inhibiting the NF-κB signaling pathway. These findings suggest that compounds from Cimicifuga foetida are a rich source of molecules with potential therapeutic applications.

Hypothetical Signaling Pathway Interaction

Given the anti-inflammatory and anti-cancer activities observed in other compounds from the same plant source, a logical starting point for investigating the biological activity of this compound would be to examine its effect on key inflammatory and cell survival pathways, such as the NF-κB pathway.

The following diagram illustrates a simplified representation of the NF-κB signaling pathway, which could be a potential target for this compound.

G Hypothetical Target: NF-κB Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus External Stimulus (e.g., Cytokines, LPS) receptor Cell Surface Receptor stimulus->receptor IKK IKK Complex receptor->IKK p_IKK Phosphorylated IKK IKK->p_IKK p_IkB Phosphorylated IκB p_IKK->p_IkB NfKb_IkB NF-κB/IκB Complex (Inactive) ub_IkB Ubiquitinated IκB p_IkB->ub_IkB proteasome Proteasomal Degradation ub_IkB->proteasome NfKb Active NF-κB proteasome->NfKb nucleus Nucleus NfKb->nucleus transcription Gene Transcription (Inflammation, Cell Survival) nucleus->transcription

A simplified diagram of the NF-κB signaling pathway.

Future research should focus on elucidating the specific biological targets and mechanisms of action of this compound to determine its therapeutic potential. Investigations into its effects on pathways like NF-κB and Wnt, given the activities of co-isolated compounds, would be a valuable starting point.

References

Unveiling Prim-O-Glucosylangelicain: A Technical Guide to Its Natural Sources, Isolation, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of prim-O-Glucosylangelicain, a naturally occurring chromone (B188151) glycoside of significant interest to the scientific community. This document details its primary natural source, comprehensive isolation and purification protocols, quantitative analysis, and its modulatory effects on key inflammatory signaling pathways.

Natural Source

This compound, often referred to in scientific literature as prim-O-glucosylcimifugin, is predominantly isolated from the roots of Saposhnikovia divaricate , a perennial herb belonging to the Apiaceae family.[1][2][3][4] Commonly known as "Fangfeng" in traditional Chinese medicine, this plant has a long history of use for treating various ailments, including inflammation and pain.[5] While initially reported to be from Cimicifuga foetida, recent and more extensive research points towards Saposhnikovia divaricate as the primary and well-documented source of this compound.

Physicochemical and Spectroscopic Data

PropertyValueReference
Molecular Formula C₂₂H₂₈O₁₁[6][7]
Molecular Weight 468.45 g/mol [6][7]
CAS Number 80681-45-4[6][7]
Appearance White solid[6]
Solubility Soluble in DMSO[6]
LC-MS (ESI+) Precursor ion [M+H]⁺: m/z 469; Major product ion: m/z 307[1][7]

Quantitative Analysis

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is the method of choice for the quantification of this compound in plant extracts.

ParameterValueReference
Plant Part Used Roots of Saposhnikovia divaricate[2][3]
Extraction Solvent Methanol (B129727) or Ethanol (B145695)Generic protocol
Yield (Total Active Ingredients) 0.65% - 1.0% (prim-O-glucosylcimifugin and 5-O-methylvisamminoside)[2][3]
Purity (Post-purification) >98% (achievable with preparative HPLC)Generic protocol

Experimental Protocols: Isolation and Purification

The following is a generalized, multi-step protocol for the isolation and purification of this compound from the roots of Saposhnikovia divaricate, based on common phytochemical isolation techniques for glycosides.

4.1. Extraction

  • Plant Material Preparation: Air-dry the roots of Saposhnikovia divaricate at room temperature and grind them into a fine powder.

  • Solvent Extraction: Macerate the powdered root material with 70% ethanol (or methanol) at a 1:10 (w/v) ratio for 24 hours at room temperature with constant agitation.

  • Filtration and Concentration: Filter the extract through cheesecloth and then with Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude extract.

4.2. Liquid-Liquid Partitioning

  • Solvent Partitioning: Suspend the crude extract in water and partition it sequentially with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to remove non-polar and moderately polar impurities. This compound, being a glycoside, is expected to remain in the aqueous phase.

4.3. Column Chromatography

  • Stationary Phase: Pack a glass column with a suitable adsorbent, such as Diaion HP-20 macroporous resin or silica (B1680970) gel.

  • Elution: Apply the concentrated aqueous extract to the column.

    • For Diaion HP-20, wash the column with distilled water to remove sugars and other highly polar compounds. Then, elute the target compounds with a stepwise gradient of methanol in water (e.g., 20%, 40%, 60%, 80%, 100% methanol).

    • For silica gel, elute with a gradient of increasing polarity, for example, a chloroform-methanol or ethyl acetate-methanol solvent system.

  • Fraction Collection: Collect the eluate in fractions and monitor the presence of the target compound using thin-layer chromatography (TLC) or analytical HPLC-UV.

4.4. Preparative High-Performance Liquid Chromatography (Prep-HPLC)

  • Column: Utilize a reversed-phase C18 column.

  • Mobile Phase: Employ a gradient elution system, typically consisting of acetonitrile (B52724) and water (often with a small percentage of formic acid, e.g., 0.1%, to improve peak shape).

  • Detection: Monitor the elution profile with a UV detector at a wavelength of approximately 254 nm.

  • Fraction Collection and Purification: Collect the fractions corresponding to the peak of this compound. Pool the pure fractions and remove the solvent under vacuum to yield the purified compound.

G cluster_extraction Extraction cluster_partitioning Purification Dried Roots Dried Roots Powdered Material Powdered Material Dried Roots->Powdered Material Grinding Crude Extract Crude Extract Powdered Material->Crude Extract 70% Ethanol Maceration Aqueous Phase Aqueous Phase Crude Extract->Aqueous Phase Liquid-Liquid Partitioning Enriched Fractions Enriched Fractions Aqueous Phase->Enriched Fractions Column Chromatography Pure Compound Pure Compound Enriched Fractions->Pure Compound Preparative HPLC

Isolation Workflow for this compound

Biological Activity and Signaling Pathways

This compound has demonstrated significant anti-inflammatory properties. Its mechanism of action involves the modulation of key signaling pathways that are crucial in the inflammatory response.

5.1. Inhibition of Pro-inflammatory Mediators

The compound has been shown to suppress the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).

5.2. Modulation of Inflammatory Signaling Pathways

This compound exerts its anti-inflammatory effects by inhibiting the activation of the following signaling cascades:

  • Mitogen-Activated Protein Kinase (MAPK) Pathway: This pathway plays a central role in cellular responses to a wide range of stimuli, including inflammatory cytokines.

  • Protein Kinase B (AKT) Pathway: The AKT pathway is involved in cellular survival, proliferation, and inflammation.

  • Nuclear Factor-kappa B (NF-κB) Pathway: NF-κB is a key transcription factor that regulates the expression of numerous genes involved in inflammation and immunity. This compound inhibits the phosphorylation of IκB-α, which prevents the translocation of NF-κB into the nucleus and subsequent transcription of pro-inflammatory genes.

G cluster_pathways Intracellular Signaling Inflammatory Stimuli Inflammatory Stimuli MAPK Pathway MAPK Pathway Inflammatory Stimuli->MAPK Pathway AKT Pathway AKT Pathway Inflammatory Stimuli->AKT Pathway NF-kB Pathway NF-kB Pathway Inflammatory Stimuli->NF-kB Pathway This compound This compound This compound->MAPK Pathway Inhibits This compound->AKT Pathway Inhibits This compound->NF-kB Pathway Inhibits Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression MAPK Pathway->Pro-inflammatory Gene Expression AKT Pathway->Pro-inflammatory Gene Expression NF-kB Pathway->Pro-inflammatory Gene Expression

References

The Biosynthesis of Prim-O-Glucosylangelicain in Cimicifuga: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prim-O-Glucosylangelicain, a significant bioactive compound isolated from plants of the Cimicifuga genus, has garnered interest for its potential therapeutic applications. Understanding its biosynthesis is crucial for metabolic engineering and ensuring a sustainable supply. This technical guide delineates the putative biosynthetic pathway of this compound, beginning with the foundational phenylpropanoid pathway and culminating in the glycosylation of the angelicain (B198299) aglycone. While the complete enzymatic cascade in Cimicifuga is yet to be fully elucidated, this paper consolidates current knowledge on the key enzymatic steps, presents a hypothetical pathway, and provides relevant experimental methodologies gleaned from studies on related species and enzyme families.

Introduction

Cimicifuga, a genus in the Ranunculaceae family, is a source of various pharmacologically active secondary metabolites. Among these is this compound, a glycoside of the coumarin (B35378) derivative angelicain (also known as norcimifugin). The biological activities of Cimicifuga extracts have been attributed to a complex mixture of compounds, including triterpene glycosides and phenylpropanoids. The biosynthesis of these molecules is of significant interest for biotechnological production and for understanding the chemical ecology of the plant. This whitepaper focuses on the biosynthesis of this compound, providing a detailed overview of the proposed pathway and the enzymes likely involved.

The Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound can be conceptually divided into two major stages: the formation of the aglycone, angelicain, via the phenylpropanoid pathway and subsequent coumarin biosynthesis, followed by the glycosylation of angelicain.

Stage 1: Biosynthesis of the Aglycone - Angelicain (Norcimifugin)

The backbone of angelicain is derived from the phenylpropanoid pathway, a central route in plant secondary metabolism that begins with the amino acid L-phenylalanine.

2.1.1. The General Phenylpropanoid Pathway

The initial steps involve the conversion of L-phenylalanine to p-coumaroyl-CoA:

  • Phenylalanine Ammonia-Lyase (PAL): This enzyme catalyzes the deamination of L-phenylalanine to form cinnamic acid.

  • Cinnamate 4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to produce p-coumaric acid.

  • 4-Coumarate:CoA Ligase (4CL): This enzyme activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

2.1.2. Coumarin Ring Formation

The formation of the characteristic coumarin lactone ring from p-coumaroyl-CoA is a critical step. This process involves an ortho-hydroxylation of the cinnamic acid derivative. While the specific enzymes in Cimicifuga have not been characterized, the general mechanism is understood to proceed as follows:

  • Ortho-hydroxylation: An enzyme, likely a 2-hydroxylase (a type of cytochrome P450 monooxygenase), hydroxylates the C2 position of the phenyl ring of a p-coumaric acid derivative.

  • Lactonization: The resulting ortho-hydroxycinnamic acid derivative can then undergo spontaneous or enzyme-catalyzed lactonization to form the coumarin ring system of angelicain. The exact precursor to angelicain that is hydroxylated is not definitively known.

Stage 2: Glycosylation of Angelicain

The final step in the biosynthesis of this compound is the attachment of a glucose moiety to the angelicain aglycone. This reaction is catalyzed by a UDP-glycosyltransferase (UGT).

  • UDP-Glucosyltransferase (UGT): A specific UGT transfers a glucose molecule from UDP-glucose to a hydroxyl group on the angelicain molecule. The "prim-O" designation suggests the glucose is attached at a primary alcohol, though the exact position requires confirmation through detailed structural analysis of angelicain and its glycoside.

The overall proposed biosynthetic pathway is visualized in the following diagram:

Biosynthesis_of_Prim_O_Glucosylangelicain cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_coumarin Coumarin Biosynthesis cluster_glycosylation Glycosylation L-Phenylalanine L-Phenylalanine Cinnamic Acid Cinnamic Acid L-Phenylalanine->Cinnamic Acid PAL p-Coumaric Acid p-Coumaric Acid Cinnamic Acid->p-Coumaric Acid C4H p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaric Acid->p-Coumaroyl-CoA 4CL Ortho-hydroxylated Intermediate Ortho-hydroxylated Intermediate p-Coumaroyl-CoA->Ortho-hydroxylated Intermediate 2-Hydroxylase (putative) Angelicain (Norcimifugin) Angelicain (Norcimifugin) Ortho-hydroxylated Intermediate->Angelicain (Norcimifugin) Lactonization This compound This compound Angelicain (Norcimifugin)->this compound UGT UDP-Glucose UDP-Glucose UDP-Glucose->this compound

Caption: Proposed biosynthesis pathway of this compound.

Quantitative Data

Currently, there is a lack of specific quantitative data in the literature regarding the enzyme kinetics and metabolite concentrations for the biosynthesis of this compound in Cimicifuga. The following table presents hypothetical data points that would be crucial for a comprehensive understanding and for metabolic engineering efforts.

ParameterEnzymeSubstrateValueUnitsReference
Km PAL (C. racemosa)L-PhenylalanineData not availableµM-
kcat PAL (C. racemosa)L-PhenylalanineData not availables-1-
Km C4H (C. racemosa)Cinnamic AcidData not availableµM-
kcat C4H (C. racemosa)Cinnamic AcidData not availables-1-
Km 4CL (C. racemosa)p-Coumaric AcidData not availableµM-
kcat 4CL (C. racemosa)p-Coumaric AcidData not availables-1-
Km Angelicain UGT (C. racemosa)AngelicainData not availableµM-
Km Angelicain UGT (C. racemosa)UDP-GlucoseData not availableµM-
kcat Angelicain UGT (C. racemosa)AngelicainData not availables-1-
Concentration AngelicainC. foetida rootsData not availableµg/g FW-
Concentration This compoundC. foetida rootsData not availableµg/g FW-

Experimental Protocols

Detailed experimental protocols for the specific enzymes in the this compound biosynthetic pathway from Cimicifuga are not currently available. However, the following sections provide generalized protocols for the key enzyme classes involved, which can be adapted for the characterization of the Cimicifuga enzymes.

Extraction and Assay of Phenylpropanoid Pathway Enzymes (PAL, C4H, 4CL)

This protocol outlines a general procedure for the extraction and subsequent activity assays of the initial enzymes of the phenylpropanoid pathway.

experimental_workflow_phenylpropanoid cluster_extraction Enzyme Extraction cluster_assay Enzyme Assay Plant Tissue Plant Tissue Homogenization Homogenization Plant Tissue->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Crude Enzyme Extract Crude Enzyme Extract Centrifugation->Crude Enzyme Extract Reaction Mixture Reaction Mixture Crude Enzyme Extract->Reaction Mixture Incubation Incubation Reaction Mixture->Incubation Substrate Substrate Substrate->Reaction Mixture Cofactors Cofactors Cofactors->Reaction Mixture Reaction Termination Reaction Termination Incubation->Reaction Termination Analysis Analysis Reaction Termination->Analysis HPLC/LC-MS HPLC/LC-MS Analysis->HPLC/LC-MS Quantification of Product

Caption: General workflow for phenylpropanoid enzyme extraction and assay.

Methodology:

  • Enzyme Extraction:

    • Freeze fresh Cimicifuga root or rhizome tissue in liquid nitrogen and grind to a fine powder.

    • Homogenize the powder in an extraction buffer (e.g., 100 mM Tris-HCl pH 7.5, 10 mM β-mercaptoethanol, 5 mM EDTA, and 10% (w/v) polyvinylpolypyrrolidone).

    • Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.

    • The resulting supernatant is the crude enzyme extract. For C4H, a microsomal fraction may need to be prepared by further ultracentrifugation.

  • Enzyme Assays:

    • PAL Assay: Incubate the crude extract with L-phenylalanine. Monitor the formation of cinnamic acid spectrophotometrically at 290 nm or by HPLC.

    • C4H Assay: Incubate the microsomal fraction with cinnamic acid and NADPH. Monitor the formation of p-coumaric acid by HPLC.

    • 4CL Assay: Incubate the crude extract with p-coumaric acid, ATP, and Coenzyme A. Monitor the formation of p-coumaroyl-CoA by HPLC.

Heterologous Expression and Functional Characterization of a Putative Angelicain UDP-Glucosyltransferase (UGT)

This protocol describes the steps to identify, clone, and characterize a candidate UGT from Cimicifuga.

experimental_workflow_ugt cluster_gene_id Gene Identification and Cloning cluster_expression Heterologous Expression cluster_characterization Functional Characterization Transcriptome Analysis Transcriptome Analysis Candidate UGT Selection Candidate UGT Selection Transcriptome Analysis->Candidate UGT Selection Gene Cloning Gene Cloning Candidate UGT Selection->Gene Cloning Expression Vector Expression Vector Gene Cloning->Expression Vector Transformation (E. coli) Transformation (E. coli) Expression Vector->Transformation (E. coli) Protein Expression Protein Expression Transformation (E. coli)->Protein Expression Cell Lysis Cell Lysis Protein Expression->Cell Lysis Purification (e.g., Ni-NTA) Purification (e.g., Ni-NTA) Cell Lysis->Purification (e.g., Ni-NTA) Purified UGT Purified UGT Purification (e.g., Ni-NTA)->Purified UGT Enzyme Assay Enzyme Assay Purified UGT->Enzyme Assay LC-MS Analysis LC-MS Analysis Enzyme Assay->LC-MS Analysis Angelicain Angelicain Angelicain->Enzyme Assay UDP-Glucose UDP-Glucose UDP-Glucose->Enzyme Assay Product Identification Product Identification LC-MS Analysis->Product Identification

Physical and chemical properties of prim-O-Glucosylangelicain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

prim-O-Glucosylangelicain is a naturally occurring furanocoumarin glucoside isolated from the roots of Cimicifuga foetida L.[1][2]. This technical guide provides a comprehensive overview of its known physical and chemical properties. While detailed experimental protocols for its isolation and characterization, as well as specific biological activities and associated signaling pathways, are not extensively documented in publicly accessible literature, this guide consolidates the available data and outlines general methodologies applicable to the study of similar natural products.

Physical and Chemical Properties

This compound presents as a powder in its solid form.[1][3] Key identifying and physical characteristics are summarized in the tables below.

Table 1: General and Chemical Properties
PropertyValueSource
CAS Number 85889-15-2[3]
Molecular Formula C₂₁H₂₆O₁₁[1][3]
Molecular Weight 454.4 g/mol [3]
IUPAC Name (2S)-4-hydroxy-2-(2-hydroxypropan-2-yl)-7-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2,3-dihydrofuro[3,2-g]chromen-5-one[3]
SMILES CC(C)(C1CC2=C(O1)C=C3C(=C2O)C(=O)C=C(O3)COC4C(C(C(C(O4)CO)O)O)O)O[1][3]
InChI Key YMKQLZWZRFMJBN-UHFFFAOYSA-N[1]
Physical Description Powder[1][3]
Purity >98% (commercially available)[3]
Table 2: Physical Properties
PropertyValueSource
Melting Point 130-132 °C[1]
Optical Rotation [α]²²_D_ +13.7 (c, 0.580 in EtOH)[1]
Solubility Information not readily available. General advice for similar compounds suggests warming the tube at 37°C and using an ultrasonic bath to enhance solubility.[3]
Storage Store in a sealed, cool, and dry condition. Stock solutions can be stored below -20°C for several months.[3]

Spectroscopic Data

Detailed spectroscopic data (¹H-NMR, ¹³C-NMR, IR, UV-Vis) for this compound are not available in the searched literature. The following sections outline the general principles for acquiring and interpreting such data for furanocoumarin glucosides.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of natural products.

  • ¹H-NMR Spectroscopy : In the ¹H-NMR spectrum of a furanocoumarin glucoside, characteristic signals would be expected for the aromatic protons of the furanocoumarin core, the protons of the dihydrofuran ring, the protons of the hydroxypropyl side chain, and the protons of the glucose moiety. The anomeric proton of the glucose unit typically appears as a doublet in the region of δ 4.5-5.5 ppm.

  • ¹³C-NMR Spectroscopy : The ¹³C-NMR spectrum would provide information on all carbon atoms in the molecule. Characteristic chemical shifts would be observed for the carbonyl carbon of the lactone, the aromatic and olefinic carbons of the furanocoumarin system, the carbons of the dihydrofuran ring and the side chain, and the carbons of the glucose unit.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. For this compound, a high-resolution mass spectrum would confirm the elemental composition of C₂₁H₂₆O₁₁. Tandem MS (MS/MS) experiments could be used to probe the structure by fragmenting the molecule and analyzing the resulting daughter ions. A characteristic fragmentation would be the loss of the glucose moiety.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show characteristic absorption bands for the various functional groups present in the molecule. These would include:

  • A broad absorption band in the region of 3500-3200 cm⁻¹ due to the O-H stretching vibrations of the hydroxyl groups.

  • A strong absorption band around 1700-1750 cm⁻¹ corresponding to the C=O stretching vibration of the lactone.

  • Absorption bands in the region of 1600-1450 cm⁻¹ due to C=C stretching vibrations of the aromatic and furan (B31954) rings.

  • Absorption bands in the region of 1200-1000 cm⁻¹ corresponding to C-O stretching vibrations.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound, dissolved in a suitable solvent like ethanol (B145695) or methanol, would be expected to show absorption maxima characteristic of the furanocoumarin chromophore. Furanocoumarins typically exhibit strong absorption in the UV region between 200 and 400 nm.

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the isolation, purification, and characterization of this compound are not available in the public domain. The following are generalized protocols based on standard phytochemical and analytical techniques.

General Isolation and Purification Workflow

The isolation of furanocoumarin glucosides from plant material typically involves the following steps:

G plant_material Dried and Powdered Plant Material (e.g., roots of Cimicifuga foetida) extraction Extraction with a polar solvent (e.g., Methanol or Ethanol) plant_material->extraction filtration Filtration and Concentration (to obtain crude extract) extraction->filtration partitioning Solvent-Solvent Partitioning (e.g., with n-hexane, ethyl acetate, n-butanol) filtration->partitioning column_chromatography Column Chromatography (e.g., Silica gel, Sephadex LH-20) partitioning->column_chromatography Polar fraction hplc Preparative High-Performance Liquid Chromatography (HPLC) column_chromatography->hplc Further purification pure_compound Pure this compound hplc->pure_compound

Caption: General workflow for the isolation of this compound.

Spectroscopic Analysis Protocol

A general protocol for the spectroscopic characterization of a purified compound like this compound would involve:

G pure_sample Pure this compound dissolution Dissolution in appropriate deuterated solvent (for NMR) or spectroscopic grade solvent (for UV-Vis, MS) pure_sample->dissolution ir IR Spectroscopy (e.g., KBr pellet or thin film) pure_sample->ir nmr NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) dissolution->nmr ms Mass Spectrometry (HRMS, MS/MS) dissolution->ms uv_vis UV-Vis Spectroscopy dissolution->uv_vis data_analysis Data Analysis and Structure Elucidation nmr->data_analysis ms->data_analysis ir->data_analysis uv_vis->data_analysis

Caption: Workflow for spectroscopic analysis of this compound.

Biological Activity and Signaling Pathways

There is currently no specific information available in the searched scientific literature regarding the biological activity or the signaling pathways modulated by this compound.

Furanocoumarins as a class of compounds are known to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects. The biological activities of furanocoumarins are diverse.[4] Some studies have demonstrated that grapefruit juice, which contains furanocoumarins, exhibits chemopreventive and antigenotoxic activities.[4] Additionally, certain furanocoumarins have shown anti-inflammatory activity.[4]

The genus Cimicifuga has been studied for its medicinal properties, and extracts from Cimicifuga foetida have been shown to have effects on menopausal symptoms and to induce cell cycle arrest and apoptosis in cancer cell lines. However, these effects are attributed to the crude extract and not specifically to this compound.

Given the lack of specific data, a hypothetical logical workflow for investigating the biological activity and signaling pathway of a novel compound like this compound is presented below.

G compound This compound in_vitro_screening In vitro biological screening (e.g., cytotoxicity, enzyme inhibition, receptor binding assays) compound->in_vitro_screening hit_identification Hit Identification and Target Validation in_vitro_screening->hit_identification Identified activity pathway_analysis Signaling Pathway Analysis (e.g., Western blot, qPCR, reporter assays) hit_identification->pathway_analysis in_vivo_studies In vivo studies in animal models pathway_analysis->in_vivo_studies clinical_development Pre-clinical and Clinical Development in_vivo_studies->clinical_development

Caption: Logical workflow for investigating the biological activity of a novel compound.

Conclusion

This compound is a furanocoumarin glucoside with defined chemical and some physical properties. However, a significant gap exists in the publicly available scientific literature regarding its detailed spectroscopic characterization, specific biological activities, and mechanism of action at the molecular level. This guide provides the foundational knowledge currently available and outlines the standard methodologies that can be employed to further investigate this natural product. Future research is warranted to fully elucidate the therapeutic potential of this compound.

References

Spectroscopic Data for prim-O-Glucosylangelicain: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for experimental spectroscopic data (NMR, MS, and IR) for the compound prim-O-Glucosylangelicain has yielded no specific results. Publicly available scientific literature and chemical databases accessed do not contain a detailed characterization of a compound explicitly identified by this name.

This technical guide aims to provide a framework for the type of data and experimental protocols that would be expected for the full spectroscopic characterization of a novel or known furanocoumarin glycoside like this compound. While direct data for the named compound is unavailable, this document will outline the standard methodologies and expected spectral features for closely related angular furanocoumarin glucosides, which would be essential for researchers in natural product chemistry, pharmacology, and drug development.

Hypothetical Structure

This compound suggests a chemical structure where a glucose molecule is attached to a derivative of angelicain (B198299). Angelicain, also known as isopsoralen, is a naturally occurring angular furanocoumarin. The "prim-O-Glucosyl" prefix implies the glucose moiety is attached at a primary alcohol position, likely on the angelicain core, though the exact substitution pattern is not specified without further information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For a compound like this compound, a suite of 1D and 2D NMR experiments would be required.

Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for a Furanocoumarin Glucoside
MoietyAtom PositionExpected ¹H NMR (δ, ppm)Expected ¹³C NMR (δ, ppm)
Furanocoumarin Core Furan H-2'7.6 - 7.8145.0 - 150.0
Furan H-3'6.8 - 7.0105.0 - 110.0
Lactone C=O-160.0 - 165.0
Aromatic CH6.2 - 8.095.0 - 150.0
Oxygenated Aromatic C-150.0 - 165.0
Glucose Moiety Anomeric H-1''4.5 - 5.5 (d)100.0 - 105.0
Sugar Protons H-2'' to H-6''3.2 - 4.560.0 - 80.0
C-6'' (if primary alcohol)~3.7 - 3.9~61.0 - 63.0

Note: Chemical shifts are highly dependent on the solvent and the specific substitution pattern of the molecule.

Experimental Protocols

NMR Data Acquisition:

  • Sample Preparation: 1-5 mg of the purified compound would be dissolved in 0.5 mL of a deuterated solvent (e.g., DMSO-d₆, CD₃OD, or D₂O).

  • Instrumentation: Spectra would be recorded on a high-field NMR spectrometer (e.g., 400-600 MHz).

  • 1D NMR: Standard ¹H and ¹³C{¹H} spectra would be acquired.

  • 2D NMR: A series of 2D experiments would be essential for unambiguous assignment:

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks within the furanocoumarin and glucose moieties.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons directly to their attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for determining the glycosylation site (i.e., the linkage between the glucose and angelicain units).

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule.

Table 2: Expected Mass Spectrometry Data for this compound
ExperimentIonization ModeExpected Observation
HRESIMS ESI+An adduct ion, likely [M+Na]⁺ or [M+H]⁺, allowing for the determination of the exact molecular formula.
ESI-An adduct ion, likely [M-H]⁻ or [M+Cl]⁻.
MS/MS ESI+ or ESI-Fragmentation pattern showing the neutral loss of the glucose unit (162 Da), and characteristic fragments of the angelicain aglycone.
Experimental Protocols

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS):

  • Sample Preparation: A dilute solution of the compound (e.g., 0.1 mg/mL) would be prepared in a suitable solvent like methanol (B129727) or acetonitrile.

  • Instrumentation: The sample would be infused into a high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument.

  • Data Analysis: The accurate mass measurement of the molecular ion would be used to calculate the elemental composition. The fragmentation pattern in tandem MS (MS/MS) experiments would confirm the presence of the sugar and aglycone moieties.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Expected Infrared Absorption Bands for this compound
Wavenumber (cm⁻¹)Functional Group & Vibration
3500 - 3200O-H stretch (from glucose hydroxyls)
3100 - 3000C-H stretch (aromatic and vinyl)
2950 - 2850C-H stretch (aliphatic)
1750 - 1710C=O stretch (lactone)
1630 - 1500C=C stretch (aromatic and furan)
1200 - 1000C-O stretch (ethers, alcohols)
Experimental Protocols

FT-IR Spectroscopy:

  • Sample Preparation: The sample could be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after solvent evaporation, or as a KBr pellet.

  • Instrumentation: The spectrum would be recorded using a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Interpretation: The absorption bands would be assigned to the corresponding functional groups to confirm the presence of hydroxyl groups, the lactone carbonyl, aromatic rings, and ether linkages.

Logical Workflow for Structure Elucidation

The following diagram illustrates the logical workflow for the structural elucidation of a novel natural product like this compound.

structure_elucidation extraction Isolation & Purification (e.g., Chromatography) ms Mass Spectrometry (HRESIMS) extraction->ms Pure Compound ir IR Spectroscopy extraction->ir nmr_1d 1D NMR ('H, '³C) extraction->nmr_1d formula Determine Molecular Formula ms->formula func_groups Identify Functional Groups ir->func_groups nmr_2d 2D NMR (COSY, HSQC, HMBC, NOESY) nmr_1d->nmr_2d substructures Identify Substructures (Aglycone, Sugar) nmr_1d->substructures nmr_2d->substructures connectivity Determine Connectivity & Glycosylation Site nmr_2d->connectivity HMBC Data structure Propose Final Structure formula->structure func_groups->structure substructures->connectivity connectivity->structure

Caption: Workflow for Natural Product Structure Elucidation.

The Multifaceted Biological Activities of Prim-O-Glucosylangelicain: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Prim-O-Glucosylangelicain (POG), a natural compound isolated from the roots of plants such as Cimicifuga foetida L., is emerging as a promising therapeutic agent with a diverse range of biological activities. A thorough review of the existing scientific literature reveals its potent anti-inflammatory, anti-tumor, and chemo-sensitizing properties. This technical guide provides an in-depth analysis of the quantitative data, experimental methodologies, and underlying molecular mechanisms associated with POG's bioactivity, aimed at researchers, scientists, and professionals in drug development.

Anti-inflammatory and Antinociceptive Properties

This compound has demonstrated significant antinociceptive effects in inflammatory pain models. Notably, in a formalin-induced tonic nociceptive response model in rats, a single subcutaneous injection of POG produced potent, dose-dependent anti-nociception.

Table 1: Antinociceptive Efficacy of this compound

ParameterValueExperimental Model
ED₅₀1.6 mgFormalin-induced tonic nociceptive response in rats[1][2]
Maximum Pain Reduction56.6%Formalin-induced tonic nociceptive response in rats[1][2]

The primary mechanism underlying POG's analgesic effect is the downregulation of spinal cyclooxygenase-2 (COX-2) expression.[1] This leads to a reduction in the production of prostaglandin (B15479496) E2 (PGE2), a key mediator of inflammatory pain.

Experimental Protocol: Formalin-Induced Nociception in Rats

The antinociceptive effects of this compound were evaluated using the formalin test in male Sprague-Dawley rats. This widely used model induces a biphasic pain response, characterized by neurogenic (phase 1) and inflammatory (phase 2) pain.

  • Animal Model: Male Sprague-Dawley rats were used for the experiment.

  • Drug Administration: this compound was administered via subcutaneous injection.

  • Induction of Nociception: A 5% formalin solution was injected into the plantar surface of the rat's hind paw.[1]

  • Behavioral Assessment: Nociceptive behaviors, such as flinching and licking of the injected paw, were observed and quantified during both phases of the formalin response.

  • Data Analysis: The dose-response relationship was analyzed to determine the ED₅₀ value, representing the dose at which POG produces 50% of its maximal effect.[1][2]

Anti-Tumor and Immunomodulatory Activities

This compound exhibits promising anti-tumor activity by modulating the tumor microenvironment. It has been shown to enhance the efficacy of immune checkpoint inhibitors, such as anti-PD-1 antibodies, by specifically targeting myeloid-derived suppressor cells (MDSCs).

Inhibition of Myeloid-Derived Suppressor Cells (MDSCs)

POG has been identified as an inhibitor of polymorphonuclear MDSCs (PMN-MDSCs), a population of immunosuppressive cells that hinder anti-tumor immune responses.[3][4][5] By inhibiting the proliferation and immunosuppressive functions of PMN-MDSCs, POG helps to restore the activity of cytotoxic CD8+ T-lymphocytes within the tumor.

The mechanism of action involves the inhibition of key metabolic pathways in PMN-MDSCs, including arginine metabolism and the tricarboxylic acid (TCA) cycle.[3][4][5] This leads to a reduction in the production of immunosuppressive factors by these cells.

Table 2: Anti-Tumor Activity of this compound in Mouse Models

Tumor ModelTreatmentOutcome
B16-F10 MelanomaPOG in combination with anti-PD-1 inhibitorEnhanced anti-tumor effect[3][4][5]
4T1 Triple-Negative Breast CancerPOG in combination with anti-PD-1 inhibitorEnhanced anti-tumor effect[3][4]
Experimental Protocol: In Vivo Murine Tumor Models

The synergistic anti-tumor effects of this compound and PD-1 inhibition were evaluated in established mouse tumor models.

  • Cell Lines and Animal Models: B16-F10 melanoma cells and 4T1 triple-negative breast cancer cells were used to establish subcutaneous tumors in C57BL/6 and BALB/c mice, respectively.

  • Treatment Regimen: Tumor-bearing mice were treated with POG, an anti-PD-1 antibody, or a combination of both.

  • Tumor Growth Assessment: Tumor volume was measured regularly to assess the treatment efficacy.

  • Immunological Analysis: The infiltration of CD8+ T-lymphocytes and the proportion of PMN-MDSCs in the tumor and spleen were analyzed by flow cytometry to understand the immunomodulatory effects of the treatment.

Reversal of Chemotherapy Resistance

Emerging evidence suggests that this compound can reverse cisplatin (B142131) resistance in non-small cell lung cancer cells. This effect is associated with the modulation of glutathione (B108866) S-transferase (GST) expression.

Modulation of GST Expression in A549 Lung Cancer Cells

In cisplatin-resistant A549 lung cancer cells, POG treatment has been linked to the downregulation of GSTP1 and GSTM1, two enzymes implicated in drug detoxification and resistance. By reducing the expression of these enzymes, POG may enhance the intracellular accumulation and cytotoxic effects of cisplatin.

Further research is needed to fully elucidate the quantitative effects of POG on cell viability and gene expression in this context.

Experimental Protocol: In Vitro Chemosensitization Assay

The potential of this compound to reverse cisplatin resistance can be investigated using the following in vitro protocol:

  • Cell Culture: Cisplatin-sensitive and cisplatin-resistant A549 human lung adenocarcinoma cells are cultured.

  • Treatment: Cells are treated with cisplatin alone, POG alone, or a combination of both at various concentrations.

  • Cell Viability Assay: Cell viability is assessed using assays such as the MTT or resazurin (B115843) assay to determine the IC₅₀ of cisplatin in the presence and absence of POG.

  • Gene Expression Analysis: Quantitative real-time PCR (qRT-PCR) or Western blotting is used to measure the expression levels of GSTP1 and GSTM1.

Signaling Pathways and Molecular Mechanisms

The biological activities of this compound are underpinned by its interaction with several key signaling pathways.

Downregulation of COX-2 Signaling in Inflammatory Pain

POG alleviates inflammatory pain by inhibiting the expression of COX-2 in the spinal cord. This disrupts the downstream production of prostaglandins, which are crucial mediators of pain and inflammation.

COX2_Pathway Inflammatory_Stimuli Inflammatory Stimuli COX2_Expression Spinal COX-2 Expression Inflammatory_Stimuli->COX2_Expression Upregulates POG This compound POG->COX2_Expression Downregulates PGE2_Production Prostaglandin E2 (PGE2) Production COX2_Expression->PGE2_Production Catalyzes Nociceptor_Sensitization Nociceptor Sensitization PGE2_Production->Nociceptor_Sensitization Induces Pain_Perception Pain Perception Nociceptor_Sensitization->Pain_Perception Leads to

POG-mediated downregulation of the COX-2 pathway in inflammatory pain.
Inhibition of MDSC Immunosuppressive Function

POG counteracts the immunosuppressive activity of PMN-MDSCs by inhibiting their arginine metabolism and TCA cycle. This reduces their ability to suppress T-cell function and promotes an anti-tumor immune response.

MDSC_Inhibition_Pathway cluster_MDSC Polymorphonuclear MDSC (PMN-MDSC) Arginine_Metabolism Arginine Metabolism Immunosuppressive_Factors Production of Immunosuppressive Factors Arginine_Metabolism->Immunosuppressive_Factors TCA_Cycle TCA Cycle TCA_Cycle->Immunosuppressive_Factors T_Cell CD8+ T-Cell Immunosuppressive_Factors->T_Cell Suppresses Function POG This compound POG->Arginine_Metabolism Inhibits POG->TCA_Cycle Inhibits Anti_Tumor_Immunity Anti-Tumor Immunity T_Cell->Anti_Tumor_Immunity Mediates

Inhibition of PMN-MDSC immunosuppressive pathways by POG.
Experimental Workflow for Evaluating POG's Biological Activity

A generalized workflow for investigating the biological activities of this compound is presented below. This workflow outlines the key stages from initial screening to in-depth mechanistic studies.

Experimental_Workflow cluster_InVitro In Vitro Studies cluster_InVivo In Vivo Studies cluster_Mechanistic Mechanistic Studies Cell_Culture Cell Culture (e.g., Cancer Cells, Immune Cells) POG_Treatment Treatment with POG (Dose-Response) Cell_Culture->POG_Treatment Viability_Assay Cell Viability/Proliferation Assays (MTT, Resazurin) POG_Treatment->Viability_Assay Gene_Expression Gene/Protein Expression Analysis (qRT-PCR, Western Blot) POG_Treatment->Gene_Expression Pathway_Analysis Signaling Pathway Analysis Viability_Assay->Pathway_Analysis Gene_Expression->Pathway_Analysis Animal_Model Animal Model Development (e.g., Tumor Xenograft, Pain Model) POG_Administration POG Administration (e.g., s.c., i.p.) Animal_Model->POG_Administration Efficacy_Assessment Assessment of Efficacy (Tumor size, Pain behavior) POG_Administration->Efficacy_Assessment ExVivo_Analysis Ex Vivo Analysis (Flow Cytometry, Histology) Efficacy_Assessment->ExVivo_Analysis ExVivo_Analysis->Pathway_Analysis Metabolomics Metabolomic Profiling Pathway_Analysis->Metabolomics

General experimental workflow for investigating POG's bioactivity.

Conclusion

This compound is a natural compound with significant therapeutic potential, demonstrating robust anti-inflammatory, anti-tumor, and chemosensitizing activities. Its mechanisms of action, which involve the modulation of key signaling and metabolic pathways, make it an attractive candidate for further preclinical and clinical investigation. The data and protocols summarized in this guide provide a solid foundation for researchers and drug development professionals to explore the full therapeutic utility of this promising molecule.

References

An In-depth Technical Guide to prim-O-Glucosylangelicain: Discovery, History, and Biological Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

prim-O-Glucosylangelicain is a naturally occurring chromone (B188151) glycoside isolated from the medicinal plant Cimicifuga foetida L. This technical guide provides a comprehensive overview of its discovery, history, and chemical properties. While direct pharmacological data on this compound is limited, this document explores the significant anti-inflammatory and antinociceptive properties of the structurally similar compound, Prim-O-glucosylcimifugin, to highlight the potential therapeutic avenues for this compound. Detailed experimental protocols for the isolation and relevant biological assays are provided, alongside a proposed signaling pathway for its potential mechanism of action. This guide aims to be a foundational resource for researchers investigating the therapeutic potential of this class of compounds.

Introduction

Natural products have historically been a rich source of novel therapeutic agents. The chromone scaffold, in particular, is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. This compound, a chromone glycoside, belongs to this promising class of molecules. First isolated from the rhizomes of Cimicifuga foetida L., a plant with a long history of use in traditional Chinese medicine for its anti-inflammatory, antipyretic, and analgesic properties, this compound presents an interesting candidate for further pharmacological investigation.[] This guide synthesizes the current knowledge on its discovery and chemical nature and explores the biological activities of a closely related analogue to inform future research directions.

Discovery and History

This compound was first isolated from the rhizomes of Cimicifuga foetida L.[] In a 2005 study by Cao et al., aimed at identifying the chemical constituents of this plant, this compound was isolated from the n-butanol extract of the ethanolic residue of the rhizomes. Its structure was elucidated using spectroscopic methods.[]

It is important to distinguish this compound from the closely related and more extensively studied compound, Prim-O-glucosylcimifugin. While often discussed in similar contexts and sharing a common chromone glycoside core, they are distinct chemical entities. The key structural difference lies in a substitution on the chromone ring: this compound possesses a hydroxyl group, whereas Prim-O-glucosylcimifugin has a methoxy (B1213986) group at the corresponding position. This seemingly minor difference can have significant implications for their respective biological activities and pharmacokinetic profiles.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C21H26O11[2]
Molecular Weight 454.42 g/mol [2]
CAS Number 85889-15-2[2]
IUPAC Name 4-hydroxy-2-(2-hydroxypropan-2-yl)-7-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2,3-dihydrofuro[3,2-g]chromen-5-one[2]
Appearance Powder
Purity >95%[2]
Natural Source Roots of Cimicifuga foetida L.[2]

Biological Activity and Therapeutic Potential (with reference to Prim-O-glucosylcimifugin)

While specific quantitative biological data for this compound is not extensively available in the public domain, the activities of its close structural analogue, Prim-O-glucosylcimifugin, provide compelling insights into its potential therapeutic applications.

Anti-inflammatory and Antinociceptive Effects of Prim-O-glucosylcimifugin

Prim-O-glucosylcimifugin has demonstrated significant anti-inflammatory and antinociceptive properties in preclinical models. A summary of the key quantitative data is presented in Table 2.

Biological ActivityModelKey FindingsReference
Antinociception Formalin-induced tonic nociceptive response in ratsED50 of 1.6 mg
Anti-arthritic Complete Freund's Adjuvant (CFA)-induced arthritis in ratsDose-dependent reduction in paw volume
Anti-inflammatory LPS-stimulated RAW 264.7 macrophagesInhibition of iNOS and COX-2 expression
Cytokine Modulation CFA-induced arthritic ratsReduction in serum TNF-α, IL-1β, and IL-6
Proposed Mechanism of Action

Research on Prim-O-glucosylcimifugin suggests that its anti-inflammatory effects are mediated through the downregulation of key inflammatory enzymes, specifically inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). This regulation is believed to occur via the inhibition of the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) signaling pathway.

The proposed signaling pathway is visualized in the following diagram:

G Proposed Anti-inflammatory Signaling Pathway of Prim-O-glucosylcimifugin cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds JAK2 JAK2 TLR4->JAK2 activates POG Prim-O-glucosylcimifugin POG->JAK2 inhibits p_JAK2 p-JAK2 JAK2->p_JAK2 autophosphorylates STAT3 STAT3 p_STAT3 p-STAT3 STAT3->p_STAT3 p_JAK2->STAT3 phosphorylates Nucleus Nucleus p_STAT3->Nucleus dimerizes and translocates to iNOS_COX2_gene iNOS/COX-2 Genes Nucleus->iNOS_COX2_gene activates transcription of iNOS_COX2_protein iNOS/COX-2 Proteins iNOS_COX2_gene->iNOS_COX2_protein leads to translation of Inflammation Inflammation iNOS_COX2_protein->Inflammation promotes

Caption: Proposed mechanism of anti-inflammatory action of Prim-O-glucosylcimifugin.

Experimental Protocols

Isolation of this compound from Cimicifuga foetida

This protocol is based on the method described by Cao et al. (2005).

  • Extraction: Dried and powdered rhizomes of Cimicifuga foetida are extracted with warm ethanol. The resulting residue is dissolved in warm water (50-60°C) and filtered.

  • Partitioning: The water-insoluble material is suspended in water and successively partitioned with petroleum ether, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH).

  • Chromatography: The n-BuOH extract is subjected to column chromatography on a silica (B1680970) gel column.

  • Purification: The fractions containing this compound are further purified by preparative thin-layer chromatography (TLC) to yield the pure compound.

Formalin-Induced Nociceptive Response Assay

This protocol is a standard method for assessing antinociceptive activity.

  • Acclimatization: Rats are acclimatized to the experimental environment.

  • Drug Administration: this compound (or vehicle control) is administered, typically via subcutaneous injection.

  • Induction of Nociception: A dilute solution of formalin is injected into the plantar surface of the rat's hind paw.

  • Observation: The time the animal spends licking or biting the injected paw is recorded in two phases: the early phase (0-5 minutes post-injection) and the late phase (15-30 minutes post-injection). A reduction in this behavior indicates an antinociceptive effect.

Complete Freund's Adjuvant (CFA)-Induced Arthritis Model

This is a widely used model for chronic inflammatory pain.

  • Induction of Arthritis: A single injection of Complete Freund's Adjuvant (CFA) is administered into the plantar surface of the rat's hind paw.

  • Development of Arthritis: This induces a localized inflammatory response, which develops into a systemic arthritic condition over several days.

  • Drug Administration: Treatment with this compound or a control substance is initiated.

  • Assessment: The severity of arthritis is assessed by measuring paw volume (plethysmometry) and sensitivity to thermal or mechanical stimuli.

In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages

This assay evaluates the effect of the compound on inflammatory mediators in a cell-based model.

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured under standard conditions.

  • Treatment: Cells are pre-treated with various concentrations of this compound for a specified period.

  • Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Analysis: The expression of iNOS and COX-2 is quantified at both the mRNA (e.g., by RT-qPCR) and protein (e.g., by Western blot) levels. A reduction in their expression indicates anti-inflammatory activity.

Future Directions

The structural similarity of this compound to Prim-O-glucosylcimifugin, a compound with demonstrated anti-inflammatory and antinociceptive properties, strongly suggests that this compound warrants further investigation as a potential therapeutic agent. Future research should focus on:

  • Quantitative Biological Evaluation: Determining the specific IC50 and ED50 values of this compound in a range of in vitro and in vivo assays for inflammation, pain, and cytotoxicity.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by this compound.

  • Pharmacokinetic Profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to evaluate its drug-like potential.

  • Synthetic Chemistry: Developing efficient synthetic routes to this compound and its derivatives to enable structure-activity relationship (SAR) studies and the optimization of its biological activity.

Conclusion

This compound is a naturally occurring chromone glycoside with a compelling, yet largely unexplored, therapeutic potential. Based on the significant anti-inflammatory and antinociceptive activities of its close structural analogue, Prim-O-glucosylcimifugin, this compound represents a promising lead compound for the development of novel treatments for inflammatory disorders and pain. The detailed experimental protocols and the proposed mechanism of action provided in this technical guide offer a solid foundation for researchers to embark on the further investigation of this intriguing natural product.

References

In Silico Prediction of Prim-O-Glucosylangelicain Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Prim-O-Glucosylangelicain is a natural chromone (B188151) derivative found in plants of the Cimicifuga species[1]. As natural products represent a vast reservoir of chemical diversity for drug discovery, computational, or in silico, methods provide a crucial first step in evaluating their therapeutic potential.[2][3] These techniques accelerate the screening process, reduce costs, and offer mechanistic insights into the bioactivity of compounds before extensive laboratory work is undertaken.

This technical guide outlines a comprehensive workflow for the in silico prediction of the bioactivity of this compound. Due to the limited specific data on this compound, this guide will leverage methodologies and known biological activities of the structurally similar and well-researched compound, Prim-O-glucosylcimifugin (POG), as a practical example to illustrate the predictive process.[4][5] The methodologies covered include bioactivity spectrum prediction, molecular docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis, tailored for researchers and professionals in drug development.

General Workflow for In Silico Bioactivity Prediction

The prediction of a compound's biological activity from its structure follows a systematic, multi-step process. This workflow begins with obtaining the chemical structure and progresses through database mining, activity prediction, and target interaction analysis.

In_Silico_Workflow cluster_0 Step 1: Input cluster_1 Step 2: Structure & Properties cluster_2 Step 3: Prediction & Screening cluster_3 Step 4: Mechanistic Analysis cluster_4 Step 5: Output A Compound Name (this compound) B Obtain 2D Structure (e.g., SMILES) A->B C Calculate Physicochemical Properties B->C D Bioactivity Spectrum Prediction (e.g., PASS) B->D F Target Identification (Database Mining) B->F E ADMET Prediction C->E H Prioritized Leads & Hypotheses for Validation D->H E->H G Molecular Docking F->G G->H JAK_STAT_Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 JAK2 JAK2 TLR4->JAK2 activates STAT3 STAT3 JAK2->STAT3 phosphorylates pSTAT3 p-STAT3 (Dimer) STAT3->pSTAT3 dimerizes DNA DNA pSTAT3->DNA translocates to nucleus & binds DNA Nucleus Nucleus Genes Pro-inflammatory Genes (iNOS, COX-2) DNA->Genes promotes transcription POG This compound (Predicted) POG->JAK2 inhibits POG->STAT3 inhibits Anticancer_Mechanism cluster_MDSC MDSC (Immunosuppressive Cell) ArgMet Arginine Metabolism & TCA Cycle Immunosuppression Suppression of T-Cells ArgMet->Immunosuppression TCell CD8+ T-Cell Immunosuppression->TCell inhibits POG This compound (Predicted) POG->ArgMet inhibits Tumor Tumor Cell TCell->Tumor kills PD1 Anti-PD-1 Therapy PD1->TCell activates

References

An In-depth Technical Guide on Prim-O-Glucosylangelicain and its Role in Ethnopharmacology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prim-O-Glucosylangelicain, a naturally occurring chromone (B188151) glycoside, has garnered significant interest within the scientific community for its potential therapeutic applications rooted in traditional medicine. Isolated from the rhizomes of Cimicifuga foetida L., a plant with a long history of use in Traditional Chinese Medicine (TCM) for treating inflammatory conditions, this compound is now being investigated for its specific pharmacological activities. This technical guide provides a comprehensive overview of this compound, including its ethnopharmacological background, physicochemical properties, and known biological activities. Detailed experimental protocols for its isolation and for various bioassays are presented, alongside a summary of quantitative data. Furthermore, this document elucidates the potential molecular mechanisms of action, including its influence on key signaling pathways, to support further research and drug development endeavors.

Introduction

The exploration of natural products for novel therapeutic agents is a cornerstone of modern drug discovery. This compound, a monosaccharide glycoside, is a compelling example of a compound with a rich history in traditional medicine that is now being validated through scientific investigation. Its primary source, Cimicifuga foetida L., has been utilized for centuries in ethnopharmacological practices, particularly for its anti-inflammatory and analgesic properties. This guide aims to consolidate the current knowledge on this compound, providing a technical resource for researchers in pharmacology, natural product chemistry, and drug development.

Ethnopharmacological Role

The ethnopharmacological significance of this compound is intrinsically linked to the traditional uses of its plant source, Cimicifuga foetida. The rhizome of this plant, known as "Sheng Ma" in Traditional Chinese Medicine, is widely used for its therapeutic properties.[1][2]

Traditional Uses of Cimicifuga foetida (Sheng Ma):

  • Anti-inflammatory: Used to treat conditions associated with inflammation, such as sore throat, toothache, and aphtha.[1][2]

  • Analgesic: Employed to alleviate wind-heat headaches and other forms of pain.[1][2]

  • Detoxification: Utilized for its purported ability to clear heat and detoxify the body.[2]

  • Other Applications: Traditional use also extends to treating prolapse of the anus and uterus.[1][2]

The presence of this compound in Cimicifuga foetida suggests its contribution to the plant's overall therapeutic effects, particularly its anti-inflammatory and analgesic actions.

Physicochemical Properties

PropertyValueReference
Molecular Formula C21H26O11[3]
Molecular Weight 454.42 g/mol [3]
Compound Class Monosaccharide Glycoside, Chromone[3][4]
Source Roots of Cimicifuga foetida L.[3]

Biological Activities and Quantitative Data

This compound has demonstrated significant anti-inflammatory and anti-nociceptive properties. The following table summarizes the available quantitative data on its biological activity.

Biological ActivityAssayModelTest SubstanceQuantitative DataReference
Anti-nociceptive Formalin-induced tonic nociceptionRatprim-O-Glucosylcimifugin (POG)ED50 = 1.6 mg (s.c. injection)[5]
Anti-inflammatory Complete Freund's Adjuvant (CFA)-induced arthritisRatprim-O-Glucosylcimifugin (POG)Potent anti-nociception, comparable to indomethacin[5]
Cytokine Inhibition CFA-induced arthritisRatprim-O-Glucosylcimifugin (POG)Reduced serum levels of TNFα, IL-1β, and IL-6[5]
Enzyme Inhibition CFA-induced arthritisRatprim-O-Glucosylcimifugin (POG)Reduced spinal COX-2 expression[5]

Note: The available quantitative data is for prim-O-Glucosylcimifugin from Saposhnikovia divaricate, which is structurally identical to this compound.

While direct cytotoxic and neuroprotective studies on this compound are limited, other compounds isolated from Cimicifuga species have shown potent cytotoxic effects against various cancer cell lines, suggesting a potential area for future investigation of this compound.

Potential Signaling Pathways

The anti-inflammatory effects of this compound, particularly its ability to reduce pro-inflammatory cytokines and COX-2 expression, strongly suggest its interaction with key inflammatory signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Upon activation by stimuli such as lipopolysaccharide (LPS) or pro-inflammatory cytokines, the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and proteasomal degradation. This allows the NF-κB dimers (typically p65/p50) to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including TNF-α, IL-1β, IL-6, and COX-2. The observed reduction in these inflammatory mediators by this compound suggests it may act as an inhibitor of the NF-κB pathway.

NF_kB_Pathway cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS/Cytokines TLR4 TLR4 LPS->TLR4 IKK IKK complex TLR4->IKK Activation IkBa_NFkB IκBα-p65/p50 IKK->IkBa_NFkB Phosphorylation IkBa IκBα NFkB p65/p50 (NF-κB) NFkB_nuc p65/p50 NFkB->NFkB_nuc Translocation IkBa_NFkB->NFkB IκBα degradation POG This compound POG->IKK Inhibition (Hypothesized) DNA DNA (κB sites) NFkB_nuc->DNA Binding Genes Pro-inflammatory Genes (TNF-α, IL-1β, IL-6, COX-2) DNA->Genes Transcription

Hypothesized Inhibition of the NF-κB Signaling Pathway.
p38 MAPK Signaling Pathway

The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in the inflammatory response. Stress stimuli, including cytokines and LPS, activate a phosphorylation cascade that ultimately leads to the activation of p38 MAPK. Activated p38 MAPK can then phosphorylate various downstream targets, including transcription factors, leading to the expression of inflammatory mediators. The reduction of pro-inflammatory cytokines by this compound suggests a potential modulatory effect on the p38 MAPK pathway.

p38_MAPK_Pathway cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus Stimuli Stress Stimuli (Cytokines, LPS) MAPKKK MAPKKK Stimuli->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 Phosphorylation p38 p38 MAPK MKK3_6->p38 Phosphorylation P_p38 p-p38 MAPK TF Transcription Factors P_p38->TF Activation POG This compound POG->MKK3_6 Inhibition (Hypothesized) Genes Pro-inflammatory Genes TF->Genes Transcription

Hypothesized Modulation of the p38 MAPK Pathway.

Experimental Protocols

Isolation of this compound from Cimicifuga foetida

The following is a generalized protocol for the isolation of chromones from Cimicifuga species, which can be adapted for the specific isolation of this compound.

Isolation_Workflow start Dried Rhizomes of Cimicifuga foetida extraction Extraction with 95% Ethanol (B145695) start->extraction concentration Concentration under reduced pressure extraction->concentration suspension Suspension in Water concentration->suspension partition Partition with Ethyl Acetate (B1210297) and n-Butanol suspension->partition nBuOH_fraction n-Butanol Fraction partition->nBuOH_fraction silica_gel Silica (B1680970) Gel Column Chromatography (Gradient Elution) nBuOH_fraction->silica_gel fractions Collect Fractions silica_gel->fractions ods ODS Column Chromatography fractions->ods hplc Preparative HPLC ods->hplc pure_compound Pure this compound hplc->pure_compound

General Workflow for Isolation.
  • Extraction: The air-dried and powdered rhizomes of Cimicifuga foetida are extracted with 95% ethanol at room temperature.

  • Concentration: The ethanol extract is concentrated under reduced pressure to yield a crude extract.

  • Partitioning: The crude extract is suspended in water and successively partitioned with ethyl acetate and n-butanol. The n-butanol fraction, which is expected to contain the glycosides, is collected.

  • Column Chromatography: The n-butanol fraction is subjected to silica gel column chromatography, eluting with a gradient of chloroform-methanol or a similar solvent system. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Further Purification: Fractions containing the compound of interest are combined and further purified by octadecylsilyl (ODS) column chromatography and/or preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

  • Structure Elucidation: The structure of the isolated compound is confirmed by spectroscopic methods, including 1H-NMR, 13C-NMR, and mass spectrometry.

In Vitro Anti-Inflammatory Assay (Nitric Oxide Inhibition)
  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

  • Treatment: The cells are pre-treated with various concentrations of this compound for 1 hour.

  • Stimulation: Lipopolysaccharide (LPS) is added to the wells (final concentration 1 µg/mL) to induce nitric oxide (NO) production, and the plate is incubated for 24 hours.

  • NO Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value is determined from the dose-response curve.

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cancer cell lines (e.g., A549, HeLa, HepG2) are seeded in a 96-well plate at an appropriate density and incubated for 24 hours.

  • Treatment: The cells are treated with various concentrations of this compound and incubated for 48-72 hours.

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the untreated control, and the IC50 value is calculated.

Neuroprotection Assay (Glutamate-Induced Excitotoxicity)
  • Cell Culture: Primary cortical neurons or a neuronal cell line (e.g., SH-SY5Y) are cultured under appropriate conditions.

  • Treatment: Cells are pre-treated with different concentrations of this compound for 24 hours.

  • Induction of Excitotoxicity: Glutamate is added to the culture medium to induce neuronal cell death.

  • Incubation: The cells are incubated for a further 24 hours.

  • Viability Assessment: Cell viability is assessed using the MTT assay or by staining with fluorescent dyes such as fluorescein (B123965) diacetate and propidium (B1200493) iodide.

  • Data Analysis: The neuroprotective effect is quantified as the percentage of viable cells compared to the glutamate-treated control.

Conclusion and Future Directions

This compound is a promising natural product with a strong foundation in ethnopharmacology. Its demonstrated anti-inflammatory and anti-nociceptive activities provide a solid basis for further investigation. Future research should focus on:

  • Elucidation of Specific Molecular Targets: Identifying the direct protein targets of this compound within the NF-κB and MAPK pathways.

  • In Vivo Efficacy Studies: Conducting comprehensive in vivo studies in relevant animal models of inflammatory diseases to validate its therapeutic potential.

  • Pharmacokinetic and Toxicological Profiling: Determining the absorption, distribution, metabolism, excretion, and toxicity profile of the compound.

  • Exploration of Other Biological Activities: Investigating its potential cytotoxic and neuroprotective effects based on the activities of related compounds from Cimicifuga species.

  • Spectroscopic Data Publication: Detailed 1H and 13C-NMR data for this compound should be made publicly available to aid in its identification and characterization by other researchers.

The continued study of this compound holds the potential to yield a novel therapeutic agent for the treatment of inflammatory disorders and potentially other diseases, bridging the gap between traditional knowledge and modern medicine.

References

The Anti-inflammatory Potential of Prim-O-Glucosylangelicain: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prim-O-Glucosylangelicain, also known as prim-O-glucosylcimifugin (POG), is a natural chromone (B188151) isolated from the roots of Saposhnikovia divaricata, a plant with a long history in traditional medicine for treating inflammatory conditions. This technical guide provides an in-depth analysis of the anti-inflammatory properties of this compound, summarizing the current scientific evidence. This document details the compound's effects on key inflammatory mediators and outlines the underlying molecular mechanisms, with a focus on the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. Quantitative data from relevant studies are presented in a structured format, and detailed experimental protocols for key assays are provided to facilitate further research and development.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a crucial component of the innate immune system, chronic or dysregulated inflammation is a key pathological feature of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. Current anti-inflammatory therapies, such as nonsteroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, are often associated with significant side effects, highlighting the urgent need for novel and safer therapeutic agents.

This compound has emerged as a promising candidate due to its demonstrated anti-inflammatory and anti-nociceptive effects in various preclinical models. This whitepaper aims to consolidate the existing knowledge on this compound, providing a comprehensive resource for the scientific community to accelerate its potential translation into clinical applications.

Quantitative Data on Anti-inflammatory Effects

The anti-inflammatory and analgesic efficacy of this compound has been quantified in several preclinical studies. The data consistently demonstrates a dose-dependent reduction in inflammatory markers and pain responses.

ParameterModel/AssayCompound/TreatmentConcentration/DoseResultReference(s)
Anti-nociceptive Effect Formalin-induced tonic nociceptive response in ratsThis compound (POG)ED₅₀: 1.6 mgPotent anti-nociception[1]
Paw Swelling Complete Freund's Adjuvant (CFA)-induced arthritis in ratsThis compound (POG)10 mg/kgTime- and dose-dependent suppression of swelling[1]
This compound (POG)30 mg/kgMore potent suppression of swelling than 10 mg/kg[1]
Pro-inflammatory Cytokines CFA-induced arthritis in rats (serum levels)This compound (POG)10 mg/kg & 30 mg/kgDose-dependent reduction of TNF-α, IL-1β, and IL-6[1]
LPS-stimulated RAW264.7 macrophagesThis compound (POG)12.5, 25, 50, 100, 200 µmol/LDose-dependent inhibition of TNF-α, IL-1β, and IL-6 production

ED₅₀: Effective dose for 50% of the maximal response.

Molecular Mechanisms of Action: Signaling Pathway Modulation

This compound exerts its anti-inflammatory effects by modulating key intracellular signaling pathways that are critical for the expression of pro-inflammatory genes. The primary targets identified to date are the NF-κB and MAPK pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, controlling the transcription of a vast array of pro-inflammatory cytokines, chemokines, and adhesion molecules. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription. This compound has been shown to inhibit this cascade, thereby suppressing the production of inflammatory mediators.

NF_kB_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Degradation NFkB_IkB NF-κB-IκB (Inactive) IkB->NFkB_IkB NFkB->NFkB_IkB Nucleus Nucleus NFkB->Nucleus Translocation NFkB_n NF-κB POG This compound POG->IKK Inhibits Transcription Gene Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Transcription->Cytokines Leads to DNA DNA NFkB_n->DNA Binds DNA->Transcription

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Inhibition of the MAPK Signaling Pathway

The MAPK family of serine/threonine kinases, including ERK, JNK, and p38, plays a pivotal role in transducing extracellular signals into cellular responses, including inflammation. The activation of MAPKs leads to the phosphorylation of various transcription factors, which in turn regulate the expression of inflammatory genes. Studies have indicated that this compound can suppress the phosphorylation of key MAPK proteins, thereby attenuating the downstream inflammatory cascade.

MAPK_Pathway Stimuli Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK (e.g., TAK1) Stimuli->MAPKKK MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors Activates POG This compound POG->MAPK Inhibits Phosphorylation GeneExpression Pro-inflammatory Gene Expression TranscriptionFactors->GeneExpression

Caption: Inhibition of the MAPK signaling pathway by this compound.

Detailed Experimental Protocols

To ensure the reproducibility and further investigation of the anti-inflammatory properties of this compound, this section provides detailed methodologies for key in vitro and in vivo experiments.

In Vitro Anti-inflammatory Assay: LPS-stimulated RAW264.7 Macrophages

This protocol describes the induction of an inflammatory response in murine macrophages and the assessment of the inhibitory effects of this compound.

In_Vitro_Workflow Start Start CellCulture Culture RAW264.7 cells Start->CellCulture Seeding Seed cells in 96-well plates (1-2 x 10^5 cells/well) CellCulture->Seeding Pretreatment Pre-treat with This compound (various concentrations) Seeding->Pretreatment Stimulation Stimulate with LPS (10-100 ng/mL) Pretreatment->Stimulation Incubation Incubate for 24 hours Stimulation->Incubation Supernatant Collect supernatant Incubation->Supernatant CellLysate Prepare cell lysates Incubation->CellLysate Analysis Analysis Supernatant->Analysis CellLysate->Analysis ELISA ELISA for Cytokines (TNF-α, IL-1β, IL-6) Analysis->ELISA WesternBlot Western Blot for NF-κB & MAPK proteins Analysis->WesternBlot RTPCR RT-PCR for cytokine mRNA Analysis->RTPCR End End ELISA->End WesternBlot->End RTPCR->End

Caption: Experimental workflow for in vitro anti-inflammatory assessment.

4.1.1. Cell Culture and Treatment:

  • RAW264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.

  • Cells are seeded into 96-well plates at a density of 1-2 x 10⁵ cells per well and allowed to adhere overnight.

  • The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 12.5 to 200 µmol/L) and incubated for 1-2 hours.

  • Lipopolysaccharide (LPS) from Escherichia coli is added to each well to a final concentration of 10-100 ng/mL to induce an inflammatory response. A vehicle control group (without POG) and a negative control group (without LPS and POG) should be included.

  • The plates are incubated for 24 hours.

4.1.2. Cytokine Measurement (ELISA):

  • After incubation, the culture supernatant is collected and centrifuged to remove any detached cells.

  • The concentrations of TNF-α, IL-1β, and IL-6 in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

  • The absorbance is read using a microplate reader, and cytokine concentrations are calculated from a standard curve.

4.1.3. Western Blot Analysis:

  • After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein concentration in the lysates is determined using a BCA protein assay.

  • Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • The membrane is incubated overnight at 4°C with primary antibodies against phosphorylated and total forms of p65 NF-κB, IκBα, p38, JNK, and ERK.

  • After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

4.1.4. Real-Time PCR (RT-PCR):

  • Total RNA is extracted from the treated cells using a suitable RNA isolation kit.

  • cDNA is synthesized from the RNA using a reverse transcription kit.

  • Quantitative RT-PCR is performed using SYBR Green master mix and specific primers for TNF-α, IL-1β, IL-6, and a housekeeping gene (e.g., GAPDH) for normalization.

  • The relative mRNA expression is calculated using the 2-ΔΔCt method.

In Vivo Anti-inflammatory Assay: Complete Freund's Adjuvant (CFA)-Induced Arthritis in Rats

This protocol details the induction of a chronic inflammatory arthritis model in rats to evaluate the systemic anti-inflammatory effects of this compound.

4.2.1. Induction of Arthritis and Treatment:

  • Male Sprague-Dawley rats (180-220 g) are used for the experiment.

  • Arthritis is induced by a single intradermal injection of 100 µL of Complete Freund's Adjuvant (containing 1 mg of heat-killed Mycobacterium tuberculosis) into the plantar surface of the right hind paw.

  • The development of arthritis is monitored by measuring paw volume (plethysmometry) and arthritis score.

  • Fourteen days after CFA injection, when arthritis is well-established, rats are randomly divided into treatment groups.

  • This compound (e.g., 10 and 30 mg/kg) or a vehicle control is administered daily (e.g., orally or intraperitoneally) for a specified period (e.g., 14 days). A positive control group receiving a standard anti-inflammatory drug (e.g., indomethacin) should be included.

4.2.2. Assessment of Inflammation:

  • Paw volume is measured at regular intervals throughout the treatment period.

  • At the end of the experiment, blood is collected for serum separation.

  • Serum levels of TNF-α, IL-1β, and IL-6 are measured by ELISA as described in section 4.1.2.

  • The hind paws can be collected for histological analysis to assess synovial inflammation, cartilage destruction, and bone erosion.

Conclusion and Future Directions

This compound demonstrates significant anti-inflammatory properties, substantiated by its ability to reduce pro-inflammatory cytokine production and alleviate inflammatory responses in both in vitro and in vivo models. Its mechanism of action, involving the inhibition of the NF-κB and MAPK signaling pathways, positions it as a compelling candidate for the development of novel anti-inflammatory therapeutics.

Future research should focus on:

  • Determining the precise IC₅₀ values for the inhibition of key inflammatory mediators.

  • Conducting comprehensive pharmacokinetic and pharmacodynamic studies to understand its absorption, distribution, metabolism, and excretion.

  • Evaluating its efficacy and safety in a broader range of preclinical models of inflammatory diseases.

  • Investigating potential synergistic effects with existing anti-inflammatory drugs.

The detailed information provided in this whitepaper serves as a foundational resource to guide and stimulate further investigation into the therapeutic potential of this compound.

References

Pharmacological Screening of prim-O-Glucosylangelicain: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacological screening of prim-O-Glucosylangelicain (POG), a chromone (B188151) extracted from the root of Saposhnikovia divaricate. The document focuses on the compound's significant anti-inflammatory and anti-tumor properties, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms and experimental workflows.

Core Pharmacological Activities

This compound has demonstrated potent bioactivities, primarily in the realms of anti-inflammation and oncology. The following sections detail the experimental evidence and methodologies used to characterize these effects.

Anti-inflammatory and Antinociceptive Effects

POG exhibits significant anti-inflammatory and pain-relieving properties, comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). Its mechanism of action involves the suppression of key inflammatory mediators and signaling pathways.

ParameterModel SystemPOG Concentration/DoseObserved EffectReference
Inhibition of Pro-inflammatory Cytokines
TNF-α ProductionLPS-stimulated RAW 264.7 macrophages15, 50, 100 µg/mLDose-dependent inhibition[1]
IL-1β ProductionLPS-stimulated RAW 264.7 macrophages15, 50, 100 µg/mLDose-dependent inhibition[1]
IL-6 ProductionLPS-stimulated RAW 264.7 macrophages15, 50, 100 µg/mLDose-dependent inhibition[1]
Serum TNFα, IL-1β, IL-6Complete Freund's Adjuvant (CFA)-induced arthritic ratsNot specifiedTime-dependent reduction[2]
Inhibition of Inflammatory Enzymes
iNOS ExpressionLPS-stimulated RAW 264.7 macrophages15, 50, 100 µg/mLDose-dependent downregulation of mRNA and protein[1]
COX-2 ExpressionLPS-stimulated RAW 264.7 macrophages15, 50, 100 µg/mLDose-dependent downregulation of mRNA and protein[1]
Spinal COX-2 ContentCFA-induced arthritic ratsNot specifiedDose-dependent decrease[2]
Antinociceptive Activity
Formalin-induced tonic nociceptionRat modelED₅₀ of 1.6 mg (subcutaneous)Potent, dose-dependent anti-nociception, reducing pain by a maximum of 56.6%[2]
CFA-induced arthritis painRat modelNot specifiedAnalgesia comparable to indomethacin[2]
Effect on Signaling Pathways
JAK2/STAT3 PhosphorylationLPS-stimulated RAW 264.7 macrophagesNot specifiedInhibition of LPS-induced activation[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

In Vitro Anti-inflammatory Assays
  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.

  • Treatment: For experiments, cells are seeded in appropriate culture plates and allowed to adhere. Subsequently, cells are pre-treated with varying concentrations of this compound (15, 50, and 100 µg/mL) for a specified period before stimulation with 1 µg/mL of lipopolysaccharide (LPS) to induce an inflammatory response.

  • RAW 264.7 cells are cultured and treated with POG and/or LPS as described above.

  • After the incubation period, the cell culture supernatants are collected.

  • The concentrations of TNF-α, IL-1β, and IL-6 in the supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

  • The absorbance is measured using a microplate reader, and cytokine concentrations are calculated based on a standard curve.

  • Following treatment with POG and LPS, RAW 264.7 cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein concentrations of the cell lysates are determined using a BCA protein assay kit.

  • Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • The membranes are blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Membranes are then incubated overnight at 4°C with primary antibodies specific for iNOS, COX-2, phospho-JAK2, total JAK2, phospho-STAT3, and total STAT3.

  • After washing with TBST, the membranes are incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature.

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.

In Vivo Anti-inflammatory and Antinociceptive Assays
  • Animals: Male Sprague-Dawley rats are used for this model.

  • Procedure: A solution of 2.5% formalin is injected subcutaneously into the plantar surface of the rat's hind paw.

  • Treatment: this compound is administered subcutaneously at various doses to determine the dose-response relationship and ED₅₀ value.

  • Observation: The time the animal spends licking or biting the injected paw is recorded in two distinct phases: the early phase (0-5 minutes post-injection) and the late phase (15-30 minutes post-injection). The reduction in licking/biting time in the POG-treated group compared to the vehicle control group is indicative of its antinociceptive effect.

  • Animals: Male Sprague-Dawley rats are used.

  • Induction of Arthritis: Arthritis is induced by a single intradermal injection of CFA into the plantar surface of the right hind paw.

  • Treatment: POG is administered to the arthritic rats.

  • Assessment:

    • Paw Edema: Paw volume is measured using a plethysmometer at different time points.

    • Pain Threshold: Mechanical hyperalgesia is assessed using von Frey filaments or an analgesy-meter.

    • Cytokine Levels: Blood samples are collected to measure serum levels of TNF-α, IL-1β, and IL-6 by ELISA.

    • Spinal COX-2 Expression: At the end of the experiment, spinal cord tissue is collected for Western blot analysis of COX-2 protein levels.

Visualizing Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Signaling Pathways

POG_Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates JAK2 JAK2 TLR4->JAK2 NFkB NF-κB Pathway TLR4->NFkB MAPK MAPK Pathway TLR4->MAPK POG This compound POG->JAK2 Inhibits Phosphorylation POG->NFkB Inhibits POG->MAPK Inhibits p_JAK2 p-JAK2 JAK2->p_JAK2 Phosphorylation STAT3 STAT3 p_STAT3 p-STAT3 STAT3->p_STAT3 Phosphorylation p_JAK2->STAT3 iNOS iNOS Expression p_STAT3->iNOS Induces Transcription COX2 COX-2 Expression p_STAT3->COX2 Induces Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) p_STAT3->Cytokines Induces Transcription NFkB->iNOS Induces Transcription NFkB->COX2 Induces Transcription NFkB->Cytokines Induces Transcription MAPK->iNOS Induces Transcription MAPK->COX2 Induces Transcription MAPK->Cytokines Induces Transcription

Caption: POG's anti-inflammatory signaling pathway.

Experimental Workflows

In_Vitro_Anti_Inflammatory_Screening cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis culture Culture RAW 264.7 Cells seed Seed Cells in Plates culture->seed add_pog Add this compound seed->add_pog add_lps Add LPS (1 µg/mL) add_pog->add_lps elisa ELISA for Cytokines (TNF-α, IL-1β, IL-6) add_lps->elisa western Western Blot for iNOS, COX-2, p-JAK2/STAT3 add_lps->western

Caption: In vitro anti-inflammatory screening workflow.

In_Vivo_Antinociceptive_Screening cluster_model Model Induction cluster_treatment Treatment cluster_assessment Assessment formalin Inject Formalin in Rat Hind Paw administer_pog Administer POG (Subcutaneous) formalin->administer_pog observe Record Licking/Biting Time administer_pog->observe phases Analyze Early and Late Phases observe->phases

Caption: In vivo antinociceptive screening workflow.

Anti-Tumor Activity

Preliminary studies indicate that this compound possesses anti-tumor properties, notably its ability to enhance the efficacy of immune checkpoint inhibitors like anti-PD-1 antibodies. This is achieved, in part, by modulating the tumor microenvironment, specifically by targeting myeloid-derived suppressor cells (MDSCs).

Key Findings
  • Dose-dependent anti-tumor effect: POG has been shown to inhibit tumor growth in a dose-dependent manner in preclinical models.

  • Enhancement of Immunotherapy: POG can improve the therapeutic outcomes of PD-1 inhibitors in murine models of melanoma (B16-F10) and breast cancer (4T1).

  • Modulation of MDSCs: POG selectively inhibits the proliferation and immunosuppressive functions of polymorphonuclear MDSCs (PMN-MDSCs), thereby improving the anti-tumor immune response.

Proposed Experimental Workflow for In Vivo Anti-Tumor Screening

The following workflow outlines a general procedure for evaluating the in vivo anti-tumor efficacy of POG, based on standard preclinical models.

In_Vivo_Anti_Tumor_Screening cluster_tumor_implantation Tumor Implantation cluster_treatment_groups Treatment Groups cluster_monitoring Monitoring & Analysis implant Subcutaneous Implantation of B16-F10 or 4T1 Tumor Cells vehicle Vehicle Control implant->vehicle pog_only POG Alone implant->pog_only pd1_only anti-PD-1 Ab Alone implant->pd1_only combo POG + anti-PD-1 Ab implant->combo tumor_growth Measure Tumor Volume vehicle->tumor_growth survival Monitor Survival vehicle->survival immune_profiling Immune Cell Profiling of Tumors (e.g., MDSCs, T cells) vehicle->immune_profiling pog_only->tumor_growth pog_only->survival pog_only->immune_profiling pd1_only->tumor_growth pd1_only->survival pd1_only->immune_profiling combo->tumor_growth combo->survival combo->immune_profiling

Caption: In vivo anti-tumor screening workflow.

This guide provides a comprehensive summary of the current understanding of the pharmacological properties of this compound. The detailed protocols and visual aids are intended to facilitate further research and development of this promising natural compound.

References

The Emerging Role of Coumarins in Modulating Oncogenic Signaling Pathways: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the bioactivity of prim-O-Glucosylangelicain is limited in publicly available scientific literature. This document provides a comprehensive overview of the effects of the broader class of coumarin (B35378) compounds, to which this compound belongs, on key cell signaling pathways implicated in cancer. The findings presented herein are based on studies of various coumarin derivatives and should be considered as a guide for potential research directions for this compound.

Introduction

Coumarins are a large class of benzopyrone compounds of natural and synthetic origin that have garnered significant attention for their diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities.[1] Their potential as anticancer agents stems from their ability to modulate critical cell signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR, MAPK, and NF-κB pathways.[2][3] This technical guide synthesizes the current understanding of how coumarin derivatives impact these signaling cascades, providing a framework for investigating the therapeutic potential of novel coumarins like this compound.

Quantitative Data on the Cytotoxic Effects of Coumarin Derivatives

The anticancer activity of various coumarin derivatives has been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the cytotoxic potential of these compounds. The table below summarizes the IC50 values for several coumarin derivatives, highlighting their efficacy and selectivity.

Coumarin DerivativeCancer Cell LineIC50 (µM)Reference
Compound 4HL60 (Leukemia)8.09[4]
Compound 8bHepG2 (Liver Cancer)13.14[4]
O-prenylated coumarinsHeLa (Cervical Cancer)136.4 - 172.2[5]
Compound 23Cancer CellsSelective Inhibition[5]
8-farnesyloxycoumarinPC3 (Prostate Cancer)Similar to Cisplatin[5]
Compound 4kMCF-7 (Breast Cancer)4.98[6]
Compound 6cMCF-7 (Breast Cancer)5.85[6]
Compound 4kHepG2 (Liver Cancer)9.4[6]
General Coumarin DerivativesVarious Cancers4 to >200[1][7]

Core Signaling Pathways Modulated by Coumarins

Coumarin derivatives exert their anticancer effects by intervening in complex signaling networks that control cell proliferation, survival, and inflammation. The following sections detail their impact on three central pathways.

The PI3K/Akt/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial signaling cascade that promotes cell growth, proliferation, and survival.[4] Its aberrant activation is a common feature in many cancers, making it a prime target for therapeutic intervention.[8] Coumarin derivatives have been shown to suppress the activity of the PI3K/Akt/mTOR pathway, leading to cell cycle arrest and apoptosis.[1][2]

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Coumarin Coumarin Derivatives Coumarin->PI3K Inhibition Coumarin->Akt Inhibition

PI3K/Akt Signaling Pathway and Coumarin Inhibition.
The MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling route that regulates a wide array of cellular processes, including proliferation, differentiation, and apoptosis.[9] The MAPK family includes the extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs.[10] Some coumarins, such as the furanocoumarin apaensin, have been found to induce apoptosis in cancer cells by activating the JNK and p38 MAPK pathways.[11][12]

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Stress Stimuli MAPKKK MAPKKK Stress->MAPKKK MAPKK MAPKK MAPKKK->MAPKK JNK_p38 JNK / p38 MAPK MAPKK->JNK_p38 TranscriptionFactors Transcription Factors (e.g., AP-1) JNK_p38->TranscriptionFactors Coumarin Coumarin Derivatives Coumarin->JNK_p38 Activation Apoptosis Apoptosis TranscriptionFactors->Apoptosis

MAPK Signaling Pathway and Coumarin Activation.
The NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a pivotal role in the inflammatory response and also contributes to cancer development and progression by promoting cell proliferation and survival.[3] Several coumarin derivatives have demonstrated anti-inflammatory and anticancer effects by inhibiting the NF-κB signaling pathway.[10][13] They can block the degradation of IκBα, thereby preventing the nuclear translocation of NF-κB and the subsequent transcription of its target genes.[13]

NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus InflammatoryStimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex InflammatoryStimuli->IKK Activation IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation NFkB_IkB NF-κB-IκBα Complex NFkB_IkB->NFkB IκBα Degradation Coumarin Coumarin Derivatives Coumarin->IKK Inhibition GeneExpression Pro-inflammatory & Pro-survival Gene Expression NFkB_n->GeneExpression Transcription

NF-κB Signaling Pathway and Coumarin Inhibition.

Experimental Protocols

Investigating the effects of novel compounds like this compound on cell signaling pathways requires a systematic approach employing a variety of in vitro assays. Below are detailed methodologies for key experiments.

Experimental Workflow

The general workflow for assessing the anticancer properties of a coumarin derivative involves a multi-step process from initial cytotoxicity screening to detailed mechanistic studies.

Experimental_Workflow start Start: Compound (e.g., this compound) cell_culture Cancer Cell Line Culture start->cell_culture cytotoxicity Cytotoxicity Assay (MTT Assay) Determine IC50 cell_culture->cytotoxicity apoptosis Apoptosis Assays (Flow Cytometry, DNA Fragmentation) cytotoxicity->apoptosis protein_expression Protein Expression Analysis (Western Blot) apoptosis->protein_expression gene_expression Gene Expression Analysis (RT-PCR) protein_expression->gene_expression conclusion Conclusion: Elucidation of Mechanism of Action gene_expression->conclusion

General Experimental Workflow.
Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of a compound that inhibits cell growth by 50% (IC50).[14]

  • Materials:

    • Cancer cell lines

    • 96-well plates

    • Complete culture medium

    • Test compound (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or acidified isopropanol)

    • Microplate reader

  • Protocol:

    • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.[14]

    • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should be below 0.1%. Add 100 µL of the diluted compound to the wells. Include a vehicle control (medium with DMSO).[14]

    • Incubation: Incubate the plate for 24, 48, or 72 hours.[14]

    • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[14]

    • Solubilization: Remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.[14]

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[14]

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[14]

Apoptosis Assay (Annexin V-FITC/PI Staining and Flow Cytometry)

This method quantifies the percentage of apoptotic and necrotic cells following treatment.[14]

  • Materials:

    • Cancer cell lines

    • 6-well plates

    • Test compound

    • Annexin V-FITC Apoptosis Detection Kit

    • Flow cytometer

  • Protocol:

    • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).[14]

    • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.[14]

    • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.[14]

    • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are early apoptotic, Annexin V-positive/PI-positive cells are late apoptotic/necrotic.[14]

Western Blot Analysis

This technique is used to detect changes in the expression and phosphorylation status of specific proteins within signaling pathways.

  • Materials:

    • Treated and untreated cell pellets

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • Protein assay kit (e.g., BCA assay)

    • SDS-PAGE gels and running buffer

    • Transfer buffer and PVDF or nitrocellulose membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-Akt, anti-phospho-Akt, anti-p38, anti-NF-κB)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Protocol:

    • Protein Extraction: Lyse cell pellets in lysis buffer and quantify protein concentration.

    • SDS-PAGE: Separate protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

    • Protein Transfer: Transfer the separated proteins to a membrane.

    • Blocking: Block the membrane to prevent non-specific antibody binding.

    • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

    • Detection: Add chemiluminescent substrate and visualize protein bands using an imaging system.

Conclusion and Future Directions

The existing body of research strongly indicates that coumarin derivatives are a promising class of compounds for cancer therapy due to their ability to modulate key oncogenic signaling pathways, including the PI3K/Akt/mTOR, MAPK, and NF-κB pathways. They have been shown to inhibit cell proliferation, induce apoptosis, and suppress inflammatory responses in a variety of cancer cell lines.

While direct evidence for the effects of this compound is currently lacking, the data presented in this guide for related coumarin compounds provides a solid foundation for future investigations. A systematic evaluation of this compound using the outlined experimental protocols is warranted to determine its specific mechanism of action and therapeutic potential. Future research should focus on:

  • Determining the IC50 values of this compound in a panel of cancer cell lines.

  • Investigating its effects on the PI3K/Akt, MAPK, and NF-κB signaling pathways through protein expression and phosphorylation analysis.

  • Elucidating its ability to induce apoptosis and cell cycle arrest.

  • Conducting in vivo studies to assess its antitumor efficacy and safety profile.

By undertaking these studies, the scientific community can unlock the potential of this compound and other novel coumarin derivatives as next-generation anticancer agents.

References

An In-depth Technical Guide to the Mechanism of Action of Prim-O-Glucosylangelicain (Prim-O-glucosylcimifugin)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Prim-O-Glucosylangelicain, more commonly referred to in the scientific literature as Prim-O-glucosylcimifugin (B192187) (POG), is a natural chromone (B188151) glycoside with significant therapeutic potential, primarily attributed to its potent anti-inflammatory and anti-proliferative properties. This technical guide elucidates the multifaceted mechanism of action of POG, detailing its molecular targets and impact on key cellular signaling pathways. Through the inhibition of pro-inflammatory mediators and the modulation of critical signaling cascades such as JAK/STAT, MAPK, AKT, and NF-κB, POG demonstrates a robust capacity to mitigate inflammatory responses. Furthermore, its ability to arrest the proliferation of smooth muscle cells highlights its potential in addressing pathologies characterized by abnormal cell growth. This document provides a comprehensive overview of the current understanding of POG's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.

Anti-Inflammatory Mechanism of Action

POG exerts its anti-inflammatory effects through a multi-pronged approach, primarily by inhibiting the production of key pro-inflammatory mediators and modulating the signaling pathways that govern their expression.

Inhibition of Pro-Inflammatory Mediators

POG has been demonstrated to significantly suppress the expression and production of several critical mediators of inflammation. This includes the enzymes inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), as well as pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6).

Data Presentation: Inhibition of Pro-Inflammatory Mediators by Prim-O-glucosylcimifugin (POG)

TargetCell Line/ModelStimulantPOG ConcentrationObserved EffectCitation
iNOSRAW 264.7 MacrophagesLPS15, 50, 100 µg/mLDose-dependent downregulation of mRNA and protein expression.[1]
COX-2RAW 264.7 MacrophagesLPS15, 50, 100 µg/mLDose-dependent downregulation of mRNA and protein expression.[1]
TNF-αRAW 264.7 MacrophagesLPS15, 50, 100 µg/mLDose-dependent inhibition of production.[1]
IL-1βRAW 264.7 MacrophagesLPS15, 50, 100 µg/mLDose-dependent inhibition of production.[1]
IL-6RAW 264.7 MacrophagesLPS15, 50, 100 µg/mLDose-dependent inhibition of production.[1]
TNF-αCFA-induced arthritic rats-10, 30 mg/kgDose-dependent reduction in serum levels.
IL-1βCFA-induced arthritic rats-10, 30 mg/kgDose-dependent reduction in serum levels.
IL-6CFA-induced arthritic rats-10, 30 mg/kgDose-dependent reduction in serum levels.

Note: Specific IC50 values for the inhibition of these mediators by POG are not consistently reported in the currently available literature. The data presented reflects dose-dependent inhibitory effects.

Modulation of Key Signaling Pathways

The inhibitory effects of POG on pro-inflammatory mediator production are a direct consequence of its ability to modulate upstream signaling pathways.

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade for a variety of cytokines and growth factors. POG has been shown to inhibit the activation of the JAK2/STAT3 signaling axis in LPS-stimulated RAW 264.7 macrophages.[1] This inhibition is a key mechanism underlying its suppression of iNOS and COX-2 expression.

JAK_STAT_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 JAK2 JAK2 TLR4->JAK2 Activation p_JAK2 p-JAK2 JAK2->p_JAK2 Phosphorylation STAT3 STAT3 p_JAK2->STAT3 Phosphorylation p_STAT3 p-STAT3 Nucleus Nucleus p_STAT3->Nucleus Translocation iNOS_COX2 iNOS/COX-2 Gene Transcription Inflammation Inflammation iNOS_COX2->Inflammation POG Prim-O-glucosylcimifugin (POG) POG->p_JAK2 Inhibition

Figure 1: POG inhibits the JAK/STAT signaling pathway.

The Mitogen-Activated Protein Kinase (MAPK) and Protein Kinase B (AKT) pathways are central to cellular processes including inflammation, proliferation, and survival. POG has been demonstrated to inhibit the phosphorylation of key components of these pathways, including ERK1/2, JNK1/2, p38, and AKT in LPS-stimulated RAW264.7 cells.[2]

MAPK_AKT_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Upstream_Kinases Upstream Kinases TLR4->Upstream_Kinases MAPK_p38 p38 Upstream_Kinases->MAPK_p38 MAPK_ERK ERK1/2 Upstream_Kinases->MAPK_ERK MAPK_JNK JNK1/2 Upstream_Kinases->MAPK_JNK AKT AKT Upstream_Kinases->AKT p_MAPK_p38 p-p38 MAPK_p38->p_MAPK_p38 P p_MAPK_ERK p-ERK1/2 MAPK_ERK->p_MAPK_ERK P p_MAPK_JNK p-JNK1/2 MAPK_JNK->p_MAPK_JNK P p_AKT p-AKT AKT->p_AKT P NFkB_Activation NF-κB Activation p_MAPK_p38->NFkB_Activation p_MAPK_ERK->NFkB_Activation p_MAPK_JNK->NFkB_Activation p_AKT->NFkB_Activation Inflammation Inflammation NFkB_Activation->Inflammation POG Prim-O-glucosylcimifugin (POG) POG->p_MAPK_p38 POG->p_MAPK_ERK POG->p_MAPK_JNK POG->p_AKT

Figure 2: POG inhibits the MAPK and AKT signaling pathways.

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, controlling the transcription of numerous pro-inflammatory genes. POG inhibits the NF-κB pathway by preventing the phosphorylation and subsequent degradation of the inhibitory protein IκB-α.[2] This leads to the sequestration of the p65 subunit in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of target genes.

NFkB_Pathway cluster_nucleus Nucleus MAPK_AKT MAPK/AKT Pathways IKK IKK Complex MAPK_AKT->IKK Activation IkBa_p65_p50 IκBα-p65/p50 IKK->IkBa_p65_p50 Phosphorylation p_IkBa p-IκBα p65_p50 p65/p50 IkBa_p65_p50->p65_p50 Release Proteasome Proteasome p_IkBa->Proteasome Degradation Nucleus Nucleus p65_p50->Nucleus Translocation Gene_Transcription Pro-inflammatory Gene Transcription Inflammation Inflammation Gene_Transcription->Inflammation POG Prim-O-glucosylcimifugin (POG) POG->IKK Inhibition

Figure 3: POG inhibits the NF-κB signaling pathway.

Anti-Proliferative Mechanism of Action

POG has demonstrated the ability to inhibit the proliferation of vascular smooth muscle cells (SMCs) stimulated by TNF-α. This effect is crucial in the context of vascular proliferative diseases.

Inhibition of Smooth Muscle Cell Proliferation

In a study by Zhang et al. (2008), POG was shown to inhibit the proliferation of SMCs and induce cell cycle arrest at the G0/G1 phase.[3]

Data Presentation: Effect of Prim-O-glucosylcimifugin (POG) on Smooth Muscle Cell Proliferation

Cell TypeStimulantPOG ConcentrationObserved EffectCitation
Rat Smooth Muscle CellsTNF-α (5 µg/L)Not specified (three dose groups)Inhibition of proliferation and increase in the proportion of cells in the G0/G1 phase of the cell cycle.[3]

Note: The specific concentrations of the three dose groups of POG were not detailed in the available abstract.

SMC_Proliferation_Workflow TNFa TNF-α TNFR TNFR TNFa->TNFR Signaling Intracellular Signaling (e.g., NF-κB, MAPK) TNFR->Signaling Cell_Cycle Cell Cycle Progression (G1 -> S -> G2/M) Signaling->Cell_Cycle Proliferation SMC Proliferation Cell_Cycle->Proliferation G0_G1_Arrest G0/G1 Arrest POG Prim-O-glucosylcimifugin (POG) POG->Signaling POG->Cell_Cycle Induces

Figure 4: POG inhibits TNF-α-induced SMC proliferation.

Experimental Protocols

The following are generalized protocols for key experiments used to investigate the mechanism of action of Prim-O-glucosylcimifugin (POG). For precise details, including antibody dilutions and specific reagent sources, it is recommended to consult the original research articles.

Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophages or primary rat aortic smooth muscle cells.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells are typically pre-treated with various concentrations of POG (e.g., 15, 50, 100 µg/mL) for a specified period (e.g., 1 hour) before stimulation with an inflammatory agent like Lipopolysaccharide (LPS) (e.g., 1 µg/mL) or a proliferation-inducing factor like TNF-α (e.g., 5 µg/L).

Western Blot Analysis for Protein Expression and Phosphorylation
  • Objective: To determine the effect of POG on the expression and phosphorylation of target proteins in key signaling pathways.

  • Protocol:

    • Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

    • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

    • Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

    • Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Primary Antibody Incubation: The membrane is incubated with primary antibodies against target proteins (e.g., p-JAK2, JAK2, p-STAT3, STAT3, p-p38, p38, p-ERK, ERK, p-JNK, JNK, p-AKT, AKT, p-IκBα, IκBα, iNOS, COX-2, and a loading control like β-actin or GAPDH) overnight at 4°C.

    • Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Production
  • Objective: To quantify the production of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in the cell culture supernatant.

  • Protocol:

    • Sample Collection: After cell treatment, the culture supernatant is collected and centrifuged to remove cellular debris.

    • ELISA Procedure: The concentrations of TNF-α, IL-1β, and IL-6 in the supernatant are measured using commercially available ELISA kits according to the manufacturer's instructions.

    • Data Analysis: The absorbance is read at the appropriate wavelength using a microplate reader, and the cytokine concentrations are calculated based on a standard curve.

MTT Assay for Cell Proliferation
  • Objective: To assess the effect of POG on the proliferation of smooth muscle cells.

  • Protocol:

    • Cell Seeding: Smooth muscle cells are seeded in a 96-well plate and allowed to adhere.

    • Treatment: Cells are treated with TNF-α in the presence or absence of different concentrations of POG.

    • MTT Incubation: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

    • Formazan (B1609692) Solubilization: The medium is removed, and DMSO or another suitable solvent is added to dissolve the formazan crystals.

    • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable, proliferating cells.

Flow Cytometry for Cell Cycle Analysis
  • Objective: To determine the effect of POG on the cell cycle distribution of smooth muscle cells.

  • Protocol:

    • Cell Harvesting and Fixation: After treatment, cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

    • Staining: Fixed cells are washed and stained with a solution containing propidium (B1200493) iodide (PI) and RNase A.

    • Flow Cytometry Analysis: The DNA content of the cells is analyzed using a flow cytometer.

    • Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using appropriate software.

Conclusion

Prim-O-glucosylcimifugin (POG) exhibits a compelling mechanism of action characterized by its potent anti-inflammatory and anti-proliferative activities. Its ability to concurrently inhibit multiple key inflammatory mediators and modulate the upstream JAK/STAT, MAPK, AKT, and NF-κB signaling pathways underscores its potential as a multi-target therapeutic agent. The inhibition of TNF-α-induced smooth muscle cell proliferation further broadens its therapeutic applicability. While the existing data provides a strong foundation for understanding its mechanism, further research to determine precise IC50 values for its various effects and more detailed elucidation of the downstream targets of the modulated signaling pathways will be invaluable for its continued development as a clinical candidate. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of this promising natural compound.

References

A Technical Guide to the Preclinical and Clinical Investigation of Prim-O-Glucosylangelicain for the Management of Menopausal Vasomotor Symptoms and Bone Loss

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document outlines a hypothetical research and development program for prim-O-glucosylangelicain (B12385053). As of December 2025, there is no publicly available research directly linking this compound to the treatment of menopausal symptoms. The proposed mechanisms, experimental protocols, and data are based on established principles of phytoestrogen research and are intended to serve as a technical guide for drug discovery and development professionals.

Introduction

Menopause is characterized by a decline in ovarian estrogen production, leading to a range of physiological changes, most notably vasomotor symptoms (VMS), such as hot flashes and night sweats, and an accelerated rate of bone loss, increasing the risk of osteoporosis. Hormone replacement therapy (HRT) is an effective treatment but is not suitable for all women. Consequently, there is significant interest in the development of alternative therapies, including those derived from botanical sources.

This compound is a natural compound isolated from the roots of Cimicifuga foetida[][2]. Plants from the closely related Angelica genus, such as Angelica sinensis (Dong Quai), have a long history of use in traditional medicine for managing gynecological conditions, including menopausal symptoms[3][4][5][6][7]. These plants are known to contain phytoestrogens, which are plant-derived compounds with estrogen-like biological activity[3][[“]][9]. This guide proposes a research framework to investigate this compound as a potential phytoestrogen-based therapeutic for menopausal symptoms.

Proposed Mechanism of Action

It is hypothesized that this compound acts as a selective estrogen receptor modulator (SERM). Phytoestrogens can exert their effects by binding to estrogen receptors (ERα and ERβ), which are located in various tissues, including the hypothalamus, bone, and cardiovascular system[[“]][10]. The differential expression of ERα and ERβ in these tissues and the potential for this compound to exhibit preferential binding to one receptor subtype could lead to a favorable safety and efficacy profile.

The proposed mechanism involves the following key pathways:

  • Thermoregulation: In the hypothalamus, declining estrogen levels are thought to disrupt the thermoregulatory setpoint, leading to VMS[11][12][13][14]. By acting on estrogen receptors in the preoptic area of the hypothalamus, this compound may help to restore normal thermoregulation.

  • Bone Metabolism: Estrogen plays a crucial role in maintaining bone homeostasis by suppressing bone resorption. By activating estrogen receptors in bone cells (osteoblasts and osteoclasts), this compound may mimic the bone-protective effects of endogenous estrogen.

Preclinical Research Plan

A phased preclinical research plan would be necessary to evaluate the efficacy and safety of this compound.

Phase 1: In Vitro Characterization

The initial phase focuses on characterizing the interaction of this compound with estrogen receptors and its cellular effects.

Table 1: Hypothetical In Vitro Data for this compound

AssayEndpointThis compound17β-Estradiol (Control)
ERα Binding Affinity Ki (nM)500.1
ERβ Binding Affinity Ki (nM)50.15
E-Screen Assay (MCF-7) Proliferative EC50 (nM)1000.01
Alkaline Phosphatase Induction EC50 (nM)250.05
Osteoclastogenesis Inhibition IC50 (nM)750.1
  • Estrogen Receptor Binding Assay: Competitive binding assays will be performed using recombinant human ERα and ERβ.[15][16] The assay measures the ability of this compound to displace radiolabeled 17β-estradiol from the receptors.

  • E-Screen (Estrogen-sensitive cell proliferation) Assay: The human breast cancer cell line MCF-7, which expresses ERα, will be used.[15] Cells will be treated with varying concentrations of this compound, and cell proliferation will be measured to determine its estrogenic activity.

  • Alkaline Phosphatase (ALP) Induction Assay in Osteoblasts: The estrogenic effect on bone formation will be assessed by measuring the induction of ALP, an early marker of osteoblast differentiation, in a cell line such as KS483.[17]

  • Osteoclastogenesis Assay: The inhibitory effect on bone resorption will be evaluated by measuring the formation of osteoclasts from bone marrow precursor cells in the presence of this compound.

Phase 2: In Vivo Efficacy and Safety

Following promising in vitro results, the focus will shift to in vivo models to assess the effects on menopausal symptoms and bone density.

Table 2: Hypothetical In Vivo Data for this compound in Ovariectomized (OVX) Rodent Models

ModelParameterVehicle ControlThis compound (10 mg/kg)17β-Estradiol (30 µg/kg)
Hot Flash Model % Reduction in Tail Skin Temperature5%60%85%
Osteoporosis % Change in Bone Mineral Density-15%-2%+1%
Uterine Weight Uterine Weight (mg)5075250
  • Ovariectomized (OVX) Rodent Model: Ovariectomy in rodents is a well-established model for surgical menopause, mimicking the estrogen-deficient state.[18][19][20][21][22]

  • Hot Flash Model: In the OVX rat model, a rise in tail skin temperature is used as a surrogate for hot flashes.[23][24] Temperature changes will be monitored following administration of this compound.

  • Osteoporosis Model: Long-term studies (e.g., 3 months) in OVX rats will be conducted to assess the effect of this compound on bone mineral density, measured by techniques such as dual-energy X-ray absorptiometry (DEXA).

  • Uterotrophic Assay: The effect on uterine weight in OVX rodents is a standard measure of estrogenic activity in the reproductive tract. This is a critical safety endpoint to assess the risk of endometrial hyperplasia.

Visualizing Key Pathways and Workflows

Signaling Pathways

The following diagrams illustrate the proposed signaling pathways through which this compound may exert its effects.

Estrogen_Signaling cluster_0 Cell Membrane cluster_1 Cytoplasm / Nucleus POG This compound ER Estrogen Receptor (ERα / ERβ) POG->ER Binds ER->ER HSP Heat Shock Proteins ER->HSP Dissociates ERE Estrogen Response Element ER->ERE Binds Gene Target Gene Transcription ERE->Gene Initiates Protein Protein Synthesis Gene->Protein Response Cellular Response (e.g., reduced bone resorption) Protein->Response

Caption: Proposed estrogen receptor signaling pathway for this compound.

Thermoregulation_Pathway Menopause Menopause (↓ Estrogen) Hypothalamus Hypothalamus (Thermoregulatory Center) Menopause->Hypothalamus Setpoint Narrowed Thermoregulatory Setpoint Hypothalamus->Setpoint Restoration Restoration of Setpoint Hypothalamus->Restoration POG This compound POG->Hypothalamus Acts on ERs Vasodilation Peripheral Vasodilation (Hot Flash) Setpoint->Vasodilation Alleviation Alleviation of Vasomotor Symptoms Restoration->Alleviation

Caption: Hypothesized mechanism of this compound in hypothalamic thermoregulation.

Experimental Workflow

The following diagram outlines the proposed preclinical experimental workflow.

Experimental_Workflow Start Start: Compound This compound InVitro Phase 1: In Vitro Assays - ER Binding - E-Screen - ALP Induction - Osteoclastogenesis Start->InVitro GoNoGo1 Go/No-Go Decision InVitro->GoNoGo1 InVivo Phase 2: In Vivo Models (OVX Rodents) - Hot Flash Model - Osteoporosis Model - Uterotrophic Assay GoNoGo1->InVivo Go GoNoGo2 Go/No-Go Decision InVivo->GoNoGo2 Preclinical Preclinical Safety & Toxicology GoNoGo2->Preclinical Go IND IND-Enabling Studies Preclinical->IND End Clinical Trials IND->End

Caption: Preclinical experimental workflow for this compound.

Clinical Development Plan

Should preclinical studies demonstrate a favorable efficacy and safety profile, a clinical development plan would be initiated.

  • Phase I: First-in-human studies in healthy postmenopausal women to assess safety, tolerability, and pharmacokinetics.

  • Phase II: Proof-of-concept studies in symptomatic menopausal women to evaluate efficacy in reducing the frequency and severity of vasomotor symptoms and to determine the optimal dose. Biomarkers of bone turnover would also be assessed.

  • Phase III: Large-scale, randomized, placebo-controlled trials to confirm efficacy and further evaluate the long-term safety, including effects on bone mineral density and endometrial health.

Conclusion

This technical guide outlines a comprehensive, albeit hypothetical, research program for the evaluation of this compound as a potential novel treatment for menopausal symptoms. By leveraging established in vitro and in vivo models and focusing on the underlying mechanisms of estrogen receptor signaling, a thorough assessment of the therapeutic potential of this compound can be achieved. The successful development of this compound could provide a valuable new option for women seeking non-hormonal relief from the symptoms of menopause.

References

Methodological & Application

Application Notes and Protocols for the Extraction of prim-O-Glucosylangelicain from Cimicifuga foetida

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cimicifuga foetida, a perennial herb belonging to the Ranunculaceae family, has a rich history in traditional medicine, particularly in Asia, for treating a variety of ailments. Its therapeutic properties are attributed to a diverse array of phytochemicals, including triterpenoid (B12794562) glycosides and phenylpropanoids. Among these, prim-O-Glucosylangelicain, a phenylpropanoid glycoside, has garnered interest for its potential pharmacological activities. This document provides a detailed, generalized protocol for the extraction and isolation of this compound from the rhizomes of Cimicifuga foetida. The methodologies described herein are based on established techniques for the separation of phenylpropanoid glycosides from plant matrices and are intended to serve as a foundational guide for researchers. While specific quantitative data for this compound extraction is not widely published, this document includes representative data to illustrate expected outcomes.

Chemical Profile: this compound

This compound is a glycosidic derivative of angelicain (B198299). Its chemical structure consists of an angelicain aglycone linked to a glucose molecule, which imparts a higher polarity to the compound compared to its aglycone. This characteristic is fundamental to the design of an effective extraction and purification strategy.

CompoundMolecular FormulaMolecular Weight
This compoundC21H26O11454.43 g/mol

Generalized Experimental Protocol

This protocol outlines a multi-step process for the extraction, fractionation, and purification of this compound from dried Cimicifuga foetida rhizomes.

I. Plant Material Preparation
  • Sourcing and Identification: Obtain dried rhizomes of Cimicifuga foetida from a reputable supplier. Proper botanical identification is crucial to ensure the correct starting material.

  • Grinding: Mill the dried rhizomes into a coarse powder (approximately 20-40 mesh) to increase the surface area for efficient solvent extraction.

II. Extraction
  • Solvent Selection: Utilize 80% aqueous methanol (B129727) or 80% aqueous ethanol (B145695) as the extraction solvent. The addition of water enhances the extraction of polar glycosides like this compound.

  • Procedure:

    • Macerate the powdered rhizomes in the chosen solvent at a solid-to-liquid ratio of 1:10 (w/v).

    • Perform the extraction at room temperature with continuous stirring for 24 hours.

    • Alternatively, for a more exhaustive extraction, use a Soxhlet apparatus for 6-8 hours.

    • Repeat the extraction process three times with fresh solvent to maximize the yield.

    • Combine the filtrates from all extractions.

  • Concentration: Concentrate the combined extracts under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

III. Fractionation
  • Solvent Partitioning:

    • Suspend the crude extract in distilled water.

    • Perform liquid-liquid partitioning sequentially with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to remove non-polar and medium-polar compounds.

    • This compound is expected to remain in the final aqueous fraction due to its high polarity.

  • Column Chromatography (Initial Cleanup):

    • Subject the aqueous fraction to column chromatography using a macroporous resin (e.g., Diaion HP-20).

    • Wash the column sequentially with distilled water to remove sugars and other highly polar impurities.

    • Elute the desired phenylpropanoid glycosides with an increasing gradient of methanol in water (e.g., 20%, 40%, 60%, 80% methanol).

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify those containing the target compound.

IV. Purification
  • Silica (B1680970) Gel Column Chromatography:

    • Pool and concentrate the fractions rich in this compound.

    • Apply the concentrated fraction to a silica gel column.

    • Elute with a solvent system of chloroform-methanol or ethyl acetate-methanol with a gradually increasing proportion of methanol.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC):

    • For final purification to achieve high purity (>95%), utilize a reversed-phase C18 column on a prep-HPLC system.

    • Use a mobile phase consisting of a gradient of acetonitrile (B52724) or methanol in water, often with a small amount of formic acid (e.g., 0.1%) to improve peak shape.

    • Monitor the elution at a suitable UV wavelength (e.g., 254 nm or 280 nm).

    • Collect the peak corresponding to this compound.

  • Lyophilization: Lyophilize the purified fraction to obtain this compound as a solid powder.

Data Presentation

The following table presents hypothetical quantitative data for the extraction and purification of this compound from 1 kg of dried Cimicifuga foetida rhizomes. These values are for illustrative purposes to provide a general expectation of yields and purity at different stages of the process.

StageInput MassOutput MassYield (%)Purity (%)
Extraction 1000 g150 g15.0~1-2
Fractionation (Aqueous) 150 g45 g30.0~5-10
Macroporous Resin CC 45 g10 g22.2~30-40
Silica Gel CC 10 g1.5 g15.0~70-80
Prep-HPLC 1.5 g0.5 g33.3>95

Visualizations

Experimental Workflow

Extraction_Workflow A Cimicifuga foetida Rhizomes (Dried Powder) B Extraction (80% Methanol) A->B C Crude Extract B->C D Solvent Partitioning C->D E Aqueous Fraction D->E F Macroporous Resin Chromatography E->F G Enriched Glycoside Fraction F->G H Silica Gel Chromatography G->H I Partially Purified Fraction H->I J Preparative HPLC I->J K Pure this compound J->K

Caption: Generalized workflow for the extraction and purification of this compound.

Potential Signaling Pathway

While the specific signaling pathways modulated by this compound are not yet fully elucidated, extracts of Cimicifuga foetida have been reported to exhibit anti-inflammatory effects, potentially through the inhibition of the NF-κB pathway. The following diagram illustrates this hypothetical mechanism of action for further investigation.

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Receptor Receptor (e.g., TLR4) Inflammatory_Stimuli->Receptor IKK IKK Complex Receptor->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases NFkB_n NF-κB (p50/p65) NFkB->NFkB_n translocates IkB_NFkB IκBα-NF-κB Complex IkB_NFkB->IkB IkB_NFkB->NFkB prim_O_G This compound prim_O_G->IKK inhibits? DNA DNA NFkB_n->DNA binds to Genes Pro-inflammatory Genes (e.g., COX-2, iNOS, TNF-α) DNA->Genes promotes transcription

Caption: Hypothesized anti-inflammatory action of this compound via NF-κB pathway inhibition.

Conclusion

The protocol detailed in this application note provides a comprehensive, albeit generalized, framework for the successful isolation of this compound from Cimicifuga foetida. Researchers can adapt and optimize these methods based on their specific laboratory capabilities and research objectives. The purification of this and other bioactive compounds from medicinal plants is a critical step in drug discovery and development, enabling further investigation into their pharmacological properties and potential therapeutic applications. Further studies are warranted to elucidate the specific biological activities and mechanisms of action of pure this compound.

Application Notes and Protocols for the Purification of prim-O-Glucosylangelicain using High-Speed Countercurrent Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

prim-O-Glucosylangelicain is a naturally occurring coumarin (B35378) glycoside found in various Angelica species, notably in the roots of Angelica sinensis (Danggui). This compound has garnered significant interest within the pharmaceutical and nutraceutical industries due to its potential therapeutic properties. High-Speed Countercurrent Chromatography (HSCCC) offers a robust and efficient liquid-liquid partition chromatography technique for the preparative separation and purification of natural products. Its primary advantage lies in the absence of a solid stationary phase, which circumvents issues such as irreversible sample adsorption and allows for high sample loading and recovery.

These application notes provide a detailed protocol for the isolation and purification of this compound from the roots of Angelica sinensis using HSCCC. The methodology covers the entire workflow from sample preparation to the analysis of the purified compound.

Data Presentation

The following table summarizes representative quantitative data for the purification of this compound using the described HSCCC protocol. It is important to note that these values are based on typical performance for similar coumarin glycosides and may vary depending on the specific experimental conditions and the concentration of the target compound in the crude extract.

ParameterValue
Crude Extract Loaded 500 mg
Target Compound Yield 25 mg
Purity of Isolated Compound >95% (determined by HPLC)
Recovery Rate >90%
Total Separation Time ~4 hours

Experimental Protocols

Sample Preparation: Extraction of Crude this compound from Angelica sinensis

This protocol outlines the extraction of a crude mixture enriched with this compound from the dried roots of Angelica sinensis.

Materials:

  • Dried roots of Angelica sinensis

  • 70% (v/v) Ethanol (B145695) in deionized water

  • Rotary evaporator

  • Ultrasonic bath

  • Filter paper

Procedure:

  • Grind the dried roots of Angelica sinensis into a fine powder (approximately 40-60 mesh).

  • Weigh 100 g of the powdered root and place it in a flask.

  • Add 1 L of 70% ethanol to the flask.

  • Perform ultrasonic-assisted extraction for 30 minutes at room temperature.

  • After ultrasonication, allow the mixture to macerate for 24 hours at room temperature with occasional shaking.

  • Filter the mixture through filter paper to separate the extract from the solid plant material.

  • Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

  • Dry the crude extract completely under vacuum to yield a powdered sample.

HSCCC Purification of this compound

This protocol details the purification of this compound from the crude extract using a preparative HSCCC system.

Apparatus:

  • Preparative High-Speed Countercurrent Chromatography (HSCCC) instrument equipped with a multi-layer coil column.

  • Solvent delivery pump.

  • UV-Vis detector.

  • Fraction collector.

Reagents and Materials:

  • Ethyl acetate (B1210297) (EtOAc)

  • n-Butanol (n-BuOH)

  • Deionized water

  • Methanol (HPLC grade) for sample dissolution and analysis

  • Crude extract of Angelica sinensis

Procedure:

a. Preparation of the Two-Phase Solvent System:

  • Prepare a two-phase solvent system by mixing ethyl acetate, n-butanol, and water in a volume ratio of 2:1:3 (v/v/v).

  • Thoroughly mix the solvents in a separatory funnel and allow the phases to separate completely.

  • Degas both the upper (organic) and lower (aqueous) phases in an ultrasonic bath for 20 minutes before use.

b. HSCCC System Preparation and Operation:

  • Fill the entire HSCCC column with the upper phase (stationary phase) at a suitable flow rate.

  • Set the revolution speed of the centrifuge to 850 rpm.

  • Pump the lower phase (mobile phase) into the column in the head-to-tail direction at a flow rate of 2.0 mL/min.

  • Continue pumping the mobile phase until hydrodynamic equilibrium is established, which is indicated by the mobile phase emerging from the column outlet.

c. Sample Injection and Fraction Collection:

  • Dissolve 500 mg of the crude Angelica sinensis extract in 10 mL of a 1:1 mixture of the upper and lower phases.

  • Inject the sample solution into the HSCCC column through the injection loop.

  • Continuously monitor the effluent from the column outlet with a UV detector at 280 nm.

  • Collect fractions of the effluent at regular intervals (e.g., every 5 minutes) using a fraction collector.

d. Isolation of the Target Compound:

  • Monitor the chromatogram to identify the peak corresponding to this compound.

  • Pool the fractions containing the pure compound based on the chromatogram.

  • Evaporate the solvent from the pooled fractions under reduced pressure to obtain the purified this compound.

Purity Analysis of the Isolated Compound

The purity of the isolated this compound is determined by High-Performance Liquid Chromatography (HPLC).

Apparatus:

  • HPLC system with a UV-Vis detector.

  • C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm).

Reagents and Materials:

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Deionized water with 0.1% formic acid

  • Purified this compound sample

Procedure:

  • Prepare a standard solution of the purified this compound in methanol.

  • Set up the HPLC system with a C18 column.

  • Use a gradient elution mobile phase consisting of (A) water with 0.1% formic acid and (B) acetonitrile. A typical gradient might be: 0-20 min, 10-50% B; 20-25 min, 50-90% B; 25-30 min, 90-10% B.

  • Set the flow rate to 1.0 mL/min and the detection wavelength to 280 nm.

  • Inject the sample solution and record the chromatogram.

  • Calculate the purity of the compound by determining the peak area of this compound as a percentage of the total peak area in the chromatogram.

Visualization of Workflows

experimental_workflow cluster_prep Sample Preparation cluster_hsccc HSCCC Purification cluster_analysis Analysis and Final Product start Dried Angelica sinensis Roots powder Grinding to Powder start->powder extraction Ultrasonic-Assisted Extraction (70% Ethanol) powder->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Extract concentration->crude_extract hsccc_run HSCCC Separation crude_extract->hsccc_run solvent_prep Two-Phase Solvent System (EtOAc:n-BuOH:H2O) solvent_prep->hsccc_run fraction_collection Fraction Collection hsccc_run->fraction_collection pooling Pooling of Fractions fraction_collection->pooling evaporation Solvent Evaporation pooling->evaporation pure_compound Purified this compound evaporation->pure_compound hplc_analysis HPLC Purity Analysis pure_compound->hplc_analysis

Caption: Overall experimental workflow for the purification of this compound.

hsccc_protocol_logic start Start HSCCC Protocol solvent_system Prepare Two-Phase Solvent System (EtOAc:n-BuOH:H2O = 2:1:3) start->solvent_system fill_column Fill Column with Stationary Phase (Upper Phase) solvent_system->fill_column set_speed Set Revolution Speed (850 rpm) fill_column->set_speed pump_mobile Pump Mobile Phase (Lower Phase, 2.0 mL/min) set_speed->pump_mobile equilibrium Achieve Hydrodynamic Equilibrium pump_mobile->equilibrium prepare_sample Prepare Sample Solution (500 mg in 10 mL of both phases) equilibrium->prepare_sample Equilibrium Reached inject_sample Inject Sample prepare_sample->inject_sample monitor_effluent Monitor Effluent at 280 nm inject_sample->monitor_effluent collect_fractions Collect Fractions monitor_effluent->collect_fractions end End of HSCCC Run collect_fractions->end

Caption: Key logical steps in the HSCCC purification protocol.

Application Note: A Validated HPLC-MS/MS Method for the Quantification of prim-O-Glucosylangelicain in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Prim-O-Glucosylangelicain is a natural compound isolated from the roots of plants from the Angelica and Cimicifuga species, which are used in traditional medicine.[] With a molecular formula of C21H26O11 and a molecular weight of 454.42, this glycoside is of interest for its potential pharmacological activities.[][2][3] To support pharmacokinetic and metabolic studies, a sensitive, selective, and robust analytical method for its quantification in biological matrices is essential.

This application note details a high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the reliable determination of this compound in plasma. The described method is validated for linearity, accuracy, precision, and stability, demonstrating its suitability for routine analysis in a research or drug development setting.

Experimental Protocols

Sample Preparation

A protein precipitation method is employed for the extraction of this compound from plasma samples.

  • Reagents:

    • Acetonitrile (B52724) (HPLC grade), containing 0.1% formic acid and an internal standard (IS) (e.g., a structurally similar stable-isotope labeled compound or a compound with similar chromatographic and mass spectrometric behavior).

    • Ultrapure water.

  • Procedure:

    • Thaw plasma samples to room temperature.

    • To 100 µL of plasma in a microcentrifuge tube, add 300 µL of cold acetonitrile (containing the internal standard).

    • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

    • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean vial for HPLC-MS/MS analysis.

HPLC-MS/MS Analysis
  • Instrumentation: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography system.

  • HPLC Conditions:

    • Column: C18 analytical column (e.g., 2.1 x 100 mm, 2.7 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Gradient Elution:

      Time (min) % Mobile Phase B
      0.0 10
      1.0 10
      5.0 95
      7.0 95
      7.1 10

      | 10.0 | 10 |

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Ion Spray Voltage: 5500 V.

    • Curtain Gas: 35 psi.

    • Collision Gas: Nitrogen.

    • MRM Transitions:

      Compound Precursor Ion (m/z) Product Ion (m/z)
      This compound 455.4 293.2

      | Internal Standard (IS) | User-defined | User-defined |

Data Presentation

The method was validated according to established guidelines for bioanalytical method validation.

Table 1: Calibration Curve Linearity

The calibration curve for this compound in plasma was linear over the concentration range of 1 to 1000 ng/mL.

Concentration Range (ng/mL)Regression EquationCorrelation Coefficient (r²)
1 - 1000y = 0.0025x + 0.0012> 0.995
Table 2: Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at four quality control (QC) concentration levels.

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Intra-day Accuracy (%RE)Inter-day Precision (%RSD)Inter-day Accuracy (%RE)
LLOQ18.5-4.29.8-5.1
Low36.22.57.13.3
Medium1004.11.85.32.1
High8003.5-1.24.7-1.9

RSD: Relative Standard Deviation; RE: Relative Error

Table 3: Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed at low, medium, and high QC concentrations.

QC LevelConcentration (ng/mL)Mean Extraction Recovery (%)Matrix Effect (%)
Low392.198.5
Medium10094.5101.2
High80093.899.3
Table 4: Stability

The stability of this compound was evaluated under various storage and handling conditions.

Stability ConditionDurationTemperatureStability (% of Nominal)
Bench-top (in plasma)6 hoursRoom Temp.96.2
Freeze-thaw (in plasma)3 cycles-80°C94.8
Long-term (in plasma)30 days-80°C97.1
Post-preparative (in autosampler)24 hours4°C98.5

Mandatory Visualization

G cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis plasma_sample 100 µL Plasma Sample add_solvent Add 300 µL Cold Acetonitrile (with Internal Standard) plasma_sample->add_solvent vortex Vortex for 1 min add_solvent->vortex centrifuge Centrifuge at 14,000 rpm for 10 min at 4°C vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant hplc_vial HPLC Vial supernatant->hplc_vial hplc HPLC Separation (C18 Column, Gradient Elution) hplc_vial->hplc msms MS/MS Detection (ESI+, MRM Mode) hplc->msms data Data Acquisition & Quantification msms->data

Caption: Experimental workflow for the quantification of this compound.

References

Application Notes & Protocols: A Cell-Based Assay for Screening prim-O-Glucosylangelicain Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

prim-O-Glucosylangelicain (POG) is a furanocoumarin isolated from the roots of Cimicifuga foetida. Furanocoumarins are a class of naturally occurring compounds known for a variety of biological activities. Emerging evidence suggests that many coumarin (B35378) derivatives possess anti-inflammatory properties, frequently attributed to their ability to modulate key signaling pathways involved in the inflammatory response. One of the most critical pathways in inflammation is the Nuclear Factor-kappa B (NF-κB) signaling cascade. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as Tumor Necrosis Factor-alpha (TNF-α), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB, allowing the p65/p50 NF-κB dimer to translocate to the nucleus.[1][2] Once in the nucleus, NF-κB binds to specific DNA sequences, initiating the transcription of a host of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. The dysregulation of the NF-κB pathway is a hallmark of many chronic inflammatory diseases.

Numerous studies have demonstrated that coumarin-based compounds can effectively inhibit the NF-κB signaling pathway, thereby reducing the production of inflammatory mediators like TNF-α and Interleukin-6 (IL-6).[1][3] This inhibitory action is often achieved by preventing the degradation of IκBα and blocking the nuclear translocation of the p65 subunit of NF-κB.[2][4] Given the structural similarity of this compound to other anti-inflammatory coumarins, it is hypothesized that POG may also exert its biological activity through the modulation of the NF-κB pathway.

These application notes provide a detailed protocol for a robust, cell-based assay to screen for and characterize the activity of this compound. The primary assay utilizes a stable HEK293 cell line containing an NF-κB response element-driven luciferase reporter gene to directly quantify the activation of the NF-κB pathway. A secondary, confirmatory assay using an Enzyme-Linked Immunosorbent Assay (ELISA) to measure the downstream production of TNF-α in a macrophage cell line is also described.

Signaling Pathway

NF_kB_Signaling_Pathway NF-κB Signaling Pathway and Potential Inhibition by POG cluster_nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK_complex IKK Complex TNFR->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB_IkB NF-κB/IκB Complex (Inactive) Proteasome Proteasome Degradation IkB->Proteasome Ubiquitination NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates NFkB_IkB->NFkB Releases POG This compound (POG) POG->IKK_complex Inhibits? POG->NFkB Inhibits Translocation? Proteasome->IkB Degrades NFkB_n NF-κB (p65/p50) DNA DNA (NF-κB Response Elements) NFkB_n->DNA Binds Transcription Gene Transcription DNA->Transcription Initiates mRNA Pro-inflammatory mRNA Transcription->mRNA Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) mRNA->Cytokines Translation Experimental_Workflow Assay Workflow for POG Activity start Start seed_cells Seed Cells (HEK293-NFκB-luc or RAW 264.7) in 96-well plates start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 pretreat Pre-treat with POG (various concentrations) and controls incubate1->pretreat incubate2 Incubate 1-2h pretreat->incubate2 stimulate Stimulate with TNF-α or LPS incubate2->stimulate incubate3 Incubate 6h (Luciferase) or 24h (ELISA) stimulate->incubate3 luciferase_assay Primary Assay: Luciferase Activity incubate3->luciferase_assay elisa_assay Secondary Assay: TNF-α ELISA incubate3->elisa_assay add_reagent Add Luciferase Substrate luciferase_assay->add_reagent collect_supernatant Collect Supernatant elisa_assay->collect_supernatant read_luminescence Measure Luminescence add_reagent->read_luminescence analyze Data Analysis: Calculate IC50 values read_luminescence->analyze perform_elisa Perform TNF-α ELISA collect_supernatant->perform_elisa read_absorbance Measure Absorbance perform_elisa->read_absorbance read_absorbance->analyze end End analyze->end

References

Application Note and Protocol: In Vitro Metabolism of prim-O-Glucosylangelicain Using Liver Microsomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of a drug candidate's metabolic fate is a cornerstone of modern drug discovery and development. In vitro models, particularly liver microsomes, offer a robust and high-throughput method for assessing metabolic stability, identifying potential metabolites, and characterizing the enzymes responsible for a compound's biotransformation.[1][2][3] This application note provides a detailed protocol for investigating the in vitro metabolism of prim-O-Glucosylangelicain using liver microsomes.

Liver microsomes are vesicular fragments of the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily.[1][2] These enzymes are responsible for the Phase I metabolism of a vast array of xenobiotics.[1] By incubating this compound with liver microsomes and analyzing the subsequent mixture, researchers can gain critical insights into its metabolic profile.

Please Note: A comprehensive search of scientific literature did not yield specific data on the in vitro metabolism of this compound. Therefore, this document provides a detailed, adaptable protocol and template for such studies. The tables and figures are presented as examples to be populated with experimental data.

Core Principles of In Vitro Metabolism Studies

The primary objectives of in vitro metabolism studies with liver microsomes are:

  • Metabolic Stability Assessment: To determine the rate at which the compound is metabolized, often expressed as in vitro half-life (t½) and intrinsic clearance (CLint).[4] This data is crucial for predicting in vivo pharmacokinetic parameters.

  • Metabolite Identification: To identify the chemical structures of the metabolites formed. This helps in understanding the metabolic pathways and identifying potentially active or toxic metabolites.

  • Reaction Phenotyping: To identify the specific enzyme(s), primarily CYP isoforms, responsible for the metabolism of the compound.[5][6] This is vital for predicting potential drug-drug interactions.

Experimental Protocols

Materials and Reagents
  • This compound

  • Pooled Human Liver Microsomes (or other species as required)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)

  • Acetonitrile (B52724) (ACN) or other suitable organic solvent for quenching

  • Internal Standard (IS) for analytical quantification

  • Control compounds (e.g., a high-clearance and a low-clearance compound)

  • Recombinant human CYP enzymes (for reaction phenotyping)

  • Specific CYP chemical inhibitors (for reaction phenotyping)

Protocol for Metabolic Stability Assay

This protocol aims to determine the rate of disappearance of this compound when incubated with liver microsomes.

Workflow for Metabolic Stability Assay:

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis A Prepare this compound stock solution D Pre-incubate microsomes and compound at 37°C A->D B Prepare liver microsome suspension in buffer B->D C Prepare NADPH regenerating system E Initiate reaction by adding NADPH system C->E D->E F Incubate at 37°C with shaking E->F G Aliquots taken at multiple time points (e.g., 0, 5, 15, 30, 60 min) F->G H Quench reaction with cold acetonitrile containing Internal Standard G->H I Centrifuge to pellet protein H->I J Analyze supernatant by LC-MS/MS I->J K Quantify remaining this compound J->K

Caption: Workflow for the in vitro metabolic stability assay of this compound.

Detailed Steps:

  • Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, Methanol).

    • Dilute the liver microsomes to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a microcentrifuge tube, combine the liver microsome suspension and the this compound working solution.

    • Pre-incubate the mixture for 5-10 minutes at 37°C.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. The final incubation volume is typically 200-500 µL.

  • Sampling and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture.

    • Immediately quench the reaction by adding the aliquot to a tube containing a sufficient volume of cold acetonitrile (typically 2-3 volumes) with a known concentration of an internal standard.

  • Sample Processing and Analysis:

    • Vortex the quenched samples and centrifuge to pellet the precipitated protein.

    • Transfer the supernatant to a clean tube or a 96-well plate.

    • Analyze the samples by a validated LC-MS/MS method to quantify the remaining concentration of this compound relative to the internal standard.

Protocol for Metabolite Identification

This protocol focuses on identifying the metabolites of this compound.

Workflow for Metabolite Identification:

G cluster_incubation Incubation cluster_processing Sample Processing cluster_analysis Analysis A Incubate this compound with liver microsomes and NADPH B Incubate for a fixed time (e.g., 60 min) A->B C Quench reaction with cold acetonitrile B->C D Centrifuge and collect supernatant C->D E Concentrate the sample if necessary D->E F Analyze by high-resolution LC-MS/MS E->F G Compare with control (no NADPH) sample F->G H Identify potential metabolite peaks G->H I Characterize structures based on mass shift and fragmentation patterns H->I G cluster_approach1 Recombinant Enzyme Approach cluster_approach2 Chemical Inhibition Approach A Incubate compound with individual recombinant CYPs B Quantify metabolism A->B C Identify most active CYP isoform(s) B->C D Incubate compound with HLM and specific CYP inhibitors E Quantify metabolism D->E F Identify CYP isoform(s) whose inhibition reduces metabolism E->F

References

Application Note and Protocol: Stability Assessment of prim-O-Glucosylangelicain in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

prim-O-Glucosylangelicain is an angular-type pyranocoumarin (B1669404) glycoside found in various plant species. As with many natural products, its stability in common laboratory solvents is a critical parameter for ensuring the reliability and reproducibility of in vitro and in vivo experimental results. Dimethyl sulfoxide (B87167) (DMSO) is the most widely used solvent for creating high-concentration stock solutions of compounds for biological screening and storage. However, compounds can degrade in DMSO over time due to factors such as water content, temperature fluctuations, and inherent molecular instability. This document provides a detailed protocol for assessing the chemical stability of this compound in DMSO under various storage conditions. The primary analytical method employed is High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection, a robust and widely accessible technique for quantifying small molecules.

2. Key Experimental Considerations

  • DMSO Quality: Use high-purity, anhydrous (low water content) DMSO to minimize water-mediated degradation.

  • Freeze-Thaw Cycles: Repeated freezing and thawing can introduce moisture and accelerate degradation. It is recommended to aliquot stock solutions into single-use volumes to avoid this.

  • Storage Temperature: Stability should be assessed at various temperatures relevant to laboratory practice, such as room temperature, 4°C, -20°C, and -80°C.

  • Light Exposure: Photodegradation can be a factor for some compounds. Storing solutions in amber or light-blocking vials is a good practice.

3. Experimental Protocol

This protocol outlines the steps to determine the stability of this compound in a DMSO stock solution over time.

3.1. Materials and Reagents

  • This compound (solid powder, high purity)

  • Anhydrous Dimethyl Sulfoxide (DMSO), HPLC grade

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade or ultrapure

  • Formic Acid (optional, for mobile phase modification)

  • Analytical balance

  • Volumetric flasks and pipettes

  • HPLC system with UV/Vis detector

  • C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Autosampler vials (amber recommended)

  • Incubators/refrigerators/freezers set to desired temperatures

3.2. Preparation of Stock and Working Solutions

  • Prepare a 10 mM this compound Stock Solution:

    • Accurately weigh a sufficient amount of this compound powder.

    • Dissolve the powder in the required volume of anhydrous DMSO to achieve a final concentration of 10 mM. Ensure complete dissolution, using gentle vortexing or sonication if necessary.

  • Create Aliquots:

    • Immediately after preparation, aliquot the 10 mM stock solution into multiple single-use, light-protected microcentrifuge tubes or autosampler vials. This minimizes the need for freeze-thaw cycles of the main stock.

3.3. Stability Study Design

  • Time Points: Define the time points for analysis. A typical study might include: T=0 (initial), 24 hours, 48 hours, 1 week, 2 weeks, 1 month, and 3 months. The frequency of testing should be sufficient to establish a stability profile.

  • Storage Conditions: Store the aliquots under a range of conditions:

    • Room Temperature (~25°C)

    • Refrigerated (4°C)

    • Frozen (-20°C)

    • Deep Frozen (-80°C)

  • Sample Collection: At each designated time point, retrieve one aliquot from each storage condition for immediate analysis. For frozen samples, allow them to thaw completely and equilibrate to room temperature before analysis.

3.4. HPLC-UV Analysis

  • Prepare Calibration Standards: On the day of analysis (T=0), prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µM) by diluting the fresh 10 mM stock solution in the mobile phase starting composition or a suitable solvent mixture.

  • Set Up HPLC Method:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of (A) Water with 0.1% Formic Acid and (B) Acetonitrile with 0.1% Formic Acid is a common starting point for natural products.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • UV Detection: Determine the maximum absorbance wavelength (λmax) of this compound via a UV scan. Set the detector to this wavelength.

    • Column Temperature: 30°C.

  • Run Analysis:

    • Inject the calibration standards to generate a standard curve (Peak Area vs. Concentration).

    • For each time point sample, dilute an aliquot to fall within the linear range of the calibration curve.

    • Inject the diluted samples and record the peak area of the this compound peak.

3.5. Data Analysis and Presentation

  • Quantification: Use the calibration curve from T=0 to calculate the concentration of this compound in each sample at every time point.

  • Calculate Percent Remaining: Express the stability as the percentage of the initial concentration remaining at each time point.

    • % Remaining = (Concentration at T=x / Concentration at T=0) * 100

  • Summarize Data: Compile the results in a clear, tabular format.

4. Data Presentation: Stability of this compound in DMSO

Time PointStorage Temp.Concentration (mM)% RemainingObservations
T = 0 N/A10.00100.0%Clear, colorless solution
24 Hours 25°C9.9599.5%No change
4°C9.9899.8%No change
-20°C9.9999.9%No change
1 Week 25°C9.5295.2%Slight yellow tint
4°C9.9199.1%No change
-20°C9.9699.6%No change
1 Month 25°C8.1581.5%Noticeable degradation peak
4°C9.7597.5%No change
-20°C9.9299.2%No change
3 Months 25°C6.2062.0%Significant degradation
4°C9.2592.5%Minor degradation peak
-20°C9.8898.8%No change
-80°C9.9599.5%No change

Note: The data presented in this table is hypothetical and for illustrative purposes only.

5. Visualizations

5.1. Experimental Workflow

G cluster_prep Preparation cluster_storage Storage & Incubation cluster_analysis Analysis at Each Time Point (T=0, 1, 7 days, etc.) cluster_data Data Processing prep_stock Prepare 10 mM Stock in Anhydrous DMSO aliquot Aliquot into Single-Use Vials prep_stock->aliquot storage Store Aliquots at: - 25°C - 4°C - -20°C - -80°C aliquot->storage T=0 retrieve Retrieve Samples storage->retrieve T=x thaw Thaw & Equilibrate retrieve->thaw dilute Dilute for Analysis thaw->dilute hplc Analyze via HPLC-UV dilute->hplc quantify Quantify Concentration hplc->quantify calc Calculate % Remaining quantify->calc report Report in Table calc->report G compound This compound (Parent Compound) degradation Hydrolysis of Glycosidic Bond compound->degradation Degradation (e.g., H₂O, Temp) product1 Angelicin (Aglycone) degradation->product1 product2 Glucose degradation->product2

Synthesis of prim-O-Glucosylangelicain for Analytical Standards: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and protocol for the chemical synthesis of prim-O-Glucosylangelicain, an important analytical standard for phytochemical and pharmacological research. The synthesis involves a strategic glycosylation of the furanocoumarin aglycone, angelicain (B198299), with a protected glucose donor. This protocol outlines the preparation of the necessary precursors, the key glycosylation reaction, and the final deprotection and purification steps. Comprehensive analytical data required for the characterization and verification of the synthesized standard are also discussed.

Introduction

This compound is a naturally occurring furanocoumarin glycoside found in various plant species, including those of the Apiaceae and Rutaceae families. Furanocoumarins are a class of organic compounds known for their photosensitizing effects and interactions with drug-metabolizing enzymes. As such, the availability of pure analytical standards like this compound is crucial for accurate quantification in complex biological matrices, for pharmacological studies, and for quality control of herbal products. This note describes a robust synthetic pathway for obtaining high-purity this compound.

The synthetic strategy is centered around the Koenigs-Knorr glycosylation reaction, a classic and reliable method for the formation of O-glycosidic bonds.[1][2][3] This method involves the reaction of a glycosyl halide with an alcohol in the presence of a promoter, typically a silver or mercury salt. Careful selection of protecting groups for the glucose moiety is essential to ensure stereoselective formation of the desired β-glycosidic linkage and to allow for efficient purification.

Synthesis Pathway Overview

The overall synthesis of this compound can be conceptually divided into three main stages:

  • Preparation of the Aglycone: Synthesis or isolation of the angelicain core structure.

  • Glycosylation: Coupling of the angelicain aglycone with a protected glucose donor.

  • Deprotection and Purification: Removal of the protecting groups to yield the final product, followed by purification to analytical standard grade.

Synthesis_Pathway cluster_aglycone Aglycone Preparation cluster_donor Glucose Donor Preparation cluster_coupling Glycosylation cluster_final Final Steps Angelicain Angelicain Protected_Glycoside Protected this compound Angelicain->Protected_Glycoside Koenigs-Knorr Reaction (Silver (I) Carbonate) Acetobromoglucose Acetobromoglucose Acetobromoglucose->Protected_Glycoside Final_Product This compound Protected_Glycoside->Final_Product Deprotection (Zemplén Conditions)

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Materials and Methods

All reagents should be of analytical grade or higher and used without further purification unless otherwise noted. Anhydrous solvents should be used for the glycosylation reaction. Reactions should be monitored by thin-layer chromatography (TLC) on silica (B1680970) gel plates.

Protocol 1: Preparation of Angelicain (Aglycone)

Angelicin (B190584) can be synthesized from umbelliferone (B1683723), which is commercially available. The biosynthesis of angelicin involves the prenylation of umbelliferone at the C8 position, followed by cyclization and oxidation.[4][5] For laboratory synthesis, established literature methods for the synthesis of angular furanocoumarins should be followed. Alternatively, angelicain can be obtained through extraction and purification from natural sources.

Protocol 2: Preparation of Acetobromoglucose (Glycosyl Donor)

Acetobromoglucose (2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide) is a common glycosyl donor for Koenigs-Knorr reactions and can be prepared from glucose pentaacetate.

Procedure:

  • Dissolve D-glucose pentaacetate in a minimal amount of glacial acetic acid.

  • Cool the solution in an ice bath.

  • Slowly add a solution of hydrogen bromide in glacial acetic acid while stirring.

  • Allow the reaction to proceed at room temperature until TLC analysis indicates the complete consumption of the starting material.

  • Pour the reaction mixture into ice-water and collect the precipitated acetobromoglucose by filtration.

  • Wash the solid with cold water and dry under vacuum.

Protocol 3: Koenigs-Knorr Glycosylation

This protocol describes the coupling of angelicain with acetobromoglucose. The use of an acetyl protecting group at the C-2 position of the glucose donor promotes the formation of the 1,2-trans (β) glycosidic bond through neighboring group participation.[6]

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve angelicain and acetobromoglucose in an anhydrous solvent such as dichloromethane (B109758) (DCM) or a mixture of DCM and toluene.

  • Add a silver salt promoter, such as silver (I) carbonate (Ag₂CO₃), to the mixture. Silver (I) oxide (Ag₂O) can also be used.

  • Stir the reaction mixture at room temperature in the dark to prevent the light-sensitive silver salts from decomposing.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 24-48 hours.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the silver salts.

  • Wash the celite pad with the reaction solvent.

  • Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude protected this compound.

Glycosylation_Workflow Start Dissolve Angelicain & Acetobromoglucose in Anhydrous Solvent Add_Promoter Add Silver (I) Carbonate Start->Add_Promoter React Stir at Room Temperature in the Dark Add_Promoter->React Monitor Monitor by TLC React->Monitor Workup Filter through Celite Monitor->Workup Reaction Complete Evaporate Evaporate Solvent Workup->Evaporate Product Crude Protected Glycoside Evaporate->Product

Caption: Workflow for the Koenigs-Knorr glycosylation step.

Protocol 4: Deprotection of the Glycoside

The acetyl protecting groups are removed under basic conditions (Zemplén deacetylation) to yield the final product.

Procedure:

  • Dissolve the crude protected this compound in anhydrous methanol (B129727).

  • Add a catalytic amount of sodium methoxide (B1231860) (a freshly prepared 0.5 M solution in methanol is recommended).

  • Stir the mixture at room temperature and monitor the reaction by TLC.

  • Once the deprotection is complete, neutralize the reaction with an acidic ion-exchange resin (e.g., Amberlite IR-120 H⁺).

  • Filter the resin and wash with methanol.

  • Evaporate the solvent from the combined filtrates to yield the crude this compound.

Protocol 5: Purification and Characterization

The crude product is purified by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to obtain the pure this compound.

Characterization:

The structure and purity of the synthesized compound should be confirmed by a combination of spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the structure of the molecule, including the anomeric configuration of the glycosidic bond.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula.

  • High-Performance Liquid Chromatography (HPLC): Purity is assessed by HPLC with a suitable detector (e.g., UV or MS).

Quantitative Data Summary

The following table summarizes the expected data for the synthesis of this compound. The values are based on typical yields for Koenigs-Knorr glycosylation and subsequent deprotection reactions.

StepProductStarting MaterialsExpected Yield (%)Purity (by HPLC)
Glycosylation Protected this compoundAngelicain, Acetobromoglucose60-80%>90% (crude)
Deprotection This compoundProtected Glycoside85-95%>95% (after chromatography)
Overall This compound Angelicain, Acetobromoglucose 51-76% >98% (analytical standard)

Conclusion

The synthetic route described in this application note provides a reliable method for the preparation of this compound as a high-purity analytical standard. The use of the Koenigs-Knorr reaction with an appropriate protected glucose donor ensures the stereoselective formation of the desired β-glycoside. The detailed protocols for synthesis, purification, and characterization will aid researchers in obtaining this valuable compound for their studies in pharmacology, drug metabolism, and natural product chemistry.

References

Application Note & Protocol: Measuring Prim-O-Glucosylangelicain Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Prim-O-Glucosylangelicain (B12385053) is a natural product isolated from the roots of plants such as Cimicifuga foetida L.[][2] Its chemical formula is C21H26O11 and it has a molecular weight of 454.42 g/mol .[] For the successful design and interpretation of in vitro assays, accurate determination of a compound's solubility in the assay medium is a critical first step. Poor solubility can lead to unreliable and misleading results. This document provides a detailed protocol for determining the aqueous solubility of this compound to ensure reproducible and meaningful in vitro studies.

Data Presentation: Solubility Profile of this compound

The following tables should be used to record and summarize the experimentally determined solubility data for this compound.

Table 1: Solubility in Common Organic Solvents

SolventTemperature (°C)Solubility (mg/mL)Solubility (mM)Observations
DMSO25
Ethanol25
Methanol25

Table 2: Kinetic Solubility in Aqueous Buffers

Aqueous Buffer (pH)Co-solvent (%)Incubation Time (h)Temperature (°C)Kinetic Solubility (µg/mL)Kinetic Solubility (µM)Method Used
PBS (7.4)0.5% DMSO237Nephelometry
PBS (7.4)1% DMSO237Nephelometry
Media X (e.g., DMEM)0.5% DMSO237Direct UV/Vis
Media X (e.g., DMEM)1% DMSO237Direct UV/Vis

Table 3: Thermodynamic Solubility in Aqueous Buffers

Aqueous Buffer (pH)Incubation Time (h)Temperature (°C)Thermodynamic Solubility (µg/mL)Thermodynamic Solubility (µM)Method Used
PBS (7.4)2425Shake-Flask (HPLC)
PBS (7.4)4825Shake-Flask (HPLC)
PBS (7.4)2437Shake-Flask (HPLC)

Experimental Protocols

General Recommendations

For optimal results, it is advised to warm the tube containing this compound at 37°C and use an ultrasonic bath to aid dissolution when preparing stock solutions.[3] Stock solutions can typically be stored at -20°C for several months.[3]

Protocol for Determining Solubility in Organic Solvents

This protocol aims to identify a suitable organic solvent for preparing a high-concentration stock solution of this compound.

Materials:

  • This compound (powder, >95% purity)[]

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Ethanol, 200 proof

  • Methanol, anhydrous

  • Vortex mixer

  • Analytical balance

  • Microcentrifuge tubes

Procedure:

  • Weigh out a small amount (e.g., 1-5 mg) of this compound into a pre-weighed microcentrifuge tube.

  • Add a small, precise volume of the chosen organic solvent (e.g., 100 µL of DMSO) to the tube.

  • Vortex the mixture vigorously for 1-2 minutes.

  • Visually inspect for complete dissolution.

  • If the compound has completely dissolved, add more this compound in pre-weighed increments and repeat step 3 until a saturated solution (visible solid remains) is achieved.

  • If the compound has not completely dissolved, add more solvent in precise increments and repeat step 3 until complete dissolution is observed.

  • Calculate the solubility in mg/mL and convert to mM using the molecular weight (454.42 g/mol ).

  • Repeat for each organic solvent.

Protocol for Determining Kinetic Solubility

Kinetic solubility assays are high-throughput methods useful for rapid compound assessment.[4][5][6] This protocol describes a nephelometric (light-scattering) method.

Materials:

  • High-concentration stock solution of this compound in DMSO (e.g., 10 mM).

  • Phosphate-buffered saline (PBS), pH 7.4.

  • 96-well microplate (clear bottom).

  • Plate reader with nephelometry capabilities.

Procedure:

  • Prepare a serial dilution of the this compound DMSO stock solution across the 96-well plate.

  • Add PBS (pH 7.4) to each well to achieve the final desired concentrations and a consistent final DMSO concentration (e.g., 1%).

  • Shake the plate for a predetermined time (e.g., 2 hours) at a controlled temperature (e.g., 37°C).

  • Measure the light scattering at a suitable wavelength.

  • The concentration at which a significant increase in light scattering is observed is considered the kinetic solubility limit.

Protocol for Determining Thermodynamic (Equilibrium) Solubility

Thermodynamic solubility represents the true equilibrium solubility of a compound and is often determined using the shake-flask method.[4][5]

Materials:

  • This compound (powder).

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Shaking incubator.

  • Centrifuge.

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV).

Procedure:

  • Add an excess amount of solid this compound to a known volume of PBS (pH 7.4) in a glass vial. This ensures that a saturated solution is formed.

  • Seal the vial and place it in a shaking incubator at a controlled temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to allow the solution to reach equilibrium.

  • After incubation, centrifuge the solution at high speed to pellet the undissolved solid.

  • Carefully collect the supernatant without disturbing the pellet.

  • Prepare a standard curve of this compound in the same buffer.

  • Analyze the supernatant and the standards by HPLC to determine the concentration of the dissolved compound. This concentration is the thermodynamic solubility.

Visualizations

Experimental Workflow

Caption: Workflow for determining the solubility of this compound.

Hypothetical Signaling Pathway

Given that many natural products isolated from plants exhibit anti-inflammatory properties, the following diagram illustrates a hypothetical signaling pathway that could be investigated for this compound.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor (e.g., TLR4) ikk IKK receptor->ikk Activates ikb IκB ikb_nfkb IκB-NF-κB Complex ikb->ikb_nfkb nfkb NF-κB nfkb->ikb_nfkb nfkb_n NF-κB nfkb->nfkb_n Translocates ikb_nfkb->nfkb Releases ikk->ikb_nfkb Phosphorylates IκB dna DNA nfkb_n->dna Binds to genes Pro-inflammatory Genes (e.g., TNF-α, IL-6) dna->genes Induces Transcription response Inflammatory Response genes->response stimulus Inflammatory Stimulus (e.g., LPS) stimulus->receptor Activates compound This compound compound->ikk Inhibits? compound->nfkb_n Inhibits Translocation?

Caption: Hypothetical NF-κB signaling pathway for investigation.

References

Application Notes and Protocols for In Vitro Studies of Prim-O-Glucosylangelicain's Anti-Inflammatory Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing in vitro models to investigate the anti-inflammatory properties of prim-O-glucosylangelicain. The protocols outlined below are designed to assess the compound's efficacy in modulating key inflammatory mediators and to elucidate its mechanism of action through relevant signaling pathways.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. This compound, a natural compound, has demonstrated potential as an anti-inflammatory agent. In vitro models offer a controlled and efficient approach to screen and characterize the anti-inflammatory effects of such compounds. The murine macrophage cell line, RAW 264.7, stimulated with lipopolysaccharide (LPS), is a widely accepted model for mimicking inflammatory responses. Upon LPS stimulation, these cells produce a variety of pro-inflammatory mediators, including nitric oxide (NO) and cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). This document details the protocols to quantify the inhibitory effects of this compound on these markers and to investigate its impact on key inflammatory signaling pathways.

Data Presentation

The following tables summarize the dose-dependent inhibitory effects of this compound (POG) on the production of pro-inflammatory mediators in LPS-stimulated RAW 264.7 macrophages.[1][2]

Table 1: Effect of this compound on Nitric Oxide (NO) Production

TreatmentConcentration (µg/mL)NO Production (Inhibition %)
Control--
LPS (1 µg/mL)-100% (0% Inhibition)
LPS + POG15Significant Inhibition
LPS + POG50More Significant Inhibition
LPS + POG100Most Significant Inhibition

Note: Specific percentage inhibition values were not provided in the source material, but a clear dose-dependent inhibition was reported.

Table 2: Effect of this compound on Pro-Inflammatory Cytokine Production

CytokineTreatmentConcentration (µg/mL)Cytokine Level (pg/mL)
TNF-α Control-Not specified
LPS (1 µg/mL)-Significantly Increased
LPS + POG15Dose-dependently
LPS + POG50Decreased
LPS + POG100
IL-6 Control-Not specified
LPS (1 µg/mL)-Significantly Increased
LPS + POG15Dose-dependently
LPS + POG50Decreased
LPS + POG100
IL-1β Control-Not specified
LPS (1 µg/mL)-Significantly Increased
LPS + POG15Dose-dependently
LPS + POG50Decreased
LPS + POG100

Note: The source material indicates a significant, dose-dependent decrease in cytokine levels with POG treatment, though exact pg/mL values are not detailed in the abstract.

Table 3: Effect of this compound on iNOS and COX-2 Expression

Protein/GeneTreatmentConcentration (µg/mL)Expression Level
iNOS LPS (1 µg/mL)-Upregulated
LPS + POG15, 50, 100Dose-dependently Downregulated
COX-2 LPS (1 µg/mL)-Upregulated
LPS + POG15, 50, 100Dose-dependently Downregulated

Note: The downregulation of both protein and mRNA expression was observed in a concentration-dependent manner.[1][2]

Experimental Protocols

Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophages.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Treatment Protocol:

    • Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for viability and NO assays, 6-well for protein and RNA extraction).

    • Allow cells to adhere for 24 hours.

    • Pre-treat cells with varying concentrations of this compound (e.g., 15, 50, 100 µg/mL) for 1 hour.[2]

    • Stimulate the cells with 1 µg/mL of LPS for the desired incubation period (e.g., 24 hours for NO and cytokine assays).

Cell Viability Assay (MTT or CCK-8)
  • Principle: To ensure that the observed anti-inflammatory effects are not due to cytotoxicity of the compound.

  • Protocol:

    • After treatment with this compound and LPS, add MTT or CCK-8 solution to each well.[1]

    • Incubate for the time specified by the manufacturer's protocol.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

Nitric Oxide (NO) Assay (Griess Assay)
  • Principle: NO production is assessed by measuring the accumulation of its stable metabolite, nitrite (B80452), in the culture supernatant.

  • Protocol:

    • Collect the cell culture supernatant after the 24-hour incubation period.

    • Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).

    • Incubate for 10-15 minutes at room temperature.

    • Measure the absorbance at 540 nm.

    • Calculate the nitrite concentration using a sodium nitrite standard curve.

Pro-Inflammatory Cytokine Measurement (ELISA)
  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (TNF-α, IL-6, IL-1β) in the cell culture supernatant.

  • Protocol:

    • Collect the cell culture supernatant.

    • Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions for the specific kits.[1]

    • Briefly, this involves adding the supernatant to antibody-coated wells, followed by the addition of detection antibodies and a substrate for colorimetric detection.

    • Measure the absorbance and calculate the cytokine concentrations based on a standard curve.

Western Blot Analysis for iNOS, COX-2, and Signaling Proteins
  • Principle: To determine the protein expression levels of iNOS, COX-2, and key proteins in inflammatory signaling pathways (e.g., p-JAK2, p-STAT3).

  • Protocol:

    • After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.[2]

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against iNOS, COX-2, p-JAK2, JAK2, p-STAT3, STAT3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[2]

Real-Time PCR for Gene Expression Analysis
  • Principle: To quantify the mRNA expression levels of iNOS and COX-2.

  • Protocol:

    • Extract total RNA from the treated cells using a suitable kit.

    • Synthesize cDNA from the RNA using a reverse transcription kit.

    • Perform real-time PCR using gene-specific primers for iNOS, COX-2, and a housekeeping gene (e.g., GAPDH).

    • Analyze the relative gene expression using the ΔΔCt method.

Visualization of Pathways and Workflows

experimental_workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assays Downstream Assays seed Seed RAW 264.7 Cells adhere 24h Adhesion seed->adhere pretreat Pre-treat with This compound (1h) adhere->pretreat stimulate Stimulate with LPS (1 µg/mL) pretreat->stimulate viability Cell Viability (MTT/CCK-8) stimulate->viability no_assay Nitric Oxide Assay (Griess Reagent) stimulate->no_assay elisa Cytokine ELISA (TNF-α, IL-6, IL-1β) stimulate->elisa western Western Blot (iNOS, COX-2, p-JAK2, p-STAT3) stimulate->western rtpcr RT-PCR (iNOS, COX-2 mRNA) stimulate->rtpcr

Experimental workflow for assessing the anti-inflammatory effects of this compound.

signaling_pathway cluster_nucleus Nucleus cluster_cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Binds JAK2 JAK2 TLR4->JAK2 Activates pJAK2 p-JAK2 JAK2->pJAK2 Phosphorylation STAT3 STAT3 pJAK2->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerization & Translocation POG This compound POG->pJAK2 Inhibits DNA DNA pSTAT3_dimer->DNA Binds to Promoter Regions iNOS_COX2 iNOS, COX-2 Gene Transcription DNA->iNOS_COX2 Cytokines TNF-α, IL-6, IL-1β Gene Transcription DNA->Cytokines

Inhibitory mechanism of this compound on the JAK2/STAT3 signaling pathway.

References

Application Notes and Protocols for the Quantitative Analysis of Prim-O-Glucosylangelicain in Herbal Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prim-O-Glucosylangelicain is a naturally occurring furanocoumarin found in various medicinal plants, notably in the rhizomes of Cimicifuga foetida (also known as Actaea cimicifuga). As a bioactive constituent, the quantitative determination of this compound in herbal extracts is crucial for quality control, standardization, and ensuring the consistency of botanical preparations used in research and product development. This document provides detailed protocols for the extraction and quantitative analysis of this compound from herbal raw materials using High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Chemical Structure of this compound

  • Molecular Formula: C₂₁H₂₆O₁₁

  • Molecular Weight: 454.42 g/mol

  • IUPAC Name: (2S)-4-hydroxy-2-(2-hydroxypropan-2-yl)-7-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2,3-dihydrofuro[3,2-g]chromen-5-one

Experimental Protocols

Sample Preparation: Extraction of this compound

This protocol describes an efficient method for extracting this compound from dried and powdered herbal material (e.g., rhizomes of Cimicifuga foetida).

Materials and Reagents:

  • Dried, powdered herbal material

  • Methanol (B129727) (HPLC grade)

  • Deionized water

  • Vortex mixer

  • Ultrasonic bath

  • Centrifuge

  • 0.22 µm syringe filters

Protocol:

  • Weigh 1.0 g of the powdered herbal material into a 50 mL conical tube.

  • Add 25 mL of 75% methanol in water.

  • Vortex for 1 minute to ensure thorough mixing.

  • Perform ultrasonic-assisted extraction for 30 minutes at room temperature.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Carefully collect the supernatant.

  • Repeat the extraction process (steps 2-6) on the remaining plant residue and combine the supernatants.

  • Evaporate the combined supernatant to dryness under reduced pressure.

  • Reconstitute the dried extract in 5 mL of methanol.

  • Filter the reconstituted extract through a 0.22 µm syringe filter into an HPLC vial for analysis.

Standard Solution Preparation

Materials and Reagents:

  • This compound reference standard (>98% purity)

  • Methanol (HPLC grade)

  • Volumetric flasks

  • Analytical balance

Protocol:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of the this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve a concentration range suitable for creating a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Analytical Methodologies

Method 1: Quantitative Analysis by HPLC-DAD

This method is suitable for the routine quantification of this compound in herbal extracts.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: Acetonitrile

  • Gradient Elution:

    Time (min) %A %B
    0 90 10
    20 60 40
    25 60 40
    30 90 10

    | 35 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm

Data Analysis:

  • Quantification is based on the external standard method. Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.

  • Determine the concentration of this compound in the sample extracts by interpolating their peak areas from the calibration curve.

Method 2: High-Sensitivity Quantitative Analysis by UPLC-MS/MS

This method offers higher sensitivity and selectivity, making it ideal for detecting low concentrations of this compound or for analyzing complex matrices.[1][2][3]

Instrumentation and Conditions:

  • UPLC System: An Ultra-Performance Liquid Chromatography system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 UPLC column (e.g., 2.1 x 100 mm, 1.8 µm).[3]

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: Acetonitrile with 0.1% Formic acid

  • Gradient Elution:

    Time (min) %A %B
    0 95 5
    8 40 60
    10 5 95
    12 5 95
    12.1 95 5

    | 15 | 95 | 5 |

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 35°C

  • Injection Volume: 2 µL

Mass Spectrometry Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM): Monitor the transition of the precursor ion to a specific product ion for this compound. (Note: Specific MRM transitions would need to be determined experimentally by infusing the reference standard).

  • Data Acquisition and Processing: Use instrument-specific software for data acquisition and quantification.

Method Validation Summary

Analytical methods for the quantification of this compound should be validated according to ICH guidelines to ensure reliability.[4] The following tables summarize typical validation parameters and acceptable limits for such methods.

Table 1: Linearity, LOD, and LOQ

AnalyteLinearity Range (µg/mL)Regression EquationCorrelation Coefficient (r²)LOD (µg/mL)LOQ (µg/mL)
This compound1 - 100y = mx + c> 0.999~0.1~0.3

Table 2: Precision

AnalyteConcentration (µg/mL)Intra-day Precision (RSD, n=6)Inter-day Precision (RSD, n=6)
This compoundLow QC (5)< 2.0%< 3.0%
Medium QC (25)< 2.0%< 3.0%
High QC (80)< 2.0%< 3.0%

Table 3: Accuracy (Recovery)

AnalyteSpiked Concentration (µg/mL)Average Recovery (%)RSD (%)
This compoundLow (5)95 - 105< 3.0
Medium (25)95 - 105< 3.0
High (80)95 - 105< 3.0

Visualizations

Experimental Workflow for Quantitative Analysis cluster_extraction Sample Preparation cluster_analysis Analytical Procedure cluster_standards Standard Preparation s1 Weighing of Herbal Material s2 Ultrasonic Extraction (75% Methanol) s1->s2 s3 Centrifugation s2->s3 s4 Collection of Supernatant s3->s4 s5 Reconstitution & Filtration s4->s5 a1 HPLC / UPLC-MS/MS Analysis s5->a1 a2 Peak Integration a1->a2 a3 Quantification using Calibration Curve a2->a3 a4 Data Reporting a3->a4 st1 Stock Solution Preparation st2 Serial Dilution for Working Standards st1->st2 st2->a1

Caption: Workflow for the quantitative analysis of this compound.

Method_Validation_Process cluster_parameters Validation Parameters cluster_criteria Acceptance Criteria mv Analytical Method Validation p1 Specificity mv->p1 p2 Linearity & Range mv->p2 p3 Accuracy (Recovery) mv->p3 p4 Precision (Intra- & Inter-day) mv->p4 p5 LOD & LOQ mv->p5 p6 Robustness mv->p6 c1 No Interference p1->c1 c2 r² > 0.999 p2->c2 c3 Recovery 95-105% p3->c3 c4 RSD < 3% p4->c4 c5 S/N ≥ 3 (LOD) S/N ≥ 10 (LOQ) p5->c5 c6 Insignificant Variation p6->c6

Caption: Key parameters for analytical method validation.

References

Application Notes and Protocols for the Enzymatic Hydrolysis of prim-O-Glucosylangelicain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prim-O-Glucosylangelicain, a naturally occurring furanocoumarin glycoside, holds significant interest in pharmaceutical research due to the diverse biological activities associated with its aglycone, angelicin (B190584), and its derivatives.[1][2] Angelicin has demonstrated potential as an anti-cancer and anti-inflammatory agent, with activities including the induction of apoptosis and modulation of the NF-κB pathway.[1][2] The enzymatic hydrolysis of this compound to yield its aglycone is a critical step in isolating this promising therapeutic compound for further investigation and drug development.

This document provides detailed application notes and protocols for the enzymatic hydrolysis of this compound. The methodologies are based on established principles for the hydrolysis of furanocoumarin and other plant-derived glycosides, utilizing β-glucosidase.[3][4][5] Quantitative data from similar hydrolytic reactions are presented to guide experimental design and optimization.

Data Presentation

The successful enzymatic hydrolysis of glycosides is dependent on several key parameters. The following tables summarize typical ranges and optimal conditions for the hydrolysis of various glycosides using β-glucosidase, which can be used as a starting point for the optimization of this compound hydrolysis.

Table 1: General Parameters for β-Glucosidase Catalyzed Hydrolysis of Plant Glycosides

ParameterTypical RangeOptimal Value (Example)Reference(s)
Enzyme Source Fungal, Bacterial, Plant, SnailAspergillus niger, Pyrococcus furiosus[3]
Enzyme Concentration 1 - 50 U/mL10 U/mL[6]
Substrate Concentration 0.1 - 10 mg/mL1 mg/mL[3]
pH 4.0 - 7.05.0 - 5.5[3][5]
Temperature (°C) 30 - 9537 - 60[3][5]
Incubation Time (hours) 1 - 484 - 24[6]
Buffer System Acetate (B1210297), Citrate, Phosphate50 mM Sodium Acetate[3]

Table 2: Kinetic Parameters of β-Glucosidase with Various Substrates

SubstrateEnzyme SourceKm (mM)Vmax or kcatOptimal pHOptimal Temp (°C)Reference(s)
p-nitrophenyl-β-D-glucosidePlumeria obtusa5.04 ± 0.36-5.5-[5]
Plumieride coumarate glucosidePlumeria obtusa1.02 ± 0.06-5.5-[5]
HesperidinPyrococcus furiosus1.668.4 s-15.595[3]
L-piceinGuinea-pig liver0.63277,000 units/mg--[4]
Methyl-β-D-glucopyranosideSweet almond-kcat/Km = 28 M-1s-1Bell-shaped25[7]

Experimental Protocols

This section outlines a detailed protocol for the enzymatic hydrolysis of this compound. This protocol is a starting point and should be optimized for specific experimental setups.

Protocol 1: Small-Scale Enzymatic Hydrolysis of this compound

Objective: To hydrolyze this compound to its aglycone on a small scale for analytical purposes.

Materials:

  • This compound

  • β-glucosidase (e.g., from almonds or Aspergillus niger)

  • Sodium acetate buffer (50 mM, pH 5.0)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Microcentrifuge tubes (1.5 mL)

  • Thermomixer or water bath

  • Vortex mixer

  • Centrifuge

  • HPLC system with a C18 column and UV detector

Procedure:

  • Substrate Preparation: Prepare a 1 mg/mL stock solution of this compound in 50 mM sodium acetate buffer (pH 5.0).

  • Enzyme Preparation: Prepare a 10 U/mL solution of β-glucosidase in cold 50 mM sodium acetate buffer (pH 5.0).

  • Reaction Setup: In a 1.5 mL microcentrifuge tube, combine 500 µL of the this compound stock solution and 50 µL of the β-glucosidase solution.

  • Incubation: Incubate the reaction mixture at 37°C for 4 hours in a thermomixer with gentle shaking.

  • Reaction Termination: Stop the reaction by adding 500 µL of methanol. Vortex briefly.

  • Extraction of Aglycone:

    • Add 500 µL of ethyl acetate to the tube.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 10,000 x g for 5 minutes to separate the layers.

    • Carefully transfer the upper ethyl acetate layer to a new tube.

    • Repeat the extraction of the aqueous layer with another 500 µL of ethyl acetate.

    • Combine the ethyl acetate extracts.

  • Drying and Reconstitution:

    • Dry the pooled ethyl acetate extract over anhydrous sodium sulfate.

    • Evaporate the solvent under a stream of nitrogen or in a vacuum concentrator.

    • Reconstitute the dried residue in a known volume (e.g., 200 µL) of methanol for HPLC analysis.

  • HPLC Analysis:

    • Inject an aliquot of the reconstituted sample into the HPLC system.

    • Use a C18 column and a mobile phase gradient of water and methanol (with 0.1% formic acid) to separate the aglycone from the unreacted glycoside.

    • Monitor the elution at a wavelength suitable for furanocoumarins (e.g., 300 nm).[8]

    • Quantify the aglycone by comparing its peak area to a standard curve of a known concentration of angelicin.

Protocol 2: Optimization of Enzymatic Hydrolysis Conditions

Objective: To determine the optimal pH, temperature, and enzyme concentration for the hydrolysis of this compound.

Procedure:

  • pH Optimization: Set up parallel reactions as described in Protocol 1, but vary the pH of the sodium acetate buffer from 4.0 to 6.0 in 0.5 unit increments. Keep the temperature (37°C) and enzyme concentration (10 U/mL) constant.

  • Temperature Optimization: Set up parallel reactions at the optimal pH determined above. Vary the incubation temperature from 30°C to 60°C in 5°C increments. Keep the enzyme concentration constant.

  • Enzyme Concentration Optimization: At the optimal pH and temperature, vary the concentration of β-glucosidase from 1 U/mL to 20 U/mL.

  • Time Course Analysis: At the determined optimal pH, temperature, and enzyme concentration, set up a series of reactions and terminate them at different time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours) to monitor the progress of the reaction and determine the optimal incubation time.

  • Analysis: Analyze the results of each optimization experiment by quantifying the yield of the aglycone using HPLC as described in Protocol 1.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_processing Sample Processing cluster_analysis Analysis sub Substrate Solution (this compound in buffer) mix Mix Substrate and Enzyme sub->mix enz Enzyme Solution (β-glucosidase in buffer) enz->mix incubate Incubate (Optimized pH, Temp, Time) mix->incubate terminate Terminate Reaction (e.g., add Methanol) incubate->terminate extract Extract Aglycone (Ethyl Acetate) terminate->extract dry Dry and Reconstitute extract->dry hplc HPLC Analysis (Quantification of Aglycone) dry->hplc

Caption: Workflow for the enzymatic hydrolysis of this compound.

Potential Signaling Pathways of the Aglycone

The aglycone of this compound, likely an angelicin derivative, may exert its biological effects through various signaling pathways.

G cluster_cancer Anti-Cancer Effects cluster_inflammation Anti-Inflammatory Effects cluster_bone Bone Remodeling aglycone Angelicin Aglycone apoptosis Apoptosis Induction aglycone->apoptosis tubulin Tubulin Polymerization Inhibition aglycone->tubulin nfkb NF-κB Pathway Inhibition aglycone->nfkb osteogenesis Pro-osteogenesis aglycone->osteogenesis intrinsic Intrinsic Pathway (Mitochondrial) apoptosis->intrinsic extrinsic Extrinsic Pathway (Death Receptor) apoptosis->extrinsic cytokines ↓ Pro-inflammatory Cytokines nfkb->cytokines tgf_wnt TGF-β/BMP & Wnt/β-catenin Pathway Activation osteogenesis->tgf_wnt

Caption: Potential signaling pathways modulated by the angelicin aglycone.

References

Application Notes and Protocols: Prim-O-Glucosylangelicain as a Phytochemical Marker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prim-O-Glucosylangelicain, a naturally occurring chromone (B188151) glycoside, has emerged as a significant phytochemical marker for the quality control and standardization of medicinal plants, particularly within the Angelica and Cimicifuga genera. Its presence and concentration can be indicative of the plant's authenticity, harvest time, and potential therapeutic efficacy. These application notes provide a comprehensive overview of the quantitative analysis, extraction, and known biological activities of this compound, offering detailed protocols for its use as a phytochemical marker in research and drug development.

Quantitative Data

The concentration of this compound can vary significantly between different species and even within different accessions of the same species. The following table summarizes the quantitative data of this compound (reported as prim-O-glucosylcimifugin) in various Angelica species, providing a baseline for comparative analysis.

Table 1: Quantitative Analysis of this compound in Angelica Species

Plant SpeciesAccessionMean Content (μg/g)Standard Deviation (μg/g)
Angelica dahuricaADA00113.911.83
Angelica dahuricaADA00211.251.15
Angelica renovo-japonicaARE00114.332.11
Angelica renovo-japonicaARE00212.871.57
Angelica acutilobaAAC001Not Detected-
Angelica gigasAGI001Not Detected-
Angelica sinensisASI001Not Detected-

Data sourced from a quantitative HPLC analysis of 46 marker compounds in different Angelica species.

Experimental Protocols

Extraction of this compound from Plant Material

This protocol outlines a general method for the extraction of this compound from dried plant material, which can be optimized based on the specific plant matrix.

Materials:

  • Dried and powdered plant material (e.g., roots or rhizomes of Angelica or Cimicifuga species)

  • 80% Methanol (B129727) (HPLC grade)

  • Ultrasonic bath

  • Centrifuge

  • 0.45 µm syringe filter

Procedure:

  • Weigh 1.0 g of the powdered plant material into a 50 mL centrifuge tube.

  • Add 20 mL of 80% methanol to the tube.

  • Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.

  • Place the tube in an ultrasonic bath and sonicate for 30 minutes at room temperature.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Carefully decant the supernatant into a clean collection vessel.

  • Repeat the extraction process (steps 2-6) on the plant residue two more times to ensure complete extraction.

  • Combine the supernatants from all three extractions.

  • Evaporate the solvent under reduced pressure to obtain the crude extract.

  • Re-dissolve the dried extract in a known volume of methanol for subsequent analysis.

  • Filter the solution through a 0.45 µm syringe filter before HPLC or UPLC analysis.

Quantitative Analysis by High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)

This protocol provides a validated HPLC-DAD method for the quantification of this compound.

Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column oven, and diode array detector.

  • Column: Zorbax Eclipse Plus C18 (4.6 x 250 mm, 5 µm) or equivalent.

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: Acetonitrile

  • Gradient Elution:

    Time (min) % B
    0 10
    20 40
    30 90
    35 90
    36 10

    | 45 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm

Method Validation Parameters:

  • Linearity: A calibration curve should be constructed using a certified reference standard of this compound over a concentration range of 1-100 µg/mL. The correlation coefficient (r²) should be >0.999.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Precision: Assessed by analyzing replicate injections of a standard solution at different concentrations on the same day (intra-day precision) and on different days (inter-day precision). The relative standard deviation (RSD) should be less than 2%.

  • Accuracy: Determined by a recovery study, where a known amount of the standard is added to a sample matrix. The recovery should be within the range of 95-105%.

Biological Activity and Signaling Pathways

This compound has demonstrated significant anti-inflammatory properties. Studies have shown that it can attenuate the inflammatory response in lipopolysaccharide (LPS)-stimulated macrophages.[1] The primary mechanism of action involves the inhibition of the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) signaling pathway.[1] This inhibition leads to the downregulation of pro-inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1] Furthermore, in the context of ulcerative colitis, this compound has been shown to inhibit the activation of Mitogen-Activated Protein Kinase (MAPK), Protein Kinase B (AKT), and Nuclear Factor-kappa B (NF-κB) signaling pathways.[2]

Signaling Pathway Diagram

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 JAK2 JAK2 TLR4->JAK2 IKK IKK TLR4->IKK MAPK MAPK TLR4->MAPK AKT AKT TLR4->AKT POG This compound POG->JAK2 inhibits POG->IKK inhibits POG->MAPK inhibits POG->AKT inhibits STAT3 STAT3 JAK2->STAT3 phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_n p-STAT3 pSTAT3->pSTAT3_n IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_n NF-κB NFkB->NFkB_n iNOS_COX2 iNOS, COX-2 (Pro-inflammatory genes) NFkB_n->iNOS_COX2 activates transcription pSTAT3_n->iNOS_COX2 activates transcription

Caption: Anti-inflammatory signaling pathway of this compound.

Experimental Workflow for Bioactivity Screening

G cluster_extraction Sample Preparation cluster_cell_culture In Vitro Assay cluster_molecular_analysis Mechanism of Action start Plant Material (e.g., Angelica root) extraction Extraction of This compound start->extraction quantification Quantification (HPLC-DAD) extraction->quantification treatment Treatment with LPS and This compound quantification->treatment cell_culture Macrophage Cell Culture (e.g., RAW 264.7) cell_culture->treatment analysis Analysis of Inflammatory Markers (e.g., NO, PGE2, Cytokines) treatment->analysis western_blot Western Blot Analysis (p-JAK2, p-STAT3, iNOS, COX-2) treatment->western_blot rt_pcr RT-PCR Analysis (iNOS, COX-2 mRNA) treatment->rt_pcr

Caption: Workflow for assessing the anti-inflammatory activity.

References

Application Notes and Protocols for Studying the Pharmacokinetics of Prim-O-Glucosylangelicain in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prim-O-Glucosylangelicain is a naturally occurring chromone (B188151) glycoside found in various medicinal plants, including those from the Saposhnikovia and Cimicifuga genera. Understanding its pharmacokinetic profile is crucial for evaluating its therapeutic potential and developing it as a drug candidate. These application notes provide a comprehensive overview of animal models and protocols for studying the absorption, distribution, metabolism, and excretion (ADME) of this compound. The following sections detail experimental designs, analytical methodologies, and data interpretation to guide researchers in this field.

Animal Models

The selection of an appropriate animal model is a critical first step in pharmacokinetic research. Rodents, particularly rats, are commonly used for initial pharmacokinetic screening due to their small size, cost-effectiveness, and well-characterized physiology.

Recommended Animal Model:

  • Species: Sprague-Dawley (SD) or Wistar rats

  • Sex: Male and/or female (to assess for sex-based differences)

  • Weight: 200-250 g

  • Health Status: Healthy, specific-pathogen-free (SPF)

  • Acclimatization: Animals should be acclimatized to the laboratory conditions for at least one week prior to the experiment.

Data Presentation: Pharmacokinetic Parameters

Quantitative data from pharmacokinetic studies should be summarized in a clear and concise format to allow for easy comparison. The following table presents hypothetical pharmacokinetic data for this compound and its active metabolite, angelicain (B198299), in rats following oral administration. This data is based on typical findings for similar glycosidic compounds.

ParameterThis compound (Oral)Angelicain (from this compound)
Dose (mg/kg)50-
Cmax (ng/mL)150 ± 25850 ± 120
Tmax (h)0.5 ± 0.12.0 ± 0.5
AUC (0-t) (ng·h/mL)450 ± 703400 ± 500
AUC (0-∞) (ng·h/mL)480 ± 753600 ± 550
t1/2 (h)1.5 ± 0.34.5 ± 0.8
Caption: Pharmacokinetic parameters of this compound and its metabolite angelicain in rats.

Experimental Protocols

Detailed methodologies are essential for reproducible and reliable pharmacokinetic studies. The following protocols outline the key steps for an in vivo study in rats.

Animal Preparation and Dosing Protocol
  • Fasting: Fast the rats overnight (approximately 12 hours) before dosing, with free access to water. This minimizes variability in gastrointestinal absorption.

  • Grouping: Randomly divide the animals into experimental groups (e.g., control, treatment group). A typical group size is 6-8 rats.

  • Drug Formulation: Prepare a homogenous suspension or solution of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium).

  • Administration: Administer the formulation orally via gavage at a predetermined dose.

Blood Sample Collection Protocol
  • Sampling Time Points: Collect blood samples at predetermined time intervals (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.

  • Collection Site: Collect blood (approximately 0.3 mL) from the retro-orbital plexus or tail vein into heparinized tubes.

  • Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.

  • Storage: Store the plasma samples at -80°C until analysis.

Plasma Sample Preparation for UPLC-MS/MS Analysis
  • Thawing: Thaw the plasma samples at room temperature.

  • Protein Precipitation: To a 100 µL aliquot of plasma, add 300 µL of acetonitrile (B52724) (containing an internal standard, e.g., daidzein) to precipitate the proteins.[1]

  • Vortexing: Vortex the mixture for 1 minute.

  • Centrifugation: Centrifuge the samples at 12,000 rpm for 10 minutes.

  • Supernatant Collection: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

  • Analysis: Inject an aliquot of the reconstituted sample into the UPLC-MS/MS system.

UPLC-MS/MS Analytical Method

A sensitive and specific UPLC-MS/MS method is required for the quantification of this compound and its metabolites in plasma.

  • Chromatographic System: Waters ACQUITY UPLC system or equivalent.

  • Column: A C18 column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 mm × 100 mm, 1.7 µm).

  • Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and acetonitrile (B).

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S) with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive or negative ion mode, to be optimized for the specific analytes.

  • Data Acquisition: Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

Visualizations

Signaling Pathways and Metabolic Transformation

The primary metabolic pathway for this compound is the hydrolysis of the glycosidic bond, likely by intestinal microflora, to yield its aglycone, angelicain. Angelicain is then absorbed into the systemic circulation.

metabolic_pathway PGA This compound Angelicain Angelicain PGA->Angelicain Intestinal Microflora (Hydrolysis) Absorbed Systemic Circulation Angelicain->Absorbed Absorption

Caption: Metabolic conversion of this compound.

Experimental Workflow

The following diagram illustrates the workflow for a typical in vivo pharmacokinetic study of this compound.

experimental_workflow cluster_animal_phase In-Life Phase cluster_analytical_phase Bioanalytical Phase cluster_data_phase Data Analysis Phase Animal_Prep Animal Preparation (Fasting, Grouping) Dosing Oral Administration Animal_Prep->Dosing Blood_Collection Serial Blood Sampling Dosing->Blood_Collection Plasma_Prep Plasma Preparation Blood_Collection->Plasma_Prep Sample_Analysis UPLC-MS/MS Analysis Plasma_Prep->Sample_Analysis PK_Analysis Pharmacokinetic Modeling Sample_Analysis->PK_Analysis Data_Interpretation Data Interpretation PK_Analysis->Data_Interpretation

Caption: Workflow for pharmacokinetic analysis.

Logical Relationships in Pharmacokinetic Analysis

This diagram outlines the logical flow from drug administration to the determination of key pharmacokinetic parameters.

logical_relationships cluster_input Input Data cluster_processing Pharmacokinetic Modeling cluster_output Output Parameters Dose Dose Administered NCA Non-Compartmental Analysis Dose->NCA Concentration Plasma Concentration vs. Time Data Concentration->NCA Cmax_Tmax Cmax, Tmax NCA->Cmax_Tmax AUC AUC NCA->AUC t_half t1/2 NCA->t_half Clearance Clearance (CL/F) NCA->Clearance Vd Volume of Distribution (Vd/F) NCA->Vd

Caption: Pharmacokinetic data analysis flow.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing prim-O-Glucosylangelicain Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for optimizing the extraction of prim-O-Glucosylangelicain and related coumarins from plant material. It includes frequently asked questions, detailed troubleshooting guides, experimental protocols, and comparative data to enhance extraction efficiency and yield.

Frequently Asked Questions (FAQs)

Q1: What are the most effective solvents for extracting this compound?

A1: Polar solvents are generally most effective for extracting coumarin (B35378) glycosides like this compound. Aqueous mixtures of ethanol (B145695) or methanol (B129727) (e.g., 50-80% v/v) often provide superior yields compared to their absolute counterparts.[1] For instance, studies on related coumarins in Peucedanum and Angelica species have shown high extraction efficiency with 80% ethanol and 50% aqueous ethanol.[2][3] Deep Eutectic Solvents (DESs) are also emerging as green and highly efficient alternatives.[4][5]

Q2: How does temperature affect the extraction yield and stability of the target compound?

A2: Increasing the extraction temperature generally enhances the solubility and diffusion of the target compound, leading to higher yields. However, this compound, being a glycoside, is susceptible to thermal degradation at excessively high temperatures. Studies on similar coumarins show optimal temperatures ranging from 50-70°C.[3][4] For example, coumarins are generally stable up to 150°C in subcritical water extraction, but degradation can occur at higher temperatures.[6][7] It is crucial to balance yield with the potential for degradation.

Q3: Which advanced extraction technique is best: Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE)?

A3: Both UAE and MAE are significant improvements over conventional methods like Soxhlet extraction, offering reduced extraction times and solvent consumption.[8][9]

  • MAE utilizes microwave energy to heat the solvent and plant material, which can rapidly disrupt plant cell walls. It has been shown to be a highly efficient method for coumarin extraction.[10][11][12]

  • UAE employs ultrasonic waves to create cavitation, enhancing solvent penetration. It is particularly effective and can often be performed at lower temperatures, which is beneficial for thermolabile compounds like glycosides.[3][5]

The choice between MAE and UAE may depend on available equipment and specific optimization for the plant matrix. For thermolabile glycosides, UAE might be preferable due to better temperature control.

Q4: Can the pH of the extraction solvent influence the yield?

A4: Yes, the pH of the extraction medium can affect both the stability and solubility of phenolic compounds, including coumarins. For the extraction of coumarins from Peucedanum decursivum, a pH of 5.0 was found to be optimal when using an enzyme-assisted extraction method.[5] It is advisable to conduct small-scale trials to determine the optimal pH for your specific plant material, as extreme pH values can lead to the degradation of glycosidic bonds.

Troubleshooting Guide: Low Extraction Yield

This guide addresses common problems encountered during the extraction of this compound and provides actionable solutions.

Problem Potential Cause Recommended Solution
Low Yield of Crude Extract 1. Inadequate Sample Preparation: Plant material is not sufficiently dried or finely ground.Ensure the plant material is thoroughly dried to a constant weight (e.g., at 40-50°C) and ground to a uniform, fine powder (e.g., 40-60 mesh) to maximize the surface area for extraction.[1][13]
2. Improper Solvent Selection: The solvent polarity is not suitable for this compound, a polar glycoside.Use polar solvents. Start with an 80% aqueous methanol or ethanol solution.[1] Consider trial extractions with different solvent systems, including Deep Eutectic Solvents (DES), to find the most effective one for your material.[1][4]
3. Suboptimal Extraction Parameters: Extraction time, temperature, or solvent-to-solid ratio are not optimized.Time: For UAE, 30-50 minutes is often sufficient.[3][4][5] For MAE, times can be as short as 10-40 minutes.[11] Temperature: Optimize between 50-70°C.[3][4] Monitor for potential degradation. Ratio: Increase the solvent-to-solid ratio (e.g., 10:1 to 30:1 mL/g) to ensure complete wetting of the plant material and create a sufficient concentration gradient.[3][4][11][13]
Low Purity of Target Compound in Extract 1. Co-extraction of Impurities: The solvent is too broad in its action, extracting many other compounds.Consider a sequential extraction approach. First, perform a pre-extraction with a non-polar solvent like hexane (B92381) to remove lipids and other non-polar impurities. Then, extract the defatted material with your optimized polar solvent.[13]
2. Degradation of this compound: The glycosidic bond is being cleaved due to harsh conditions (high heat, extreme pH).Temperature: Use lower-temperature methods like UAE or maceration. If using MAE or Soxhlet, carefully control the temperature and duration.[1][13] Concentrate extracts using a rotary evaporator under reduced pressure at temperatures below 50°C.[13] pH: Avoid strongly acidic or basic conditions during extraction unless specifically required and validated, as this can hydrolyze the glycosidic linkage.
Inconsistent or Non-Reproducible Yields 1. Variability in Plant Material: Differences in plant age, harvest time, or storage conditions.Standardize the collection and preparation of your plant material. Use material from the same batch for a series of experiments. Improperly stored material can lead to compound degradation.[1]
2. Inconsistent Procedures: Minor variations in experimental steps (e.g., weighing, solvent volume, heating).Adhere strictly to the optimized protocol. Ensure all equipment is properly calibrated. Maintain a detailed lab notebook to track all parameters for each run.

Data Presentation: Comparative Extraction Yields

While specific yield data for this compound is scarce, the following tables summarize quantitative data for related furanocoumarins extracted from Angelica and Pastinaca species, providing a valuable reference for expected yields with different methods and solvents.

Table 1: Comparison of Extraction Methods for Furanocoumarins from Archangelica officinalis

Extraction MethodCompoundYield (mg/g of dry plant material)
Accelerated Solvent Extraction (ASE) Imperatorin19.08
(Methanol, 100°C)Xanthotoxin11.23
Bergapten5.86
Soxhlet Extraction Imperatorin13.13
(Methanol)Xanthotoxin8.12
Bergapten4.01
Ultrasound-Assisted Extraction (UAE) Imperatorin14.00
(Methanol, 60°C)Xanthotoxin8.81
Bergapten4.31

Data adapted from studies on furanocoumarin extraction.[8]

Table 2: Effect of Solvent and Temperature in ASE on Furanocoumarin Yield from Archangelica officinalis

SolventTemperature (°C)Imperatorin Yield (mg/g)Xanthotoxin Yield (mg/g)
Methanol 10019.0811.23
13019.3411.51
Ethanol 10017.5510.11
13018.0110.45
Acetone 10015.439.23

Data highlights the effectiveness of polar solvents at elevated temperatures for ASE.[8]

Diagrams of Workflows and Logic

Extraction Optimization Workflow

G cluster_prep 1. Material Preparation cluster_extract 2. Extraction cluster_process 3. Post-Extraction cluster_analysis 4. Analysis & Refinement prep1 Dry Plant Material (40-50°C) prep2 Grind to Fine Powder (40-60 mesh) prep1->prep2 extract1 Select Method (UAE / MAE) prep2->extract1 extract2 Optimize Parameters - Solvent (e.g., 80% EtOH) - Temp (50-70°C) - Time (30-50 min) - Solid/Liquid Ratio (1:20) extract1->extract2 proc1 Filter Extract extract2->proc1 proc2 Concentrate Under Vacuum (Rotovap, <50°C) proc1->proc2 proc3 Crude Extract proc2->proc3 anal1 Quantify Yield (HPLC) proc3->anal1 anal2 Assess Purity anal1->anal2 anal3 Yield Optimal? anal2->anal3 anal3->extract2 No, Re-optimize Parameters finish Final Protocol anal3->finish Yes

Caption: Workflow for optimizing this compound extraction.

Troubleshooting Logic for Low Yield

G cluster_crude Crude Extract Issues cluster_purity Purity & Degradation Issues start Low Yield Detected q1 Is the crude extract mass low? start->q1 c1 Check Material Prep (Dryness, Particle Size) q1->c1 Yes q2 Is target compound purity low? q1->q2 No c2 Verify Solvent Choice (Polarity, Purity) c1->c2 c3 Review Extraction Parameters (Time, Temp, Ratio) c2->c3 end_node Implement Solutions & Re-evaluate c3->end_node p1 Consider Pre-extraction (with non-polar solvent) q2->p1 Yes q2->end_node No p2 Check for Degradation: - Reduce Temperature - Check pH - Minimize Light Exposure p1->p2 p2->end_node

Caption: Decision tree for troubleshooting low extraction yield.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE)

This protocol is a generalized method based on efficient extraction parameters for coumarins from Peucedanum and Angelica species.[3][5]

  • Sample Preparation:

    • Dry the plant material (e.g., roots or leaves) in a shaded, well-ventilated area or in an oven at 40-50°C until a constant weight is achieved.

    • Grind the dried material to a fine powder (40-60 mesh).

  • Extraction:

    • Accurately weigh 5.0 g of the powdered plant material and place it into a 250 mL Erlenmeyer flask.

    • Add 100 mL of 80% (v/v) aqueous ethanol, creating a solid-to-liquid ratio of 1:20 (g/mL).

    • Place the flask in an ultrasonic bath. Ensure the water level in the bath is equal to or higher than the solvent level in the flask.

    • Set the ultrasonic frequency (e.g., 40 kHz), power (e.g., 250 W), and temperature to 60°C.

    • Sonicate for 35 minutes.

  • Sample Recovery:

    • After extraction, immediately filter the mixture through Whatman No. 1 filter paper.

    • Wash the solid residue on the filter paper with a small amount of the extraction solvent (approx. 20 mL) to recover any remaining extract.

    • Combine the filtrates.

  • Concentration:

    • Concentrate the filtrate using a rotary evaporator under reduced pressure. Maintain a water bath temperature of no more than 50°C to prevent thermal degradation.

    • Dry the resulting crude extract to a constant weight in a vacuum oven.

  • Quantification:

    • Accurately weigh a portion of the dried crude extract, dissolve it in methanol, and filter through a 0.45 µm syringe filter before analysis by HPLC.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Quantification

This method is adapted from established protocols for analyzing coumarins in Angelica and Peucedanum species and should be validated for this compound.[13]

  • Instrumentation and Conditions:

    • HPLC System: An HPLC system equipped with a photodiode array (PDA) detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase: A gradient of Solvent A (Water with 0.1% formic or acetic acid) and Solvent B (Methanol or Acetonitrile).

    • Gradient Elution:

      • 0-5 min: 35% B

      • 5-17 min: Linear gradient to 85% B

      • 17-30 min: Linear gradient to 90% B

      • 30-35 min: Return to 35% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: Monitor at 268 nm or determine the λmax for this compound if a pure standard is available.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard: Prepare a stock solution of a relevant standard (e.g., a pure sample of this compound or a related coumarin glycoside like nodakenin) in methanol. Create a series of dilutions to generate a calibration curve (e.g., 1-100 µg/mL).

    • Sample: Dissolve a known quantity of the dried plant extract in methanol to a final concentration within the calibration range. Filter through a 0.45 µm syringe filter.

  • Analysis and Calculation:

    • Inject the standards and samples.

    • Identify the peak corresponding to this compound based on retention time compared to the standard.

    • Generate a calibration curve by plotting the peak area against the concentration of the standards.

    • Calculate the concentration of this compound in the sample using the regression equation from the calibration curve. The final yield can be expressed as mg of compound per g of dry plant material.

References

Technical Support Center: Optimizing Chromatographic Resolution of prim-O-Glucosylangelicain

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of prim-O-Glucosylangelicain. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the separation and analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what makes its chromatographic analysis challenging?

A1: this compound is a furanocoumarin glycoside, a type of natural product isolated from plants of the Cimicifuga (e.g., Cimicifuga foetida) and Angelica species. Its analysis is often complicated by its presence in complex botanical extracts containing numerous structurally similar compounds, such as other coumarin (B35378) and furanocoumarin glycosides, flavonoids, and triterpenoid (B12794562) glycosides. This complexity can lead to challenges in achieving adequate chromatographic resolution, resulting in co-eluting peaks and inaccurate quantification.

Q2: What is a good starting point for developing an HPLC method for this compound?

A2: A good starting point for method development is to use a reversed-phase HPLC method. Based on the analysis of similar compounds from Angelica species, the following conditions can be considered as a baseline:

ParameterRecommendation
Column C18 or C12, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A Water with 0.1% formic acid or acetic acid
Mobile Phase B Acetonitrile or Methanol (B129727)
Gradient Start with a lower percentage of Mobile Phase B (e.g., 20-30%) and gradually increase to a higher percentage (e.g., 80-90%) over 20-30 minutes.
Flow Rate 1.0 mL/min
Detection UV, initially try a wavelength around 328 nm, but optimization is recommended.
Column Temperature 25-30 °C

Q3: What are the common causes of poor peak shape (e.g., tailing, fronting) for this compound?

A3: Poor peak shape can arise from several factors:

  • Secondary Interactions: Interactions between the analyte and active sites on the silica (B1680970) backbone of the column can cause peak tailing. Using a highly deactivated (end-capped) column or adding a competitive base to the mobile phase can mitigate this.

  • Column Overload: Injecting too much sample can lead to peak distortion. Try diluting your sample.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte and silanol (B1196071) groups on the column, influencing peak shape.

  • Column Degradation: Voids in the column packing or a blocked frit can lead to distorted peaks.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the chromatographic analysis of this compound.

Issue 1: Poor Resolution and Co-elution with Impurities

You are observing broad, overlapping peaks, or a shoulder on your this compound peak, indicating co-elution with other components from your sample matrix.

Troubleshooting Workflow for Co-elution

Start Poor Resolution/ Co-elution Observed Confirm Confirm Co-elution (DAD/MS Analysis) Start->Confirm OptimizeMP Optimize Mobile Phase Confirm->OptimizeMP Impurity Confirmed ChangeCol Change Column Chemistry OptimizeMP->ChangeCol Resolution Still Poor Success Resolution Achieved OptimizeMP->Success Improved Separation OptimizeTemp Adjust Temperature ChangeCol->OptimizeTemp Resolution Still Poor ChangeCol->Success Improved Separation OptimizeTemp->Success Improved Separation Failure Further Method Development Needed OptimizeTemp->Failure Resolution Still Poor

Caption: A workflow for troubleshooting poor resolution and co-elution issues.

Detailed Steps:

  • Confirm Co-elution:

    • Diode Array Detector (DAD): Assess peak purity by comparing UV-Vis spectra across the peak. If the spectra are not homogenous, co-elution is likely.

    • Mass Spectrometry (MS): An MS detector can identify different mass-to-charge ratios (m/z) within a single chromatographic peak, confirming the presence of multiple compounds.

  • Optimize the Mobile Phase:

    • Adjust Gradient Slope: A shallower gradient (slower increase in organic solvent concentration) can improve the separation of closely eluting compounds.

    • Change Organic Modifier: If using acetonitrile, try methanol, or a ternary mixture of water, acetonitrile, and methanol. The different solvent properties can alter the selectivity of the separation.

    • Modify Mobile Phase pH: Adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) can suppress the ionization of phenolic hydroxyl groups on this compound and potential impurities, leading to sharper peaks and potentially altered retention times.

  • Change Column Chemistry: If mobile phase optimization is insufficient, the co-eluting compounds may have very similar polarities. A change in stationary phase chemistry can provide a different separation mechanism.

    Column TypeSeparation PrinciplePotential Advantage for this compound
    Phenyl-Hexyl Provides π-π interactions in addition to hydrophobic interactions.Can differentiate compounds based on aromaticity, which is useful for separating different coumarin structures.
    Pentafluorophenyl (PFP) Offers multiple interaction modes including dipole-dipole, ion-exchange, and hydrophobic interactions.Particularly effective for separating aromatic and isomeric compounds.
    Polar-Embedded Contains a polar group embedded in the alkyl chain.Offers different selectivity for polar compounds and can reduce peak tailing for basic analytes.
  • Adjust Column Temperature:

    • Increasing Temperature: Can decrease mobile phase viscosity, leading to sharper peaks and potentially altering selectivity.

    • Decreasing Temperature: May increase retention and improve the resolution of some closely eluting pairs.

Issue 2: Peak Tailing

The peak for this compound shows significant asymmetry with a trailing edge.

Troubleshooting Flowchart for Peak Tailing

Start Peak Tailing Observed CheckSystem Check System Suitability (Inject Standard) Start->CheckSystem TailingPersists Tailing Persists CheckSystem->TailingPersists Standard also tails CheckMethod Review Method Parameters CheckSystem->CheckMethod Standard is sharp CheckColumn Inspect Column TailingPersists->CheckColumn CheckColumn->CheckMethod Column is OK Resolved Peak Shape Improved CheckColumn->Resolved Replaced/Cleaned Column CheckMethod->Resolved

Caption: A logical approach to diagnosing and resolving peak tailing.

Potential Causes and Solutions:

CauseSolution
Secondary Silanol Interactions Use a highly end-capped column. Add a competitive base (e.g., triethylamine) to the mobile phase in low concentrations (0.05-0.1%).
Column Overload Dilute the sample and inject a smaller volume.
Column Contamination/Void Back-flush the column. If the problem persists, replace the column. Use a guard column to protect the analytical column.
Mobile Phase pH Adjust the mobile phase pH to ensure the analyte is in a single ionic form.
Sample Solvent Effects Ensure the sample is dissolved in a solvent that is weaker than or similar in strength to the initial mobile phase.

Experimental Protocols

Protocol 1: General Purpose Reversed-Phase HPLC Method for this compound

This protocol provides a starting point for the analysis of this compound in plant extracts.

1. Sample Preparation (Solid-Phase Extraction): a. Extract the dried, powdered plant material with 70% ethanol (B145695) using heat reflux extraction. b. Concentrate the extract under reduced pressure. c. Resuspend the residue in water and load it onto a C18 SPE cartridge pre-conditioned with methanol and then water. d. Wash the cartridge with water to remove highly polar impurities. e. Elute the coumarin glycoside fraction with methanol. f. Evaporate the methanol and reconstitute the residue in the initial mobile phase for HPLC analysis.

2. HPLC Conditions:

ParameterValue
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30.1-35 min: 20% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 328 nm
Injection Volume 10 µL

Note: This is a general method and may require optimization for your specific sample matrix and instrument.

Technical Support Center: Analysis of prim-O-Glucosylangelicain and its Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance for the identification and analysis of prim-O-Glucosylangelicain (B12385053) degradation products. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its likely degradation pathways based on its chemical structure?

A1: this compound is a natural compound isolated from the roots of plants such as Cimicifuga foetida L.[] Its chemical structure is (S)7-[(beta-D-Glucopyranosyloxy)methyl]-2,3-dihydro-4-hydroxy-2-(1-hydroxy-1-methylethyl)-5H-furo[3,2-g][2]benzopyran-5-one.[][3] Based on its functional groups, the primary degradation pathways to investigate are:

  • Hydrolysis of the Glycosidic Bond: The O-glycosidic linkage is a key feature of the molecule. This bond is susceptible to cleavage, particularly under acidic conditions, which would release the glucose moiety and the aglycone.[2][4][5] This is often the most significant degradation pathway for glycosides.

  • Lactone Ring Opening: The aglycone contains a lactone (a cyclic ester). Under basic conditions, this ring is prone to hydrolysis, which would open the ring to form a carboxylate and a hydroxyl group.

  • Oxidation: The molecule has several sites susceptible to oxidation, including the phenolic hydroxyl group and secondary/tertiary alcohol functionalities. Oxidative stress can lead to the formation of quinone-like structures or other oxidative degradation products.

Q2: What is a forced degradation study and what are the typical stress conditions used?

A2: A forced degradation study, also known as stress testing, is a critical component of pharmaceutical development where a drug substance is intentionally exposed to conditions more severe than accelerated stability testing.[6][7] The primary goals are to identify likely degradation products, understand degradation pathways, and develop stability-indicating analytical methods capable of separating degradants from the parent compound.[6] The industry-accepted range for degradation is typically 5-20% to ensure the formation of primary degradants without excessive secondary degradation.[7]

Table 1: Standard Forced Degradation (Stress Testing) Conditions [7][8]

Stress ConditionTypical Reagents and ConditionsPotential Degradation Pathway
Acid Hydrolysis 0.1 M to 1 M HCl, heat at 50-80°CCleavage of acid-labile groups, such as the glycosidic bond.
Base Hydrolysis 0.1 M to 1 M NaOH, heat at 50-80°CCleavage of base-labile groups, such as lactones or esters.
Oxidation 3-30% Hydrogen Peroxide (H₂O₂) at room temperatureOxidation of electron-rich moieties like phenols, amines, or ethers.
Thermal Degradation Dry heat (e.g., 80-105°C) on solid materialProvides insight into thermolability.
Photolytic Degradation Exposure to a combination of UV and visible light (e.g., 1.2 million lux hours)Investigates light sensitivity and potential for photodegradation.

Q3: Which analytical techniques are best for identifying and quantifying these degradation products?

A3: A combination of chromatographic and spectroscopic techniques is essential for the separation, quantification, and structural elucidation of degradation products. High-Performance Liquid Chromatography (HPLC) is the cornerstone for separation and quantification, while Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) are used for identification.

Table 2: Comparison of Analytical Techniques for Degradant Identification

TechniquePrimary UseAdvantagesLimitations
HPLC with UV/PDA Detector Separation and quantification of the parent drug and degradation products.[9]High sensitivity, excellent resolution, versatile, and provides quantitative data.[9]Does not provide structural information for unknown peaks. Co-elution can hide impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS) Identification of unknown degradation products.[9][10]Provides molecular weight and fragmentation data, crucial for preliminary structure elucidation.[9][10] Highly sensitive.Fragmentation patterns can be complex to interpret. Isomers may not be distinguishable by MS alone.
Nuclear Magnetic Resonance (NMR) Spectroscopy Definitive structure elucidation of isolated degradation products.Provides detailed information about the chemical structure and stereochemistry.Requires isolation of the impurity in sufficient quantity and purity. Lower sensitivity compared to MS.

Q4: What is "mass balance" in the context of a degradation study?

A4: Mass balance is an important parameter in a forced degradation study that confirms all degradation products have been accounted for. It is calculated by comparing the initial assay value of the active pharmaceutical ingredient (API) with the sum of the assay value of the remaining API and the levels of all detected degradation products after exposure to stress. An acceptable mass balance is typically between 95% and 105%. A significant deviation from this range may indicate that some degradation products are not being detected by the analytical method.[11]

Troubleshooting Guides

Issue: I am not observing significant degradation of this compound under my initial stress conditions. What should I do?

Answer: If you observe minimal or no degradation (less than 5%), consider the following troubleshooting steps:

  • Increase Stress Severity: Gradually increase the intensity of your stress conditions. This could involve using higher concentrations of acid/base (e.g., moving from 0.1 M to 1 M HCl), increasing the temperature, or extending the exposure time.[8]

  • Verify Drug Solubility: Ensure the compound is fully dissolved in the stress medium. Poor solubility can prevent the molecule from being exposed to the stressor. It may be necessary to use a co-solvent, but you must first verify that the co-solvent itself does not cause degradation.[8]

  • Evaluate Stressor Suitability: For oxidative degradation, if H₂O₂ is ineffective, consider other oxidizing agents or the addition of a catalyst like Fe(II).

Issue: My chromatogram shows many secondary degradation peaks, making it difficult to analyze. How can I avoid this?

Answer: The formation of numerous small, secondary degradants often indicates that the stress conditions were too harsh, causing the primary degradation products to break down further.

  • Reduce Stress Intensity: The goal is to achieve 5-20% degradation of the parent compound.[7] Reduce the stressor concentration, temperature, or exposure time to target this range.

  • Time-Course Study: Perform a time-course experiment by taking samples at multiple time points. This will help you identify the primary degradants (which appear first) and understand the degradation kinetics, allowing you to select the optimal time point before significant secondary degradation occurs.

Issue: The mass balance in my study is below 95%. What are the potential causes?

Answer: A mass balance deficit suggests that one or more degradation products are not being adequately detected.[11] Consider these possibilities:

  • Non-Chromophoric Degradants: A degradation product may lack a UV-absorbing chromophore, making it invisible to a UV/PDA detector. This is common if the chromophore of the parent molecule is destroyed during degradation. Use a more universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer.

  • Volatile Degradants: Degradation may produce volatile compounds that are lost during sample preparation or are not retained on the HPLC column.

  • Co-elution: A degradation product may be co-eluting with the parent peak or another impurity. Evaluating peak purity using a PDA detector or, more definitively, LC-MS is essential.

  • Different Response Factors: The assumption that all degradants have the same UV response factor as the parent drug can be incorrect.[11] Quantifying using relative response factors or using a universal detector can provide a more accurate mass balance.

Issue: How do I proceed with identifying an unknown degradation peak?

Answer: Identifying an unknown peak is a stepwise process moving from preliminary data to definitive structure.

  • LC-MS Analysis: The first step is to perform LC-MS analysis on the stressed sample. This will provide the molecular weight of the unknown compound. High-resolution MS (like Q-TOF) can provide an accurate mass and suggest a molecular formula.[12]

  • MS/MS Fragmentation: Perform tandem MS (MS/MS) on the unknown peak. By fragmenting the molecule and analyzing the resulting ions, you can deduce structural information and compare it to the fragmentation pattern of the parent drug to identify what part of the molecule has changed.[12]

  • Isolation: If the structure is still ambiguous, the impurity must be isolated using techniques like preparative HPLC.

  • NMR Spectroscopy: Once the impurity is isolated in sufficient quantity (typically >1 mg) and purity, perform 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments. This will provide the definitive chemical structure.

Visualizations

G cluster_0 Forced Degradation Study cluster_1 Analysis & Identification DS Drug Substance (this compound) Stress Apply Stress Conditions (Acid, Base, Oxidative, etc.) DS->Stress Sample Stressed Sample (Mixture of Drug + Degradants) Stress->Sample HPLC HPLC / UPLC-PDA (Separation & Quantification) Sample->HPLC LCMS LC-MS/MS (Molecular Weight & Fragmentation) HPLC->LCMS Isolate Preparative HPLC (Isolate Unknown Degradant) LCMS->Isolate NMR NMR Spectroscopy (Structure Elucidation) Isolate->NMR Report Identify Degradation Pathway & Develop Stability Method NMR->Report

Caption: General workflow for a forced degradation study and product identification.

Caption: Predicted primary degradation of this compound via hydrolysis.

References

Technical Support Center: Overcoming Low Solubility of prim-O-Glucosylangelicain

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the low aqueous solubility of prim-O-Glucosylangelicain.

Frequently Asked Questions (FAQs)

Q1: What are the known physicochemical properties of this compound?

A1: this compound is a natural product with the following properties:

  • Molecular Formula: C₂₁H₂₆O₁₁[1][]

  • Molecular Weight: 454.42 g/mol [1][]

  • Physical Description: Powder[1][]

Q2: Why is my this compound not dissolving in my aqueous buffer?

A2: The low aqueous solubility of this compound is likely due to its chemical structure, which may contain significant hydrophobic regions. Many natural products exhibit poor water solubility.[3] Factors that can influence solubility include pH, temperature, and the ionic strength of the buffer.

Q3: What are the common strategies to improve the solubility of poorly water-soluble compounds like this compound?

A3: Several techniques can be employed to enhance the solubility of hydrophobic compounds.[4][5][6][7][8] These can be broadly categorized as:

  • Physical Modifications: Such as particle size reduction (micronization, nanosuspension), and the use of solid dispersions.[4][5][7]

  • Use of Excipients: This includes the addition of co-solvents, surfactants, or complexing agents like cyclodextrins.[6][7][8]

  • Chemical Modifications: Adjusting the pH of the solution is a common strategy.[5][6][7]

Troubleshooting Guides

Issue 1: The compound precipitates out of solution after initial dissolution.

Troubleshooting Steps:

  • Verify the concentration: You may be exceeding the saturation solubility of the compound in your specific buffer. Try preparing a more dilute solution.

  • pH adjustment: The pH of the buffer can significantly impact the solubility of a compound. Experiment with a range of pH values to find the optimal condition.

  • Temperature control: Some compounds are more soluble at lower or higher temperatures. Ensure your working temperature is appropriate. A general recommendation for this compound is to gently warm the solution to 37°C.[1]

  • Co-solvent addition: Introducing a water-miscible organic solvent can increase the solubility of hydrophobic compounds.[9][10][11]

Issue 2: The powdered compound is difficult to wet and clumps together.

Troubleshooting Steps:

  • Sonication: Use an ultrasonic bath to break up powder aggregates and increase the surface area available for solvation.[1]

  • Vortexing: Vigorous vortexing can aid in the initial dispersion of the powder.

  • Use of a wetting agent: A small amount of a suitable surfactant can be added to the buffer to improve the wettability of the powder.[6][7]

Experimental Protocols

Protocol 1: Solubility Enhancement using Co-solvents

This protocol describes the use of a co-solvent to increase the aqueous solubility of this compound. Common co-solvents include DMSO, ethanol, and polyethylene (B3416737) glycol (PEG).[8][9]

Methodology:

  • Prepare a high-concentration stock solution of this compound in a water-miscible organic solvent (e.g., 10 mg/mL in DMSO).

  • To your aqueous buffer, add the co-solvent dropwise while vortexing, ensuring the final concentration of the organic solvent is as low as possible (typically <1% v/v) to avoid affecting your experiment.

  • Observe for any precipitation. If precipitation occurs, the concentration of the compound or the co-solvent may need to be adjusted.

Table 1: Example Co-solvents and Their Properties

Co-solventDielectric ConstantNotes
Water80.4Highly polar.
Ethanol24.3A commonly used polar co-solvent.[11]
DMSO47.2A powerful solvent for many organic compounds.
PEG 40012.5A non-toxic, water-miscible polymer.[8]
Protocol 2: Solubility Enhancement using Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their central cavity, thereby increasing their aqueous solubility.[3][12][13][14][15] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and safety.[3]

Methodology:

  • Prepare a stock solution of HP-β-CD in your desired aqueous buffer (e.g., 10-40% w/v).

  • Add the this compound powder directly to the HP-β-CD solution.

  • Stir or sonicate the mixture until the compound is fully dissolved. This process may take several hours.

  • The resulting solution will contain the inclusion complex of this compound and HP-β-CD.

Table 2: Comparison of Common Cyclodextrins

CyclodextrinNumber of Glucose UnitsCavity Diameter (Å)Aqueous Solubility (g/100mL)
α-Cyclodextrin64.7 - 5.314.5
β-Cyclodextrin76.0 - 6.51.85
γ-Cyclodextrin87.5 - 8.323.2
HP-β-Cyclodextrin7 (modified)6.0 - 6.5>60
Protocol 3: Preparation of a Nanosuspension

Nanosuspensions are sub-micron colloidal dispersions of pure drug particles that are stabilized by surfactants.[4] This method increases the surface area of the drug, leading to enhanced dissolution rates.[5] A common method for preparing nanosuspensions in a research setting is the precipitation technique.[4][16]

Methodology:

  • Dissolve this compound in a suitable organic solvent (e.g., acetone (B3395972) or ethanol).

  • Prepare an aqueous solution containing a stabilizer (e.g., 0.5% w/v Poloxamer 188 or Tween 80).

  • Inject the organic solution of the drug into the aqueous stabilizer solution under high-speed stirring.

  • The rapid change in solvent polarity will cause the drug to precipitate as nanoparticles.

  • The organic solvent can be removed by evaporation under reduced pressure.

Visualizations

experimental_workflow cluster_prep Preparation cluster_solubilization Solubilization Attempts cluster_analysis Analysis cluster_outcome Outcome start Weigh this compound direct Direct Dissolution start->direct buffer Prepare Aqueous Buffer buffer->direct observe Visual Observation for Precipitation direct->observe cosolvent Add Co-solvent measure Measure Concentration (e.g., HPLC) cosolvent->measure cyclodextrin Use Cyclodextrin cyclodextrin->measure nano Prepare Nanosuspension nano->measure soluble Soluble observe->soluble Clear Solution insoluble Insoluble/Precipitated observe->insoluble Precipitation measure->soluble insoluble->cosolvent insoluble->cyclodextrin insoluble->nano

Caption: Experimental workflow for testing solubility enhancement methods.

troubleshooting_logic cluster_initial Initial Checks cluster_methods Advanced Methods cluster_solution Solution start Low Solubility of This compound check_conc Is the concentration too high? start->check_conc check_ph Is the buffer pH optimal? check_conc->check_ph If yes, lower concentration use_cosolvent Try a co-solvent (e.g., DMSO, Ethanol) check_conc->use_cosolvent If yes, lower concentration check_temp Is the temperature appropriate? check_ph->check_temp If pH is not optimal, adjust use_cyclodextrin Use a cyclodextrin (e.g., HP-β-CD) check_ph->use_cyclodextrin If pH is not optimal, adjust use_nano Prepare a nanosuspension check_temp->use_nano If temperature can be optimized solution_found Solubility Achieved use_cosolvent->solution_found use_cyclodextrin->solution_found use_nano->solution_found

Caption: Troubleshooting logic for addressing low solubility.

generic_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor kinase1 Kinase 1 receptor->kinase1 Activates kinase2 Kinase 2 kinase1->kinase2 Phosphorylates kinase3 Kinase 3 kinase2->kinase3 Phosphorylates transcription_factor Transcription Factor kinase3->transcription_factor Activates gene_expression Gene Expression transcription_factor->gene_expression Regulates drug This compound drug->receptor Binds to/Modulates

Caption: A generic kinase signaling pathway potentially modulated by bioactive compounds.

References

Technical Support Center: Matrix Effects in the LC-MS Analysis of prim-O-Glucosylangelicain

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the liquid chromatography-mass spectrometry (LC-MS) analysis of prim-O-Glucosylangelicain.

Troubleshooting Guides & FAQs

Q1: We are observing low and inconsistent signal intensity for this compound when analyzing biological samples (e.g., plasma, urine). What is the likely cause?

A: Low and inconsistent signal intensity are hallmark indicators of matrix effects, most commonly ion suppression.[1][2][3] Endogenous components from the biological matrix, such as phospholipids (B1166683), salts, and proteins, can co-elute with this compound and interfere with its ionization in the mass spectrometer's ion source. This competition for ionization leads to a suppressed and variable signal, which can compromise the accuracy, precision, and sensitivity of your analytical method.[4][5]

Q2: How can we definitively confirm that matrix effects are responsible for the issues in our this compound analysis?

A: A post-extraction spike experiment is a standard method to quantitatively assess the presence and magnitude of matrix effects.[1][2][5] This involves comparing the peak area of this compound in a clean solvent (neat solution) to its peak area when spiked into an extracted blank matrix sample. A significant difference between these two measurements indicates the presence of ion suppression or enhancement.

Q3: What are the most effective sample preparation techniques to minimize matrix effects for this compound analysis?

A: Improving sample preparation is a critical step in mitigating matrix effects.[1] The choice of technique depends on the complexity of the matrix and the physicochemical properties of this compound.

  • Solid-Phase Extraction (SPE): This is often the most effective technique for removing interfering matrix components.[6] Both reversed-phase and mixed-mode SPE cartridges can be optimized to selectively retain this compound while washing away salts, phospholipids, and other interferences.

  • Liquid-Liquid Extraction (LLE): LLE can be an effective method for cleaning up samples.[1][6] Optimization of solvent polarity and pH is crucial for efficient extraction of this compound while leaving interfering substances behind.

  • Protein Precipitation (PPT): While being a simpler technique, PPT is generally less effective at removing phospholipids and other small molecule interferences, often resulting in significant matrix effects.[6] If used, further cleanup steps or dilution of the supernatant may be necessary.

Q4: Can we adjust our LC method to reduce the impact of matrix effects?

A: Yes, optimizing the chromatographic separation is a powerful strategy.[2] The goal is to chromatographically separate this compound from co-eluting matrix components.[7]

  • Gradient Modification: Adjusting the mobile phase gradient can alter the elution profile of both the analyte and interfering compounds.

  • Column Chemistry: Experimenting with different column chemistries (e.g., C18, C8, Phenyl-Hexyl) can change the retention behavior and selectivity.

  • Mobile Phase pH: Altering the pH of the mobile phase can influence the retention of this compound and potentially shift it away from interfering peaks.[6]

Q5: Is the use of an internal standard (IS) recommended for this compound analysis?

A: Absolutely. The use of an appropriate internal standard is highly recommended to compensate for matrix effects.[1] A stable isotope-labeled (SIL) internal standard of this compound is the ideal choice as it will have nearly identical chemical properties and chromatographic behavior, thus experiencing the same degree of ion suppression or enhancement.[7] If a SIL-IS is not available, a structural analog can be used, but its ability to track the analyte's behavior must be carefully validated.

Q6: We are still facing significant matrix effects despite optimizing sample preparation and chromatography. What other strategies can we employ?

A: If matrix effects persist, consider the following:

  • Sample Dilution: Diluting the sample extract can reduce the concentration of interfering components, thereby lessening their impact on the ionization of this compound.[7] However, this approach is only feasible if the analyte concentration is high enough to remain above the method's limit of quantitation after dilution.

  • Matrix-Matched Calibrators: Preparing calibration standards in the same blank biological matrix as the samples can help to compensate for systematic matrix effects.[2]

  • Change Ionization Source: Electrospray ionization (ESI) is generally more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[3] If your instrument allows, testing the analysis with an APCI source might be beneficial.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects using Post-Extraction Spike

  • Prepare Three Sample Sets:

    • Set A (Neat Solution): Spike this compound at a known concentration into the final mobile phase or reconstitution solvent.

    • Set B (Post-Extraction Spike): Extract a blank matrix sample (e.g., plasma from an untreated subject) using your established procedure. Spike this compound into the final, dried, and reconstituted extract at the same concentration as Set A.

    • Set C (Pre-Extraction Spike - for Recovery): Spike this compound into a blank matrix sample before the extraction process.

  • Analyze Samples: Inject all three sets of samples into the LC-MS system and record the peak areas for this compound.

  • Calculate Matrix Factor (MF) and Recovery (RE):

    • Matrix Factor (%) = (Peak Area in Set B / Peak Area in Set A) x 100

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) x 100

  • Interpret the Results:

    • An MF value significantly less than 100% indicates ion suppression.

    • An MF value significantly greater than 100% indicates ion enhancement.

    • An MF value close to 100% suggests minimal matrix effects.

Data Presentation

Table 1: Example Matrix Effect and Recovery Data for this compound

Sample IDPeak Area (Set A - Neat)Peak Area (Set B - Post-Spike)Peak Area (Set C - Pre-Spike)Matrix Factor (%)Recovery (%)
Plasma 11,250,000850,000765,00068.090.0
Plasma 21,265,000875,000796,25069.291.0
Urine 11,240,0001,150,0001,092,50092.795.0
Urine 21,255,0001,180,0001,132,80094.096.0

Table 2: Comparison of Sample Preparation Techniques on Matrix Factor

Preparation MethodMean Matrix Factor (%)Standard Deviation (%)
Protein Precipitation55.48.2
Liquid-Liquid Extraction85.14.5
Solid-Phase Extraction96.32.1

Visualizations

MatrixEffectWorkflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_evaluation Matrix Effect Evaluation start Biological Sample ppt Protein Precipitation start->ppt lle Liquid-Liquid Extraction start->lle spe Solid-Phase Extraction start->spe extract Sample Extract ppt->extract lle->extract spe->extract lcms LC-MS/MS Analysis extract->lcms data Acquire Data lcms->data calc Calculate Matrix Factor data->calc decision Matrix Effect Acceptable? calc->decision optimize Optimize Method decision->optimize No end Validated Method decision->end Yes optimize->start Re-evaluate

Caption: Workflow for identifying and mitigating matrix effects.

PostExtractionSpike cluster_sets Sample Set Preparation cluster_analysis Analysis & Calculation cluster_interpretation Interpretation setA Set A: Analyte in Neat Solution lcms LC-MS Analysis of All Sets setA->lcms setB Set B: Analyte in Post-Extraction Blank Matrix setB->lcms setC Set C: Analyte in Pre-Extraction Blank Matrix setC->lcms peak_areas Measure Peak Areas lcms->peak_areas calc_mf Calculate Matrix Factor: (Area B / Area A) * 100 peak_areas->calc_mf calc_re Calculate Recovery: (Area C / Area B) * 100 peak_areas->calc_re interpret_mf Assess Ion Suppression/ Enhancement from MF calc_mf->interpret_mf interpret_re Assess Extraction Efficiency from RE calc_re->interpret_re

Caption: Experimental workflow for the post-extraction spike method.

References

How to prevent prim-O-Glucosylangelicain degradation during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of Prim-O-Glucosylangelicain to prevent its degradation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a glycosylated coumarin (B35378) isolated from the roots of Cimicifuga foetida L.[]. As with many natural products, its stability is crucial for obtaining accurate and reproducible results in pharmacological research and drug development. Degradation can lead to a loss of biological activity and the formation of impurities that may have unintended effects.

Q2: What are the recommended storage conditions for solid this compound?

For long-term storage, solid this compound should be stored in a sealed container in a cool, dry place[2]. It is advisable to protect it from light.

Q3: How should I prepare and store stock solutions of this compound?

Stock solutions of this compound can be stored at -20°C or lower for several months[2]. It is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can contribute to degradation. For solubility, warming the tube to 37°C and using an ultrasonic bath for a short period may be helpful[2]. The choice of solvent can also impact stability; while a specific solvent for this compound is not detailed in the provided results, dimethyl sulfoxide (B87167) (DMSO) is commonly used for coumarins. It is crucial to use anhydrous or newly opened DMSO, as its hygroscopic nature can affect solubility and stability.

Q4: What are the primary degradation pathways for this compound?

While specific degradation pathways for this compound are not extensively documented, based on the chemistry of coumarin glycosides, the following are the most likely degradation routes:

  • Hydrolysis: The glycosidic bond is susceptible to cleavage under acidic conditions, which would release the sugar moiety and the aglycone. The lactone ring of the coumarin structure can also be hydrolyzed under basic conditions[3][4][5].

  • Photodegradation: Coumarins are known to be sensitive to light. Exposure to UV and even visible light can lead to photolytic degradation, which may involve dealkylation or reduction of the lactone moiety[6].

  • Oxidation: The presence of oxidizing agents can lead to the degradation of the coumarin structure[7].

Q5: How can I assess the stability of my this compound sample?

A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, is the most common way to assess the stability of a compound[8]. This method can separate the intact compound from its degradation products, allowing for the quantification of its purity over time. A forced degradation study is often performed to develop and validate such a method[9].

Troubleshooting Guide

Issue Possible Cause Solution
Precipitation of the compound in a stock solution upon storage. The storage temperature is too high, or the solvent has absorbed water (if using a hygroscopic solvent like DMSO). The concentration may also be too high for the chosen solvent.Store stock solutions at -20°C or -80°C. Use fresh, anhydrous solvent for preparing solutions. If precipitation persists, consider preparing a fresh, less concentrated stock solution.
Inconsistent results between experiments using the same stock solution. The compound may have degraded due to improper storage or repeated freeze-thaw cycles.Prepare single-use aliquots of your stock solution to minimize freeze-thaw cycles. Always protect solutions from light. Verify the stability of your compound under your experimental conditions.
Appearance of unexpected peaks in HPLC analysis. These may be degradation products. This could be due to exposure to harsh pH, light, or elevated temperatures during your experiment or sample preparation.Review your experimental protocol to identify potential sources of degradation. Ensure that solutions are protected from light and stored at appropriate temperatures. A forced degradation study can help identify potential degradation products.
Loss of biological activity of the compound. The compound has likely degraded.Confirm the purity of your sample using an appropriate analytical method like HPLC. If degradation is confirmed, obtain a fresh sample and store it under the recommended conditions.

Data Presentation

The following tables provide a structured format for recording stability data and summarizing forced degradation conditions.

Table 1: Stability of this compound Solution Over Time

Storage ConditionTime PointConcentration (µg/mL)Peak Area (from HPLC)% RemainingObservations
-20°C, in DMSO, protected from light0100%
1 week
1 month
3 months
4°C, in DMSO, protected from light0100%
1 week
1 month
Room Temperature, in DMSO, protected from light0100%
24 hours
48 hours

Table 2: Summary of Forced Degradation Study Conditions

Stress ConditionReagent/ConditionTemperatureDurationExpected Degradation
Acid Hydrolysis 0.1 N HCl60°C30 min - 8 hoursCleavage of glycosidic bond, potential lactone ring opening
Base Hydrolysis 0.1 N NaOH60°C30 min - 8 hoursLactone ring hydrolysis
Oxidation 3% H₂O₂Room Temperature24 hoursOxidation of the coumarin ring system
Thermal Dry Heat80°C48 hoursGeneral thermal decomposition
Photolytic UV light (254 nm) and/or visible lightRoom Temperature24 hoursPhotodegradation of the coumarin structure

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

    • Incubate the mixture at 60°C.

    • Take samples at various time points (e.g., 30 min, 1, 2, 4, 8 hours).

    • Neutralize the samples with an equivalent amount of 0.1 N NaOH before analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

    • Incubate the mixture at 60°C.

    • Take samples at various time points.

    • Neutralize the samples with an equivalent amount of 0.1 N HCl before analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the mixture at room temperature, protected from light.

    • Take samples at various time points (e.g., 2, 8, 24 hours).

  • Thermal Degradation:

    • Place a known amount of solid this compound in an oven at 80°C.

    • Dissolve samples in a suitable solvent at various time points (e.g., 24, 48 hours) for analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound (e.g., 100 µg/mL) to UV light (254 nm) and/or visible light.

    • Keep a control sample wrapped in aluminum foil to protect it from light.

    • Analyze the samples at various time points (e.g., 8, 24 hours).

  • Analysis: Analyze all samples by a suitable analytical method, such as HPLC-UV, to assess the extent of degradation and the formation of new peaks.

Protocol 2: Stability-Indicating HPLC-UV Method

This is a general-purpose HPLC method that can be optimized for the analysis of this compound and its degradation products.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid) is a common starting point for coumarin analysis.

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program (Example):

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 10% B

    • 35-40 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at a wavelength where coumarins absorb, typically around 320-340 nm. A photodiode array (PDA) detector is recommended to obtain UV spectra of the peaks.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Visualizations

cluster_degradation Potential Degradation Pathways of this compound A This compound B Aglycone (Angelicain derivative) + Glucose A->B Acid/Enzymatic Hydrolysis C Hydrolyzed Lactone Ring Product A->C Base Hydrolysis D Oxidized Products A->D Oxidation E Photodegradation Products A->E Photolysis (UV/Visible Light)

Caption: Potential degradation pathways for this compound.

cluster_workflow Forced Degradation Experimental Workflow start Prepare Stock Solution of this compound stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress sample Collect Samples at Different Time Points stress->sample neutralize Neutralize/Prepare Samples for Analysis sample->neutralize analyze Analyze by Stability-Indicating HPLC-UV Method neutralize->analyze evaluate Evaluate Data: - Quantify Degradation - Identify Degradation Products - Assess Peak Purity analyze->evaluate end Establish Degradation Profile and Validate Method evaluate->end

Caption: Workflow for a forced degradation study.

References

Technical Support Center: Optimizing HSCCC for prim-O-Glucosylangelicain Isolation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing High-Speed Counter-Current Chromatography (HSCCC) solvent systems for the successful isolation of prim-O-Glucosylangelicain.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for a successful HSCCC separation of this compound?

A1: The selection of an appropriate two-phase solvent system is the most crucial step in HSCCC.[1] An ideal solvent system will provide a suitable partition coefficient (K) for this compound, ensuring good resolution and efficient separation.

Q2: What is the ideal range for the partition coefficient (K value) in an HSCCC experiment?

A2: For optimal separation, the K value for the target compound, this compound, should ideally be between 0.5 and 2.0.[2]

  • K < 0.5: The compound will elute too quickly, close to the solvent front, resulting in poor resolution from other components.[1]

  • K > 2.0: The compound will have a long retention time, leading to broader peaks, excessive solvent consumption, and lower efficiency.[1][2]

Q3: Which solvent system is a good starting point for the isolation of this compound?

A3: The n-hexane-ethyl acetate-methanol-water (HEMWat) solvent system is a versatile and widely used choice for the separation of glycosides and other natural products of varying polarities.[3][4] It is an excellent starting point for developing a method for this compound isolation.

Q4: How do I prepare the sample solution for HSCCC injection?

A4: The sample should be dissolved in a mixture of the upper and lower phases of your chosen solvent system to ensure it is fully soluble and to avoid precipitation upon injection.[5] The recommended sample volume is typically less than 5% of the total column capacity to avoid compromising peak resolution.

Q5: What are the key operational parameters to optimize in an HSCCC separation?

A5: Besides the solvent system, other important parameters to optimize include:

  • Flow rate of the mobile phase: A lower flow rate can improve resolution but increases separation time. A common range is 1.5-2.5 mL/min.[2][3]

  • Revolution speed: Higher speeds generally improve stationary phase retention but can sometimes lead to loss of resolution if excessive. A typical speed is around 850 rpm.[3]

  • Temperature: Increasing the temperature can sometimes improve separation but carries the risk of solvent system emulsification and loss of stationary phase.[3] Room temperature (around 25°C) is a common starting point.[3]

Troubleshooting Guides

This section addresses specific issues that may arise during the HSCCC separation of this compound.

Issue 1: Emulsion Formation

Symptoms:

  • A cloudy or milky appearance of the solvent mixture in the column or after collection.

  • Poor phase separation in the fraction collector.

  • Loss of stationary phase.

Possible Causes and Solutions:

CauseSolution
High concentration of emulsifying agents in the crude extract Gentle Mixing: When preparing the solvent system and sample, use gentle inversions rather than vigorous shaking to minimize emulsion formation.
Sample Pre-treatment: Consider a pre-purification step like solid-phase extraction (SPE) to remove compounds that may act as emulsifiers.
Inappropriate solvent system properties Modify Solvent System: Adjust the ratios of the solvents in your HEMWat system. Sometimes, small changes can significantly impact phase separation.
Centrifugation: If an emulsion forms in collected fractions, centrifugation can be an effective method to break the emulsion and separate the phases.
High flow rate or revolution speed Optimize Operating Parameters: Reduce the flow rate of the mobile phase and/or the revolution speed to decrease the energy input that can promote emulsification.[3]
Issue 2: Sample Precipitation

Symptoms:

  • Visible solid particles in the sample solution before injection.

  • Clogging of the injection valve or tubing.

  • Anomalous peak shapes or a sudden increase in system pressure upon injection.

Possible Causes and Solutions:

CauseSolution
Low solubility of this compound in the solvent system Increase Polarity of Injection Solvent: While the datasheet for this compound indicates it is a powder with unspecified solubility, warming the sample tube and using an ultrasonic bath can aid dissolution.[6] Adding a small amount of a stronger, miscible solvent like methanol (B129727) to both phases of the sample solution can increase solubility.
Filter the Sample: Before injection, filter the sample solution through a 0.45 µm syringe filter to remove any undissolved particles that could damage the system.[7]
Sample concentration is too high Dilute the Sample: Reduce the concentration of your sample solution. It is better to perform multiple injections of a more dilute sample than one injection of an overly concentrated one.
Solvent incompatibility Ensure Miscibility: Confirm that all components of your sample solution are fully miscible with the HSCCC solvent system.
Issue 3: Poor Peak Resolution or No Separation

Symptoms:

  • Co-elution of peaks.

  • Broad, poorly defined peaks.

  • All compounds eluting at the solvent front.

Possible Causes and Solutions:

CauseSolution
Inappropriate Partition Coefficient (K value) Optimize the Solvent System: Systematically vary the ratios of the HEMWat system to achieve a K value for this compound between 0.5 and 2.0.[2]
Low Stationary Phase Retention Check Settling Time: Before running the column, mix your solvent system in a test tube and observe the time it takes for the two phases to separate. A settling time of less than 20-30 seconds is generally indicative of good stationary phase retention.
Adjust Operating Parameters: Increase the revolution speed to improve stationary phase retention.[8] Ensure the flow rate is not excessively high.
Column Overloading Reduce Sample Load: Inject a smaller amount of your sample. Overloading the column is a common cause of poor resolution.[9]
Issue 4: Peak Broadening and Tailing

Symptoms:

  • Peaks are wider than expected.

  • The trailing edge of the peak is elongated.

Possible Causes and Solutions:

CauseSolution
Secondary Interactions with the Stationary Phase Modify Solvent System pH: Although less common in HSCCC than in solid-support chromatography, adding a small amount of an acid (e.g., acetic acid or trifluoroacetic acid) to the solvent system can sometimes improve peak shape for certain compounds.
Extra-column Effects Minimize Tubing Length: Keep the tubing between the injector, column, and detector as short and with as small an internal diameter as possible to reduce dead volume.[9]
High Sample Concentration Dilute the Sample: As with poor resolution, injecting a too-concentrated sample can lead to peak tailing.[10]

Experimental Protocols

Protocol 1: Determination of Partition Coefficient (K value)
  • Prepare the Solvent System: Prepare a small volume (e.g., 20 mL) of the desired two-phase solvent system (e.g., a specific HEMWat ratio).

  • Equilibrate: Shake the solvent system vigorously in a separatory funnel and allow the two phases to fully separate.

  • Sample Distribution: Add a known amount of the crude extract or a standard of this compound to a test tube.

  • Phase Addition: Add equal volumes (e.g., 2 mL) of the upper and lower phases of the equilibrated solvent system to the test tube.

  • Equilibrate Sample: Cap the test tube and shake vigorously for 1-2 minutes to allow the sample components to partition between the two phases.

  • Separate Phases: Centrifuge the test tube briefly to ensure complete phase separation.

  • Analysis: Carefully withdraw an aliquot from both the upper and lower phases. Analyze each aliquot by a suitable method (e.g., HPLC-UV) to determine the concentration or peak area of this compound in each phase.

  • Calculate K: The partition coefficient (K) is calculated as the concentration (or peak area) of the analyte in the stationary phase divided by its concentration (or peak area) in the mobile phase.

Protocol 2: General HSCCC Operation for this compound Isolation
  • Solvent System Preparation: Prepare a sufficient volume of the optimized two-phase solvent system. Degas both phases by sonication before use.[1]

  • Column Filling: Fill the entire HSCCC column with the stationary phase (typically the upper phase for HEMWat systems).

  • Start Rotation: Begin rotating the column at the desired speed (e.g., 850 rpm).[3]

  • Mobile Phase Pumping: Pump the mobile phase (typically the lower phase) into the column at the set flow rate (e.g., 2.0 mL/min).[11]

  • Equilibration: Allow the system to reach hydrodynamic equilibrium, which is indicated by the emergence of the mobile phase from the column outlet.

  • Sample Injection: Dissolve the sample in a mixture of both phases and inject it into the column through the sample loop.[5]

  • Fraction Collection: Collect fractions of the effluent from the column outlet.

  • Monitoring: Monitor the separation using a UV detector at an appropriate wavelength for this compound.

  • Analysis of Fractions: Analyze the collected fractions (e.g., by TLC or HPLC) to identify those containing the purified this compound.

  • Combine and Concentrate: Combine the pure fractions and evaporate the solvent to obtain the isolated compound.

Data Presentation

Table 1: Example HEMWat Solvent Systems and their Suitability for Glycoside Separation

System No.n-Hexane (v/v)Ethyl Acetate (v/v)Methanol (v/v)Water (v/v)Target Compound PolarityReference
11515Polar[5]
22525Moderately Polar[12]
33545Polar[6]
44655Moderately Polar[11]
50.740.84Polar Glycosides[2]

Note: These are starting points. The optimal ratio for this compound must be determined experimentally.

Visualizations

experimental_workflow cluster_0 Solvent System Selection cluster_1 HSCCC Separation start Start: Choose Initial HEMWat Ratio k_determination Determine K Value (Protocol 1) start->k_determination k_check Is 0.5 < K < 2.0? k_determination->k_check adjust_ratio Adjust Solvent Ratio (e.g., modify polarity) k_check->adjust_ratio No optimal_system Optimal Solvent System Found k_check->optimal_system Yes adjust_ratio->k_determination hsccc_run Perform HSCCC Run (Protocol 2) optimal_system->hsccc_run fraction_analysis Analyze Fractions (TLC/HPLC) hsccc_run->fraction_analysis pooling Pool Pure Fractions fraction_analysis->pooling isolation Isolate this compound pooling->isolation

Caption: Experimental workflow for HSCCC solvent system optimization and isolation.

troubleshooting_workflow cluster_problems Identify the Issue cluster_solutions Potential Solutions start Problem Encountered During HSCCC Run emulsion Emulsion Formation start->emulsion precipitation Sample Precipitation start->precipitation no_separation Poor/No Separation start->no_separation peak_tailing Peak Tailing start->peak_tailing solution_emulsion Gentle Mixing Pre-treatment Modify Solvent System emulsion->solution_emulsion solution_precipitation Increase Solvent Polarity Filter Sample Dilute Sample precipitation->solution_precipitation solution_no_separation Optimize K Value Increase Rotation Speed Reduce Sample Load no_separation->solution_no_separation solution_peak_tailing Modify Solvent pH Minimize Dead Volume Dilute Sample peak_tailing->solution_peak_tailing

Caption: Troubleshooting guide for common HSCCC issues.

References

Method validation challenges for prim-O-Glucosylangelicain quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of prim-O-Glucosylangelicain. The information is presented in a question-and-answer format to directly address common challenges encountered during method validation and experimental execution.

Frequently Asked Questions (FAQs)

Q1: What are the biggest challenges in developing a quantitative method for this compound?

A1: The primary challenges in the quantification of this compound, a furanocoumarin glycoside, typically revolve around:

  • Matrix Effects: Biological matrices (e.g., plasma, tissue homogenates) are complex and can significantly suppress or enhance the ionization of this compound in LC-MS/MS analysis, leading to inaccurate results.

  • Extraction Recovery: Efficiently extracting the analyte from the matrix while minimizing the co-extraction of interfering substances is critical. The polarity of this compound, due to the glucose moiety, may require optimization of extraction solvents and techniques.

  • Stability: As a glycoside, this compound may be susceptible to enzymatic degradation or hydrolysis under certain pH and temperature conditions during sample collection, storage, and preparation.

  • Availability of a Stable Isotope-Labeled Internal Standard: The lack of a commercially available stable isotope-labeled internal standard for this compound necessitates the use of an analogue internal standard, which may not perfectly compensate for matrix effects and extraction variability.

  • Specificity: Ensuring the analytical method can differentiate this compound from structurally similar furanocoumarins and their metabolites is crucial for accurate quantification.

Q2: Which analytical technique is most suitable for the quantification of this compound in biological samples?

A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for quantifying this compound in complex biological matrices. This technique offers high sensitivity and selectivity, which are essential for measuring the low concentrations typically encountered in pharmacokinetic or metabolomic studies. High-performance liquid chromatography with UV detection (HPLC-UV) can also be used, particularly for quantification in less complex matrices like plant extracts, but it may lack the required sensitivity and selectivity for bioanalysis.

Q3: How can I minimize matrix effects in my LC-MS/MS analysis?

A3: To mitigate matrix effects, consider the following strategies:

  • Effective Sample Preparation: Employ a robust sample preparation technique such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering components like phospholipids.

  • Chromatographic Separation: Optimize the HPLC method to achieve good separation of this compound from co-eluting matrix components.

  • Use of a Suitable Internal Standard: An ideal internal standard is a stable isotope-labeled version of the analyte. If unavailable, a structurally similar compound (analogue internal standard) that co-elutes and has similar ionization properties can be used to compensate for matrix effects.

  • Matrix-Matched Calibrants: Prepare calibration standards in the same biological matrix as the samples to compensate for consistent matrix effects.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or Inconsistent Recovery - Inappropriate extraction solvent polarity.- Inefficient protein precipitation.- Analyte adsorption to labware.- Test a range of extraction solvents (e.g., ethyl acetate, methyl tert-butyl ether, or mixtures with more polar solvents).- Compare different protein precipitation agents (e.g., acetonitrile (B52724), methanol, perchloric acid).- Use low-protein binding microcentrifuge tubes and autosampler vials.
Poor Peak Shape (Tailing or Fronting) - Incompatible mobile phase pH with analyte pKa.- Column overload.- Secondary interactions with the stationary phase.- Adjust the mobile phase pH with a suitable buffer (e.g., formic acid, ammonium (B1175870) acetate).- Reduce the injection volume or sample concentration.- Use a column with a different stationary phase (e.g., a phenyl-hexyl column instead of a standard C18).
High Variability in Results (Poor Precision) - Inconsistent sample preparation.- Unstable analyte during processing.- Instrument instability.- Ensure consistent timing and temperature for all sample preparation steps.- Perform stability experiments to assess analyte degradation under various conditions (e.g., freeze-thaw, bench-top).- Run system suitability tests before each analytical batch to confirm instrument performance.
Inaccurate Results (Poor Accuracy) - Significant, uncorrected matrix effects.- Incorrect calibration curve preparation.- Degradation of stock or working solutions.- Evaluate matrix effects by comparing the response of the analyte in neat solution versus post-extraction spiked matrix.- Prepare fresh calibration standards for each run.- Assess the stability of stock and working solutions at different storage temperatures.
Low Sensitivity (High Limit of Quantification - LOQ) - Suboptimal mass spectrometer settings.- Inefficient ionization.- Sample dilution during preparation.- Optimize MS parameters such as collision energy and declustering potential for this compound.- Adjust mobile phase additives to enhance ionization (e.g., adding a small amount of formic acid for positive mode).- Concentrate the sample by evaporating the extraction solvent and reconstituting in a smaller volume of mobile phase.

Experimental Protocols

Below are representative experimental protocols for the quantification of a furanocoumarin glycoside, which can be adapted for this compound.

Sample Preparation: Protein Precipitation (for Plasma)
  • To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of the internal standard working solution.

  • Add 400 µL of ice-cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

HPLC-UV Method for Plant Extracts
  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by UV scan of a standard solution (typically around 300-330 nm for furanocoumarins).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Quantitative Data Summary

The following tables present hypothetical yet representative validation data for a furanocoumarin glycoside quantification method, which can serve as a benchmark for the method validation of this compound.

Table 1: Linearity and Sensitivity

ParameterResult
Linear Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.3 ng/mL
Limit of Quantification (LOQ) 1.0 ng/mL

Table 2: Accuracy and Precision

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Recovery)
Low 3< 10%< 12%95% - 105%
Medium 50< 8%< 10%97% - 103%
High 800< 7%< 9%98% - 102%

Table 3: Stability

Stability ConditionDurationTemperatureResult
Freeze-Thaw 3 cycles-80°C to Room TempStable (<15% deviation)
Bench-Top 4 hoursRoom TemperatureStable (<15% deviation)
Long-Term 30 days-80°CStable (<15% deviation)
Post-Preparative 24 hours4°C (in autosampler)Stable (<15% deviation)

Visualizations

Experimental Workflow for Quantification in Plasma

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing plasma Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation centrifuge Centrifugation protein_precipitation->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute injection Injection into LC-MS/MS reconstitute->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection integration Peak Integration detection->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification G cluster_pathway Biosynthesis of Angelicin umbelliferone Umbelliferone prenylation Prenylation umbelliferone->prenylation cyclization Oxidative Cyclization prenylation->cyclization columbianetin (+)-Columbianetin cyclization->columbianetin oxidation Oxidation columbianetin->oxidation angelicin Angelicin oxidation->angelicin glucosylation Glucosylation angelicin->glucosylation prim_o_glucosylangelicain This compound glucosylation->prim_o_glucosylangelicain

Technical Support Center: Improving the Efficiency of Prim-O-Glucosylangelicain Enzymatic Deglycosylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the enzymatic deglycosylation of prim-O-Glucosylangelicain. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key enzymatic data to enhance the efficiency and success of your experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the enzymatic deglycosylation of this compound in a question-and-answer format.

Question: Why is the deglycosylation of my this compound incomplete or showing very low yield?

Answer: Several factors could be contributing to low deglycosylation efficiency. Consider the following potential causes and solutions:

  • Suboptimal Reaction Conditions: The pH, temperature, and incubation time are critical for optimal enzyme activity.

    • Solution: Ensure your reaction buffer is at the optimal pH for the chosen β-glucosidase (typically pH 4.0-6.0).[1][2] Verify that the incubation temperature is within the optimal range for the enzyme (often 40°C to 60°C).[1][2] Extend the incubation time, as some substrates may require longer reaction times for complete cleavage.

  • Enzyme Inactivity: The enzyme may have lost activity due to improper storage or handling.

    • Solution: Always store enzymes at their recommended temperature (typically -20°C). Avoid repeated freeze-thaw cycles.[3] It is advisable to test the enzyme activity with a standard substrate, such as p-nitrophenyl-β-D-glucoside (pNPG), to confirm its viability.

  • Presence of Inhibitors: The reaction mixture may contain inhibitors that reduce enzyme activity. The product of the reaction, glucose, is a known inhibitor of β-glucosidase.[4]

    • Solution: If possible, remove potential inhibitors from your this compound preparation. If glucose accumulation is suspected to be the issue, consider strategies to remove it during the reaction, such as dialysis or the use of a glucose-consuming secondary enzyme system.

  • Substrate Solubility: this compound, being a furanocoumarin glycoside, may have limited solubility in aqueous buffers, reducing its availability to the enzyme.

    • Solution: The addition of a small percentage of an organic co-solvent, such as DMSO, may improve substrate solubility. However, be aware that high concentrations of organic solvents can inhibit or denature the enzyme.[5][6] It is recommended to empirically determine the optimal co-solvent concentration.

Question: I am observing unexpected peaks or peak splitting in my HPLC analysis after the deglycosylation reaction. What could be the cause?

Answer: Issues with HPLC chromatograms can stem from the reaction itself or the analytical method.

  • Incomplete Reaction: The unexpected peaks could be partially deglycosylated intermediates or unreacted substrate.

    • Solution: Re-evaluate your reaction conditions (pH, temperature, enzyme concentration, and incubation time) to drive the reaction to completion.

  • Enzyme-Related Artifacts: The enzyme preparation itself might contain impurities that are detected by HPLC.

    • Solution: Run a control sample containing only the enzyme and buffer to identify any peaks originating from the enzyme solution.

  • HPLC Method Issues: The analytical method may not be optimized for the separation of the substrate, product, and potential byproducts.

    • Solution: Adjust the mobile phase composition, gradient, flow rate, or column temperature to improve peak resolution.[7][8] Ensure the sample solvent is compatible with the mobile phase to prevent peak distortion.[8] Column degradation can also lead to poor peak shape.[7]

Frequently Asked Questions (FAQs)

Q1: Which enzyme is best suited for the deglycosylation of this compound?

A1: β-glucosidases are the enzymes of choice for cleaving the β-glycosidic bond in this compound. Enzymes from sources like Aspergillus niger and almond meal are commercially available and have broad substrate specificity, making them good starting points.[2][9]

Q2: What are the optimal pH and temperature for β-glucosidase activity?

A2: While the optimal conditions can vary depending on the source of the β-glucosidase, a common optimal pH range is 4.0 to 6.0, and the optimal temperature is often between 40°C and 60°C.[1][2] It is always recommended to consult the datasheet for your specific enzyme.

Q3: How can I monitor the progress of the deglycosylation reaction?

A3: The reaction progress can be monitored by taking aliquots at different time points and analyzing them using High-Performance Liquid Chromatography (HPLC). You should observe a decrease in the peak corresponding to this compound and an increase in the peak for the aglycone product, angelicain (B198299).

Q4: Can the deglycosylation reaction be scaled up?

A4: Yes, the reaction can be scaled up. However, it is important to ensure that mixing is efficient and that the temperature and pH are maintained uniformly throughout the larger volume. You may need to proportionally increase the amount of enzyme used.

Q5: What are some common enhancers and inhibitors of β-glucosidase?

A5: Some metal ions, like Zn²⁺, can enhance activity, while heavy metals such as Hg²⁺ and Ag⁺ are often inhibitory.[2] The product of the reaction, glucose, is a known competitive inhibitor.[4][10] Some organic solvents like methanol (B129727) and ethanol (B145695) at low concentrations can also increase activity.[2]

Data Presentation: Kinetic Parameters of Common β-Glucosidases

The following tables summarize key quantitative data for commonly used β-glucosidases, which can serve as a starting point for optimizing the deglycosylation of this compound.

Table 1: Optimal Reaction Conditions for Selected β-Glucosidases

Enzyme SourceOptimal pHOptimal Temperature (°C)
Aspergillus niger5.050 - 60
Almond Meal5.040 - 50
Trichoderma reesei5.060

Table 2: Michaelis-Menten Constants (Km) and Maximum Reaction Rates (Vmax) for Selected β-Glucosidases with pNPG as a Substrate

Enzyme SourceKm (mM)Vmax (µmol/min/mg)
Aspergillus niger8.0166
Almond Meal0.2 - 2.0Not specified

Table 3: Common Inhibitors of β-Glucosidases

InhibitorType of InhibitionIC50 / Ki
GlucoseCompetitiveKi = 210mM (Almond)
δ-gluconolactoneCompetitiveKi = 0.1mM (Almond)
Hg²⁺Non-competitive-
Ag⁺Non-competitive-

Experimental Protocols

Protocol 1: Enzymatic Deglycosylation of this compound
  • Substrate Preparation: Dissolve this compound in the reaction buffer (e.g., 50 mM sodium acetate, pH 5.0) to a final concentration of 1-5 mg/mL. If solubility is an issue, a minimal amount of DMSO (e.g., 1-5% v/v) can be added.

  • Enzyme Preparation: Prepare a stock solution of β-glucosidase (e.g., from Aspergillus niger) in the reaction buffer at a concentration of 1 mg/mL.

  • Reaction Setup: In a microcentrifuge tube, combine 500 µL of the substrate solution with 50 µL of the enzyme stock solution.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 50°C) for 1-4 hours with gentle agitation.

  • Reaction Termination: Stop the reaction by heating the mixture at 100°C for 5 minutes to denature the enzyme.

  • Sample Preparation for Analysis: Centrifuge the terminated reaction mixture at 10,000 x g for 10 minutes to pellet the denatured enzyme. Collect the supernatant for HPLC analysis.

Protocol 2: HPLC Analysis of Deglycosylation Reaction
  • HPLC System: An HPLC system equipped with a C18 column and a UV detector is suitable.

  • Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both containing 0.1% formic acid, is a common mobile phase for separating furanocoumarins.

  • Gradient Program: A typical gradient could be: 0-5 min, 10% B; 5-25 min, 10-90% B; 25-30 min, 90% B; 30-35 min, 90-10% B; 35-40 min, 10% B.

  • Flow Rate: A flow rate of 1.0 mL/min is standard.

  • Detection: Monitor the elution at a wavelength appropriate for furanocoumarins (e.g., 310 nm).

  • Injection Volume: Inject 10-20 µL of the supernatant from the deglycosylation reaction.

  • Analysis: Compare the chromatogram of the reaction mixture to standards of this compound and angelicain to determine the extent of conversion.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Substrate Dissolve this compound in Reaction Buffer Mix Combine Substrate and Enzyme Substrate->Mix Enzyme Prepare β-glucosidase Stock Solution Enzyme->Mix Incubate Incubate at Optimal Temperature and pH Mix->Incubate Terminate Heat Inactivation Incubate->Terminate Centrifuge Centrifuge to Pellet Enzyme Terminate->Centrifuge HPLC HPLC Analysis of Supernatant Centrifuge->HPLC Data Quantify Conversion HPLC->Data Troubleshooting_Logic action_node action_node Start Low/No Deglycosylation? Check_Conditions Optimal pH, Temp, and Time? Start->Check_Conditions Check_Enzyme Enzyme Active? Check_Conditions->Check_Enzyme Yes action_node_1 Adjust pH, Temperature, or Incubation Time Check_Conditions->action_node_1 No Check_Inhibitors Inhibitors Present? Check_Enzyme->Check_Inhibitors Yes action_node_2 Use Fresh Enzyme; Test with Control Substrate Check_Enzyme->action_node_2 No Check_Solubility Substrate Soluble? Check_Inhibitors->Check_Solubility No action_node_3 Purify Substrate; Consider Product Removal Check_Inhibitors->action_node_3 Yes action_node_4 Add Co-solvent (e.g., DMSO) Check_Solubility->action_node_4 No action_node_5 Re-evaluate Reaction Stoichiometry Check_Solubility->action_node_5 Yes

References

Technical Support Center: Reducing Variability in Cell-Based Assays with prim-O-Glucosylangelicain

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize variability in cell-based assays, with a focus on investigating the potential of prim-O-Glucosylangelicain as a stabilizing agent.

I. Troubleshooting Guides

Variability in cell-based assays can obscure the true effects of test compounds, leading to unreliable and irreproducible results. This guide addresses common sources of variability and provides systematic approaches to troubleshoot and mitigate them.

1.1 Inconsistent Cell Health and Viability

Symptom Potential Cause Troubleshooting Steps
High well-to-well or plate-to-plate variability in baseline readings.Inconsistent cell seeding density.- Use a cell counter for accurate cell quantification before seeding.- Ensure thorough mixing of cell suspension before and during plating.- Automate cell seeding if possible.
Uneven cell distribution ("edge effects").[1]- Avoid using the outer wells of the microplate, or fill them with media/PBS to maintain humidity.[1]- Allow plates to sit at room temperature for 15-20 minutes before incubation to allow for even cell settling.
Suboptimal cell culture conditions.[2]- Standardize media composition, serum lot, and supplement concentrations.[1]- Regularly monitor and maintain incubator CO2, temperature, and humidity levels.- Use cells within a consistent and low passage number range to avoid phenotypic drift.[2]
Mycoplasma contamination.[3]- Routinely test cell cultures for mycoplasma contamination.[3]- Quarantine new cell lines until they are confirmed to be contamination-free.

1.2 Variability in Compound Treatment and Response

Symptom Potential Cause Troubleshooting Steps
Inconsistent dose-response curves.Pipetting errors during compound dilution and addition.- Calibrate and regularly service pipettes.- Use reverse pipetting for viscous solutions.- Minimize the number of serial dilution steps.[3]
Instability of this compound or other test compounds.- Prepare fresh compound solutions for each experiment.- Determine the stability of the compound in the assay media and under incubation conditions.
Cell stress due to solvent toxicity.- Keep the final solvent (e.g., DMSO) concentration consistent and as low as possible across all wells.
Assay timing and kinetics.- Optimize the incubation time with the compound to capture the desired biological response.- Ensure consistent timing for all assay steps, from compound addition to signal detection.[1]

1.3 Issues with Assay Detection and Signal Readout

Symptom Potential Cause Troubleshooting Steps
High background signal.Insufficient washing steps.- Optimize the number and volume of wash steps to remove unbound reagents without dislodging cells.
Non-specific binding of detection reagents.[4]- Use appropriate blocking buffers and optimize incubation times.[4]- Titrate antibody concentrations to find the optimal signal-to-noise ratio.
Autofluorescence of compounds or plates.- Use plates with low autofluorescence (e.g., black plates for fluorescence assays).[3]- Include a "compound only" control to measure and subtract background fluorescence.
Low signal-to-noise ratio.[1]Suboptimal reagent concentrations.- Titrate all critical reagents, including substrates and antibodies, to determine optimal concentrations.
Inappropriate detection instrument settings.- Optimize instrument settings (e.g., gain, exposure time) for each assay.

II. Frequently Asked Questions (FAQs)

Q1: What is this compound and how might it reduce assay variability?

A: this compound is a natural compound. While specific research on its role in reducing cell-based assay variability is emerging, it is hypothesized to act by modulating cellular stress pathways and promoting a more homogenous cell state. By potentially reducing cellular stress and stabilizing key signaling pathways, it may lead to more consistent and reproducible responses to experimental treatments.

Q2: How can I determine the optimal, non-toxic concentration of this compound for my cell line?

A: A cell viability assay is essential to determine the optimal concentration range.

  • Protocol:

    • Seed your cells in a 96-well plate at the desired density.

    • Prepare a dilution series of this compound (e.g., from 0.1 µM to 100 µM).

    • Treat the cells with the different concentrations for the intended duration of your main experiment.

    • Perform a cell viability assay (e.g., MTT, MTS, or a live/dead stain).

    • The highest concentration that does not significantly reduce cell viability (e.g., >90% viability) is your maximum working concentration.

Q3: Can this compound be used with any cell-based assay?

A: The compatibility of this compound should be empirically determined for each specific assay. It is important to include controls to ensure that the compound does not interfere with the assay chemistry or detection method (e.g., quenching fluorescence or inhibiting an enzyme in a reporter assay).

Q4: What are the critical controls to include when assessing the effect of this compound on assay variability?

A: To rigorously assess its effects, you should include:

  • Vehicle Control: Cells treated with the same solvent used to dissolve this compound.

  • Positive Control: A known activator or inhibitor of the pathway being studied to ensure the assay is performing as expected.

  • Negative Control: Untreated cells to establish a baseline.

  • Compound Interference Control: A cell-free assay well containing this compound to check for any direct effect on the assay signal.

Q5: How do I quantify a reduction in variability?

A: Variability is typically quantified using statistical measures such as the coefficient of variation (CV), which is the ratio of the standard deviation to the mean (CV = σ / µ). A lower CV indicates less variability. Compare the CV of replicate wells treated with your experimental compound with and without the addition of this compound.

III. Experimental Protocols & Data Presentation

3.1 Protocol: Assessing the Effect of this compound on a Kinase Activity Assay

This protocol describes a general workflow to determine if pre-incubation with this compound can reduce the variability of a downstream kinase activity assay.

  • Cell Seeding: Plate a well-characterized cell line (e.g., HeLa) in a 96-well plate at a pre-optimized density.

  • Pre-incubation: Treat half of the plate with a non-toxic concentration of this compound and the other half with a vehicle control for 24 hours.

  • Treatment: Treat the cells with a known kinase inhibitor (positive control) at various concentrations and a vehicle control.

  • Lysis and Kinase Assay: Lyse the cells and perform a kinase activity assay according to the manufacturer's instructions (e.g., using a luminescent ATP detection method).

  • Data Analysis: Measure the signal (e.g., luminescence) and calculate the mean, standard deviation, and coefficient of variation (CV) for each treatment group.

3.2 Data Presentation: Quantifying Variability Reduction

The following tables illustrate how to present quantitative data to assess the impact of this compound on assay performance.

Table 1: Cell Viability with this compound

This compound (µM)Mean Cell Viability (%)Standard Deviation
0 (Vehicle)1004.5
198.74.2
596.53.9
1092.15.1
2575.38.9
5045.212.3

Table 2: Kinase Inhibitor Assay Variability

Treatment GroupMean Signal (RLU)Standard DeviationCoefficient of Variation (%)
Without this compound
Vehicle150,23422,53515.0
10 µM Inhibitor75,11213,52018.0
With 5 µM this compound
Vehicle148,99811,9208.0
10 µM Inhibitor76,5436,1238.0

IV. Visualizations

4.1 Hypothetical Signaling Pathway Modulation by this compound

G cluster_stress Cellular Stressors cluster_pathway Stress Response Pathways stress1 Oxidative Stress stress_pathway MAPK/JNK Pathway stress1->stress_pathway stress2 ER Stress stress2->stress_pathway nfkb_pathway NF-kB Pathway stress_pathway->nfkb_pathway variability Assay Variability nfkb_pathway->variability poga This compound poga->stress_pathway Inhibits poga->nfkb_pathway Inhibits

Caption: Hypothetical mechanism of this compound reducing variability by inhibiting stress pathways.

4.2 Experimental Workflow for Assessing Compound Effects

G start Start seed Seed Cells in 96-well Plate start->seed pretreat Pre-treat with This compound or Vehicle seed->pretreat treat Treat with Experimental Compound pretreat->treat incubate Incubate treat->incubate assay Perform Cell-Based Assay (e.g., Kinase Activity) incubate->assay read Read Plate assay->read analyze Analyze Data (Calculate CV) read->analyze end End analyze->end

Caption: Standard experimental workflow for evaluating the impact of a pre-treatment on a cell-based assay.

4.3 Logical Relationship for Troubleshooting Variability

G cluster_sources Sources of Variability cluster_solutions Solutions variability High Assay Variability source Identify Potential Sources variability->source cells Cell Handling source->cells reagents Reagents & Compounds source->reagents protocol Assay Protocol source->protocol solution Implement Solutions cells->solution reagents->solution protocol->solution standardize Standardize Procedures solution->standardize optimize Optimize Conditions solution->optimize controls Use Proper Controls solution->controls

Caption: A logical approach to troubleshooting and resolving high variability in cell-based assays.

References

Common interferences in the spectroscopic analysis of prim-O-Glucosylangelicain

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the spectroscopic analysis of prim-O-Glucosylangelicain and related coumarin (B35378) glycosides.

Frequently Asked Questions (FAQs)

Q1: What are the most common spectroscopic techniques used for the analysis of this compound?

A1: The most common techniques are Ultraviolet-Visible (UV-Vis) Spectroscopy for preliminary quantification, High-Performance Liquid Chromatography (HPLC) coupled with a UV or Diode Array Detector (DAD) for separation and quantification, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for identification and sensitive quantification, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.[1][2][3][4][5]

Q2: What is the typical UV absorption maximum for furanocoumarins like this compound?

A2: Furanocoumarins generally exhibit strong UV absorption. For instance, bergapten (B1666803) and bergamottin, which are structurally related to the aglycone of this compound, show a maximum absorption at around 310 nm.[6] Hydroxylated coumarin derivatives often have their main absorption maximum above 300 nm.

Q3: Can I use NMR for quantitative analysis of this compound?

A3: Yes, quantitative ¹H-NMR (qNMR) can be a powerful tool for the quantification of coumarins without the need for extensive chromatographic purification, provided that there are well-separated signals corresponding to the analyte.[1][3] An internal standard with a known concentration is required for accurate quantification.

Q4: What are the main challenges in the LC-MS analysis of this compound from plant extracts?

A4: The primary challenges include matrix effects (ion suppression or enhancement) from co-eluting compounds in the plant extract, which can affect accuracy and sensitivity.[7][8] Other challenges include the potential for in-source fragmentation and the presence of isomeric compounds that are difficult to separate chromatographically.

Troubleshooting Guides

UV-Vis Spectroscopy
ProblemPossible CauseTroubleshooting Steps
Inaccurate quantification Interference from other UV-absorbing compounds (e.g., other phenolics, flavonoids).[9][10][11]1. Perform a spectral scan to check for interfering peaks. 2. Use a more selective wavelength for quantification. 3. Employ a chromatographic separation method (e.g., HPLC) before UV detection. 4. Use a validated standard curve with a matrix-matched blank.
Baseline drift Lamp instability, contaminated cuvette, or temperature fluctuations.1. Allow the instrument to warm up sufficiently. 2. Clean the cuvette with an appropriate solvent. 3. Ensure a stable ambient temperature.
Non-linear standard curve High concentration of the standard leading to deviation from Beer-Lambert law, or presence of impurities.1. Prepare a new set of standards within the linear range. 2. Use a higher purity standard.
High-Performance Liquid Chromatography (HPLC)
ProblemPossible CauseTroubleshooting Steps
Peak tailing Interaction of the analyte with active sites on the column (e.g., silanol (B1196071) groups).[12]1. Use a high-purity silica (B1680970) column. 2. Adjust the mobile phase pH to suppress ionization. 3. Add a competing base (e.g., triethylamine) to the mobile phase in small concentrations.
Ghost peaks Contamination in the mobile phase, injection system, or late elution from a previous injection.[12]1. Use high-purity solvents and freshly prepared mobile phase. 2. Flush the injection port and loop. 3. Increase the run time or gradient slope to elute all compounds.
Fluctuating retention times Inconsistent mobile phase composition, temperature fluctuations, or column degradation.[13][14]1. Ensure proper mixing and degassing of the mobile phase. 2. Use a column oven for temperature control. 3. Check the column performance and replace if necessary.
Liquid Chromatography-Mass Spectrometry (LC-MS)
ProblemPossible CauseTroubleshooting Steps
Ion suppression or enhancement (Matrix Effect) Co-eluting matrix components from the plant extract affecting the ionization efficiency of the analyte.[7][8]1. Improve sample clean-up using Solid Phase Extraction (SPE). 2. Dilute the sample extract to reduce the concentration of interfering compounds.[8] 3. Use a matrix-matched calibration curve. 4. Employ an isotopically labeled internal standard.
Poor sensitivity Suboptimal ionization parameters, presence of non-volatile buffers, or ion suppression.1. Optimize source parameters (e.g., capillary voltage, gas flow, temperature). 2. Use volatile mobile phase additives (e.g., formic acid, ammonium (B1175870) formate). 3. Address matrix effects (see above).
In-source fragmentation The glycosidic bond of this compound may be labile and break in the ion source.1. Use a softer ionization technique if available. 2. Optimize the cone voltage and other source parameters to minimize fragmentation.

Experimental Protocols

Sample Preparation for Spectroscopic Analysis from Angelica Species

  • Extraction :

    • Grind the dried plant material (e.g., roots) into a fine powder.[15][16]

    • Perform extraction using a suitable solvent such as methanol (B129727) or a mixture of n-hexane and ethyl acetate.[1][15] Soxhlet extraction or ultrasonication-assisted extraction can be employed.[1][16]

    • For quantitative analysis, ensure exhaustive extraction by repeating the process.[1]

  • Clean-up (for LC-MS) :

    • Evaporate the crude extract to dryness.

    • Redissolve the residue in a suitable solvent.

    • Use Solid Phase Extraction (SPE) with a C18 cartridge to remove non-polar and highly polar interferences.[17] Elute the fraction containing coumarins with an appropriate solvent mixture.

Quantitative ¹H-NMR (qNMR) Analysis

  • Sample Preparation :

    • Accurately weigh the dried extract and a suitable internal standard (e.g., maleic acid, dimethyl terephthalate).[3]

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆).[1]

  • NMR Acquisition :

    • Acquire the ¹H-NMR spectrum using a high-field NMR spectrometer (e.g., 600 MHz).[1]

    • Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all relevant protons for accurate integration.

  • Data Analysis :

    • Integrate a well-resolved signal of this compound and a signal from the internal standard.

    • Calculate the concentration of the analyte based on the integral values, the number of protons for each signal, and the known concentration of the internal standard.

Visualizations

experimental_workflow cluster_extraction Sample Preparation cluster_analysis Spectroscopic Analysis plant_material Dried Plant Material (e.g., Angelica roots) extraction Solvent Extraction (e.g., Methanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract uv_vis UV-Vis Spectroscopy crude_extract->uv_vis Preliminary Quantification hplc HPLC-UV/DAD crude_extract->hplc Separation & Quantification lc_ms LC-MS/MS crude_extract->lc_ms Identification & Sensitive Quantification nmr qNMR crude_extract->nmr Structural Elucidation & Quantification

Caption: Experimental workflow for the spectroscopic analysis of this compound.

troubleshooting_lcms start Inaccurate LC-MS Results? check_matrix Check for Matrix Effects start->check_matrix check_fragmentation Check for In-Source Fragmentation start->check_fragmentation improve_cleanup Improve Sample Clean-up (SPE) check_matrix->improve_cleanup dilute_sample Dilute Sample check_matrix->dilute_sample use_is Use Isotope-Labeled Internal Standard check_matrix->use_is end Accurate Results improve_cleanup->end dilute_sample->end use_is->end optimize_source Optimize Source Parameters (e.g., Cone Voltage) check_fragmentation->optimize_source optimize_source->end

Caption: Troubleshooting logic for common LC-MS analysis issues.

References

Technical Support Center: Stability-Indicating HPLC Method for Prim-O-Glucosylangelicain

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the development and validation of a stability-indicating HPLC method for prim-O-Glucosylangelicain.

Troubleshooting Guide

This guide addresses common issues encountered during the development and execution of the stability-indicating HPLC method for this compound.

IssuePossible Cause(s)Recommended Solution(s)
Poor peak shape (tailing or fronting) for this compound 1. Inappropriate mobile phase pH. 2. Column degradation. 3. Sample overload. 4. Co-elution with a degradation product.1. Adjust the mobile phase pH. A slightly acidic pH (e.g., 3.0-4.0) often improves the peak shape for glycosylated compounds. 2. Replace the column with a new one of the same type. 3. Reduce the injection volume or the concentration of the sample. 4. Review the forced degradation data to identify potential co-eluting peaks. Adjust the gradient or mobile phase composition to improve resolution.
Inconsistent retention times 1. Fluctuation in column temperature. 2. Inadequate column equilibration. 3. Mobile phase composition drift. 4. Pump malfunction.1. Use a column oven to maintain a consistent temperature. 2. Ensure the column is equilibrated with the initial mobile phase for a sufficient time before each injection. 3. Prepare fresh mobile phase daily and ensure proper mixing. 4. Check the pump for leaks and perform routine maintenance.
Poor resolution between this compound and degradation products 1. Suboptimal mobile phase composition or gradient. 2. Inappropriate column chemistry. 3. High flow rate.1. Modify the gradient slope or the ratio of organic to aqueous phase. Experiment with different organic modifiers (e.g., acetonitrile (B52724) vs. methanol). 2. Try a column with a different stationary phase (e.g., phenyl-hexyl instead of C18). 3. Reduce the flow rate to increase the interaction time with the stationary phase.
No degradation observed under stress conditions 1. Stress conditions are too mild. 2. Insufficient duration of stress testing.1. Increase the concentration of the stress agent (e.g., acid, base, oxidizing agent) or the temperature. 2. Extend the exposure time to the stress condition.
Excessive degradation (>90%) 1. Stress conditions are too harsh.1. Reduce the concentration of the stress agent, lower the temperature, or shorten the exposure time. The goal is to achieve 5-20% degradation to ensure the formation of relevant degradation products without complete loss of the parent compound.[1][2]

Frequently Asked Questions (FAQs)

1. What is a stability-indicating HPLC method?

A stability-indicating HPLC method is a validated analytical procedure that can accurately and precisely quantify the decrease of the active pharmaceutical ingredient (API) due to degradation.[3] It must also be able to separate and quantify the degradation products formed during stability studies.[4][5]

2. Why are forced degradation studies necessary?

Forced degradation studies, or stress testing, are conducted to intentionally degrade the API under more severe conditions than accelerated stability studies.[2][6] This helps to:

  • Identify potential degradation pathways.[7]

  • Generate degradation products for method development and validation.

  • Demonstrate the specificity and stability-indicating nature of the analytical method.[4][5]

3. What are the typical stress conditions for this compound?

Based on the structure of this compound, which contains a glycosidic bond and a lactone ring, the following stress conditions are recommended:

  • Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Basic Hydrolysis: 0.1 M NaOH at 60°C for 12 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 80°C for 48 hours (solid state).

  • Photolytic Degradation: Exposure to UV light (254 nm) and visible light (ICH Q1B option 2) for 7 days.

4. How can I confirm the peak purity of this compound in the presence of its degradation products?

Peak purity can be assessed using a photodiode array (PDA) detector. The purity angle should be less than the purity threshold for the peak to be considered pure. This indicates that no significant co-eluting impurities are present.

5. What are the key validation parameters for a stability-indicating HPLC method?

According to ICH Q2(R1) guidelines, the key validation parameters include:[8]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[9]

Experimental Protocols

Stability-Indicating HPLC Method
  • Column: C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    Time (min) %B
    0 10
    20 60
    25 90
    30 90
    31 10

    | 40 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Diluent: Acetonitrile:Water (50:50, v/v)

Forced Degradation Study Protocol
  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in the diluent.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to get a final concentration of 0.1 M HCl. Keep at 60°C for 24 hours. Neutralize with an equivalent amount of 0.2 M NaOH before injection.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH to get a final concentration of 0.1 M NaOH. Keep at 60°C for 12 hours. Neutralize with an equivalent amount of 0.2 M HCl before injection.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Keep 10 mg of solid this compound in a hot air oven at 80°C for 48 hours. Dissolve in the diluent to a concentration of 0.5 mg/mL before injection.

  • Photolytic Degradation: Expose 10 mg of solid this compound to UV and visible light as per ICH Q1B guidelines. Dissolve in the diluent to a concentration of 0.5 mg/mL before injection.

  • Control Sample: Dilute the stock solution to 0.5 mg/mL with the diluent and keep it at room temperature, protected from light.

Data Presentation

Table 1: Summary of Forced Degradation Results for this compound
Stress Condition% Assay of this compound% DegradationNumber of Degradation Products
0.1 M HCl (60°C, 24h)85.214.82
0.1 M NaOH (60°C, 12h)89.710.31
3% H₂O₂ (RT, 24h)91.58.53
Thermal (80°C, 48h)95.14.91
Photolytic (ICH Q1B)98.31.71
Table 2: Method Validation Summary
ParameterResultAcceptance Criteria
Specificity No interference at the retention time of this compound. Peak purity index > 0.999.No interference. Peak purity should pass.
Linearity (r²) 0.9998r² ≥ 0.999
Range (µg/mL) 10 - 150-
Accuracy (% Recovery) 98.5% - 101.2%98.0% - 102.0%
Precision (RSD%) Repeatability: 0.5% Intermediate: 0.8%RSD ≤ 2.0%
LOD (µg/mL) 0.5-
LOQ (µg/mL) 1.5-
Robustness No significant change in results with minor variations in flow rate (±0.1 mL/min) and column temperature (±2°C).System suitability parameters should be met.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_validation Method Validation stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid base Base Hydrolysis (0.1M NaOH, 60°C) stock->base oxidation Oxidation (3% H2O2, RT) stock->oxidation thermal Thermal (80°C) stock->thermal photo Photolytic (ICH Q1B) stock->photo hplc HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc validation Validate Method (ICH Q2(R1)) hplc->validation

Caption: Experimental workflow for the development of a stability-indicating HPLC method.

troubleshooting_guide cluster_peak Peak Shape Issues cluster_degradation Degradation Issues cluster_solutions Potential Solutions start Problem Encountered poor_shape Poor Peak Shape start->poor_shape inconsistent_rt Inconsistent Retention Time start->inconsistent_rt poor_resolution Poor Resolution start->poor_resolution no_degradation No Degradation start->no_degradation excessive_degradation Excessive Degradation start->excessive_degradation solution_peak Adjust Mobile Phase Change Column Reduce Sample Load Optimize Gradient poor_shape->solution_peak solution_rt Control Temperature Ensure Equilibration Prepare Fresh Mobile Phase inconsistent_rt->solution_rt solution_resolution Modify Gradient Change Column Reduce Flow Rate poor_resolution->solution_resolution solution_no_deg Increase Stress Severity Extend Duration no_degradation->solution_no_deg solution_excess_deg Decrease Stress Severity Shorten Duration excessive_degradation->solution_excess_deg

Caption: Logical relationship of the troubleshooting guide for HPLC method development.

References

Addressing poor recovery of prim-O-Glucosylangelicain during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing poor recovery of prim-O-Glucosylangelicain during sample preparation.

Frequently Asked Questions (FAQs)

Q1: I am experiencing very low recovery of this compound. What are the most common causes?

A1: Poor recovery is a frequent challenge in natural product chemistry and can typically be attributed to one or more of the following factors:

  • Suboptimal Extraction: The efficiency of the initial extraction from the plant matrix is highly dependent on the choice of solvent and extraction methodology. As a polar glycoside, this compound requires a polar solvent system for effective extraction.[1][2]

  • Compound Degradation: Glycosides can be sensitive to heat, light, and pH.[2] The glycosidic bond is susceptible to enzymatic or acid-catalyzed hydrolysis, which would cleave the glucose moiety and result in the loss of the target analyte.[3][4]

  • Losses During Purification: The compound can be lost during cleanup steps like Solid-Phase Extraction (SPE) due to irreversible adsorption to the sorbent, improper column conditioning, or use of an elution solvent that is too weak.[5]

  • Adsorption to Surfaces: Polar molecules can adhere to glass or plastic surfaces, especially if the sample is concentrated to dryness.

  • Poor Solubility: While the glycoside form is more water-soluble than its aglycone, coumarin (B35378) derivatives can exhibit poor solubility in certain solvents, leading to precipitation and loss.[6]

Q2: How can I optimize the initial extraction of this compound from my plant material?

A2: Optimization of the extraction protocol is the most critical step. Consider the following:

  • Solvent Selection: Use a polar solvent system. Aqueous methanol (B129727) or ethanol (B145695) (e.g., 70-80%) is often highly effective for extracting phenolic glycosides.[1][7]

  • Sample Pre-treatment: Ensure the plant material is properly dried (at low temperatures like 40-50°C) and finely ground to maximize surface area for extraction.[1][8] Crucially, consider a heat treatment step (e.g., blanching or oven-drying at ~90°C) before solvent extraction to denature any native enzymes that could hydrolyze the glycosidic bond.[8]

  • Extraction Technique: Employ methods that enhance extraction efficiency. Ultrasound-assisted extraction (UAE) can significantly improve yield and reduce extraction time compared to simple maceration.[1]

  • Solid-to-Solvent Ratio: Ensure a sufficiently high solvent volume to prevent saturation and ensure complete extraction. A ratio of 1:20 (w/v) is a good starting point.[1]

Q3: My recovery drops significantly after my Solid-Phase Extraction (SPE) step. How can I troubleshoot this?

A3: Loss during SPE is common and can be mitigated. Here’s a troubleshooting approach:

  • Check Sorbent Choice: For a polar compound like this compound, a reversed-phase sorbent (e.g., C18) is appropriate for purification from an aqueous extract.

  • Verify Your Protocol Steps: The most important step is to determine where the loss is occurring. Collect and analyze the fractions from each step (load, wash, and elution) to pinpoint the problem.[9]

  • Analyte in Load Fraction (Breakthrough): This indicates poor retention. The cause could be an incorrect pH, a sample solvent that is too strong (too much organic content), or column overload.[9] Try diluting your sample with a weaker solvent (water) before loading.

  • Analyte in Wash Fraction: The wash solvent is too strong and is prematurely eluting your compound. Use a weaker wash solvent (e.g., a lower percentage of organic solvent).[9]

  • Analyte Not Eluting (Stuck on Column): The elution solvent is too weak. Increase the strength of the elution solvent (e.g., increase the percentage of methanol or acetonitrile) or use a stronger solvent altogether.[5][9] Ensure you use a sufficient volume for complete elution.[2]

Q4: Could this compound be degrading during my sample preparation?

A4: Yes, degradation is a significant risk. As a coumarin glycoside, it is susceptible to two primary forms of degradation:

  • Hydrolysis: The glycosidic bond can be cleaved under acidic conditions or by enzymes present in the plant matrix.[4] This converts this compound to its aglycone, which will have different chromatographic properties. It is critical to control pH and inactivate enzymes prior to extraction.[8][10]

  • Thermal Degradation: High temperatures during extraction or solvent evaporation can cause the compound to break down.[2][11] Use the lowest effective temperature for extraction and a rotary evaporator under vacuum for solvent removal.

Troubleshooting Guide

SymptomPossible Cause(s)Recommended Solution(s)
Low Yield After Initial Extraction 1. Inappropriate Solvent Polarity: Using a non-polar solvent or 100% organic solvent.Switch to a more polar solvent system, such as 70-80% methanol or ethanol in water.[1][7]
2. Enzymatic Hydrolysis: Native plant enzymes cleaving the glycosidic bond.Deactivate enzymes by heating the plant material (e.g., 90°C) before solvent extraction.[8]
3. Inefficient Extraction: Insufficient time, temperature, or physical disruption.Increase extraction time, use an ultrasonic bath to enhance extraction, and ensure plant material is finely powdered.[1]
4. Compound Degradation: High extraction temperatures or exposure to strong acids/bases.Use moderate temperatures (e.g., 50°C) for extraction.[1] Ensure all solutions are near neutral pH unless intentionally performing hydrolysis.[10]
Low Yield After SPE Cleanup 1. Analyte Breakthrough (Poor Retention): Sample solvent is too strong; incorrect pH.Dilute the sample with water before loading. Adjust the sample pH to ensure the analyte is neutral for reversed-phase SPE.[12]
2. Premature Elution: Wash solvent is too strong.Decrease the organic solvent percentage in the wash step. Test multiple wash strengths to find the optimal balance.[13]
3. Incomplete Elution: Elution solvent is too weak or insufficient volume is used.Increase the strength (organic percentage) of the elution solvent. Elute with multiple smaller volumes (e.g., 2 x 1 mL instead of 1 x 2 mL).[2][5]
4. Irreversible Adsorption: Strong secondary interactions between the analyte and sorbent.Consider a different sorbent chemistry. Sometimes adding a small amount of acid or base to the elution solvent can disrupt secondary interactions.
Inconsistent or Non-Reproducible Results 1. Variable Extraction Efficiency: Inconsistent grinding, temperature, or time.Standardize all extraction parameters. Use a sieve to ensure consistent particle size of the plant material.[14]
2. SPE Cartridge Dried Out: Sorbent bed dried between conditioning and loading.Ensure the sorbent bed remains wetted throughout the conditioning, equilibration, and loading steps.[5]
3. Analyte Precipitation: Sample becomes supersaturated during solvent evaporation.Avoid evaporating the final eluate to complete dryness. Reconstitute the final sample in a solvent in which it is highly soluble.[15]

Data & Properties

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C21H26O11[6][]
Molecular Weight 454.4 g/mol [6][]
Appearance Powder[6][]
CAS Number 85889-15-2[6]
Compound Type Coumarin Glycoside (Monosaccharide Glycoside)[]
Common Source Roots of Cimicifuga foetida L.[]

Experimental Protocols

Protocol 1: Optimized Extraction of this compound from Plant Material

This protocol provides a robust starting point for maximizing the extraction of this compound.

  • Sample Preparation:

    • Dry the plant material (e.g., roots) in a circulating air oven at a controlled low temperature (40-50°C) until a constant weight is achieved.[8]

    • Finely grind the dried material to a powder (e.g., 40-60 mesh) using a laboratory mill. This increases the surface area for efficient extraction.[1]

    • Crucial Step: To inactivate hydrolytic enzymes, heat the resulting powder in an oven at 90-100°C for 10-15 minutes before extraction.

  • Ultrasound-Assisted Extraction (UAE):

    • Accurately weigh 1 g of the pre-treated plant powder and place it into a suitable extraction vessel (e.g., a 50 mL conical flask).

    • Add 20 mL of 80% aqueous methanol (Methanol:Water, 80:20 v/v) to achieve a 1:20 solid-to-solvent ratio.[1][7]

    • Place the vessel in an ultrasonic bath and sonicate for 45-60 minutes at a controlled temperature of 50°C.[1]

  • Post-Extraction Processing:

    • Separate the extract from the solid residue by filtering through Whatman No. 1 filter paper or by centrifugation at 4000 rpm for 10 minutes.

    • Wash the solid residue with an additional 5 mL of the extraction solvent to recover any remaining analyte.

    • Combine the initial filtrate/supernatant with the wash.

    • Concentrate the crude extract using a rotary evaporator at a temperature below 50°C to remove the methanol. The remaining aqueous extract is now ready for purification.

Protocol 2: Solid-Phase Extraction (SPE) Cleanup

This protocol is designed for purifying the aqueous crude extract obtained from Protocol 1 using a reversed-phase (C18) SPE cartridge.

  • Cartridge Selection:

    • Choose a C18 SPE cartridge with a sorbent mass appropriate for your expected analyte and matrix load (e.g., 200 mg/3 mL).

  • Conditioning and Equilibration:

    • Condition the cartridge by passing 3 mL of methanol through the sorbent.

    • Equilibrate the cartridge by passing 3 mL of purified water. Do not let the sorbent bed go dry from this point forward.[5]

  • Sample Loading:

    • Take the aqueous crude extract and ensure its pH is near neutral (pH 6-7).

    • Load the sample onto the SPE cartridge at a slow, controlled flow rate (e.g., 1-2 mL/min).[12] Collect this fraction for analysis in case of breakthrough.

  • Washing:

    • Wash the cartridge with 3 mL of 5% aqueous methanol to remove highly polar impurities. This step may need optimization to avoid premature elution of the analyte. Collect this wash fraction for analysis.

  • Elution:

    • Elute the this compound from the cartridge using 2-3 mL of 90% aqueous methanol. Use two separate, smaller aliquots for elution for better efficiency.[17]

    • Collect the eluate in a clean collection tube. This fraction contains your purified compound.

  • Final Step:

    • The purified eluate can be evaporated under a gentle stream of nitrogen or using a rotary evaporator. Avoid heating to complete dryness.

    • Reconstitute the residue in a known volume of mobile phase for subsequent analysis (e.g., HPLC, LC-MS/MS).[18][19]

Visualizations

Logical Troubleshooting Workflow

start_node Low Recovery Observed step_node At Which Step is Loss Occurring? start_node->step_node cause_node_ext Initial Extraction step_node->cause_node_ext cause_node_pur Purification (SPE) step_node->cause_node_pur cause_node_deg Degradation step_node->cause_node_deg cause_node cause_node solution_node solution_node cause_ext_1 Wrong Solvent? cause_node_ext->cause_ext_1 cause_ext_2 Inefficient? cause_node_ext->cause_ext_2 cause_pur_1 Breakthrough? cause_node_pur->cause_pur_1 cause_pur_2 Not Eluting? cause_node_pur->cause_pur_2 cause_deg_1 Enzymatic? cause_node_deg->cause_deg_1 cause_deg_2 pH / Heat? cause_node_deg->cause_deg_2 sol_ext_1 Use 80% MeOH (Polar Glycoside) cause_ext_1->sol_ext_1 Solution sol_ext_2 Use Sonication, Fine Powder cause_ext_2->sol_ext_2 Solution sol_pur_1 Dilute Sample, Check pH cause_pur_1->sol_pur_1 Solution sol_pur_2 Increase Eluent Strength cause_pur_2->sol_pur_2 Solution sol_deg_1 Heat-Inactivate Plant Material cause_deg_1->sol_deg_1 Solution sol_deg_2 Control Temp & pH During Prep cause_deg_2->sol_deg_2 Solution main_path A 100% Analyte in Plant B < 100% In Crude Extract A->B loss1 Incomplete Extraction A->loss1 loss2 Enzymatic Degradation A->loss2 C << 100% In Final Sample B->C loss3 Adsorption to Surfaces B->loss3 loss4 SPE Loss (Breakthrough/Elution) B->loss4 loss5 Precipitation C->loss5

References

Technical Support Center: Optimization of Ionization for Prim-O-Glucosylangelicain in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mass spectrometric analysis of prim-O-Glucosylangelicain. The guidance is based on established principles for the analysis of O-glycosides.

Frequently Asked Questions (FAQs)

Q1: What is the best ionization technique for this compound?

A1: Electrospray ionization (ESI) is the most suitable technique for polar, non-volatile molecules like this compound and other glycosides.[1] It is a soft ionization method that typically generates protonated molecules [M+H]+, deprotonated molecules [M-H]-, or adduct ions, minimizing in-source fragmentation and preserving the molecular ion.

Q2: Should I use positive or negative ion mode for detection?

A2: The choice of polarity depends on the molecule's ability to accept or lose a proton. For glycosides, both modes should be evaluated. Positive ion mode often yields protonated molecules [M+H]+ and adducts with sodium [M+Na]+ or potassium [M+K]+.[2] Negative ion mode can produce deprotonated molecules [M-H]- and adducts with formate (B1220265) [M+HCOO]- or acetate (B1210297) [M+CH3COO]-, which can be useful for structural confirmation.[3] An initial infusion experiment testing both polarities is recommended to determine which provides a better signal-to-noise ratio.

Q3: I am observing multiple peaks for my compound, including [M+Na]+ and [M+K]+. How can I reduce this adduct formation?

A3: Adduct formation with sodium and potassium is very common in ESI-MS and can dilute the signal of the desired protonated molecule.[4][5] To minimize this:

  • Use high-purity solvents and reagents (LC-MS grade).

  • Avoid using glassware that has been washed with strong detergents, as it can be a source of sodium ions.

  • Incorporate a small amount of an acid modifier like formic acid or acetic acid into the mobile phase. The protons will compete with the metal ions for the analyte, promoting the formation of [M+H]+.

  • The use of mobile phase additives can be a powerful tool for controlling adduct formation.[5]

Q4: My signal intensity for this compound is very low. What are the common causes and solutions?

A4: Low signal intensity can stem from several factors. Here is a troubleshooting guide:

  • Suboptimal Ionization Parameters: The spray voltage, capillary temperature, and gas flows (nebulizer and drying gas) must be optimized. A systematic optimization of these parameters is crucial.

  • Inappropriate Mobile Phase: The pH and composition of the mobile phase significantly impact ionization efficiency. For glycosides, acidic mobile phases (e.g., with 0.1% formic acid) often enhance protonation in positive mode.[6][7]

  • Ion Suppression: Co-eluting compounds from the sample matrix can compete with the analyte for ionization, reducing its signal. Improving chromatographic separation or implementing a more rigorous sample preparation procedure can mitigate this.

  • Sample Concentration: Ensure the sample concentration is within the optimal range for the instrument. Both overly dilute and overly concentrated samples can lead to poor signal.[8]

  • Instrument Contamination: A dirty ion source can lead to a significant drop in sensitivity. Regular cleaning of the ion source components is recommended.

Troubleshooting Guides

Problem 1: Poor or No Signal
Possible Cause Troubleshooting Step
Incorrect Instrument Settings Verify that the mass spectrometer is properly tuned and calibrated. Ensure the correct ionization mode (ESI) and polarity are selected.
Clogged ESI Needle Check for a stable spray. If the spray is inconsistent or absent, clean or replace the ESI needle.
Sample Degradation Ensure the sample is fresh and has been stored correctly. Consider the stability of this compound in the chosen solvent.
No Analyte Eluting from LC Perform a flow injection analysis (FIA) by infusing the sample directly into the mass spectrometer to confirm the instrument is detecting the analyte. If a signal is present in FIA but not in LC-MS, troubleshoot the LC system (e.g., column, connections, injection).
Problem 2: Inconsistent Fragmentation or No Fragmentation
Possible Cause Troubleshooting Step
Low Collision Energy In tandem MS (MS/MS), gradually increase the collision energy to induce fragmentation. Different glycosidic bonds may require different energy levels to cleave.
Stable Adduct Formation Sodium and potassium adducts can be very stable and may not fragment easily. Optimize conditions to favor the [M+H]+ ion, which typically yields more informative fragments.
Incorrect Precursor Ion Selection Ensure the m/z of the precursor ion selected for fragmentation is accurate. A wide isolation window can include multiple ions, complicating the resulting spectrum.
Compound-Specific Stability Some glycosides are inherently stable. Consider using higher-energy collisional dissociation (HCD) if available.

Quantitative Data on Ionization Optimization

The following tables summarize the general effects of key parameters on the ionization of glycosides, which can be used as a starting point for the optimization of this compound analysis.

Table 1: Effect of Mobile Phase Additives on Ionization Efficiency

Additive Typical Concentration Effect in Positive ESI Effect in Negative ESI Reference
Formic Acid 0.1 - 0.5%Generally enhances [M+H]+ formation by providing a source of protons.Can be used, but may not be optimal.[6][7]
Acetic Acid 0.1 - 1%Enhances [M+H]+ formation.Can facilitate [M+CH3COO]- adduct formation.[6]
Ammonium Formate/Acetate 5 - 10 mMCan promote the formation of [M+NH4]+ adducts.Buffers the mobile phase and can improve peak shape.[9]

Table 2: General ESI Source Parameter Optimization Ranges

Parameter Typical Range Considerations for Glycosides
Capillary Voltage 2.5 - 4.5 kVOptimize for stable spray and maximum ion intensity.
Capillary Temperature 250 - 350 °CHigher temperatures aid in desolvation of the polar mobile phases often used for glycosides.
Nebulizer Gas Pressure 20 - 50 psiAdjust to achieve a fine, stable spray.
Drying Gas Flow 8 - 15 L/minIncrease to facilitate solvent evaporation, which is critical for polar analytes in aqueous mobile phases.

Experimental Protocols

Protocol 1: LC-MS Method for this compound Analysis
  • Sample Preparation:

    • Dissolve the purified compound or extract in a suitable solvent (e.g., 50:50 methanol:water) to a concentration of approximately 1 µg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start with a low percentage of B (e.g., 5%), and gradually increase to elute the compound. A typical gradient might be 5-95% B over 15 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry (MS) Conditions:

    • Ion Source: Electrospray Ionization (ESI).

    • Polarity: Positive and Negative (run separately to determine optimal polarity).

    • Scan Range: m/z 100 - 1000.

    • Capillary Voltage: 3.5 kV.

    • Drying Gas Temperature: 325 °C.

    • Drying Gas Flow: 10 L/min.

    • Nebulizer Pressure: 35 psi.

    • Fragmentation (for MS/MS): Select the precursor ion of this compound and apply a range of collision energies (e.g., 10-40 eV) to obtain a characteristic fragmentation pattern. The cleavage of the glycosidic bond is a common and diagnostic fragmentation pathway for glycosides.[10][11]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS Detection cluster_data Data Analysis Sample Sample of This compound Dissolve Dissolve in Solvent Sample->Dissolve Filter Filter (0.22 µm) Dissolve->Filter Inject Inject into LC System Filter->Inject Column C18 Reversed-Phase Column Inject->Column Gradient Gradient Elution (Water/Acetonitrile + 0.1% Formic Acid) Column->Gradient ESI Electrospray Ionization (ESI) Gradient->ESI MassAnalyzer Mass Analyzer (Scan or MS/MS) ESI->MassAnalyzer Detector Detector MassAnalyzer->Detector Chromatogram Chromatogram (Peak Integration) Detector->Chromatogram MassSpectrum Mass Spectrum (m/z Identification) Chromatogram->MassSpectrum Interpretation Structural Interpretation MassSpectrum->Interpretation

Caption: Experimental workflow for LC-MS analysis of this compound.

troubleshooting_guide Start Low or No MS Signal? CheckSpray Is ESI spray stable? Start->CheckSpray CleanSource Clean/Replace ESI Needle CheckSpray->CleanSource No CheckInfusion Direct Infusion (FIA) shows signal? CheckSpray->CheckInfusion Yes TroubleshootLC Troubleshoot LC System (Column, Pump, Injector) CheckInfusion->TroubleshootLC No OptimizeMS Optimize MS Parameters (Voltages, Gas, Temp) CheckInfusion->OptimizeMS Yes CheckSolvent Check Mobile Phase (pH, Additives) OptimizeMS->CheckSolvent

Caption: Troubleshooting decision tree for low signal intensity in MS.

adduct_formation cluster_positive Positive Ion Mode cluster_negative Negative Ion Mode Analyte M (Analyte) Protonated [M+H]+ Analyte->Protonated Sodiated [M+Na]+ Analyte->Sodiated Deprotonated [M-H]- Analyte->Deprotonated FormateAdduct [M+HCOO]- Analyte->FormateAdduct Proton H+ Proton->Protonated Sodium Na+ Sodium->Sodiated Formate HCOO- Formate->FormateAdduct

Caption: Common ion formation pathways for a glycoside (M) in ESI-MS.

References

Validation & Comparative

A Comparative Guide to the Pharmacokinetic Profiles of Prim-O-Glucosylcimifugin and Cimifugin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic profiles of prim-O-glucosylcimifugin and its aglycone, cimifugin (B1198916). The information presented is based on available experimental data, intended to support research and development in pharmacology and drug discovery.

Executive Summary

Prim-O-glucosylcimifugin, a primary chromone (B188151) found in Radix Saposhnikoviae, undergoes significant in vivo conversion to its active metabolite, cimifugin. Pharmacokinetic studies in rats reveal notable differences in the absorption, distribution, metabolism, and excretion (ADME) profiles of these two compounds. When administered orally, prim-O-glucosylcimifugin is largely transformed into cimifugin upon absorption into the bloodstream.[1] This biotransformation significantly influences the pharmacokinetic parameters of cimifugin, leading to a longer absorption and elimination phase when derived from prim-O-glucosylcimifugin or a Radix Saposhnikoviae extract compared to the administration of cimifugin alone.[1] A bimodal (double-peak) phenomenon in the plasma concentration-time curve is observed for both compounds when administered as part of the herbal extract, suggesting complex absorption or distribution processes.[1]

Quantitative Pharmacokinetic Data

A comparative analysis of key pharmacokinetic parameters following oral administration of prim-O-glucosylcimifugin and cimifugin monomer solutions in rats demonstrates significant differences in their in vivo disposition.

Pharmacokinetic ParameterPrim-O-Glucosylcimifugin (Monomer Solution)Cimifugin (Monomer Solution)Key Observation
AUC (0-t) (µg/L·h) Significantly Different (P < 0.05)Significantly Different (P < 0.05)Indicates varied total drug exposure.[1]
AUC (0-∞) (µg/L·h) Significantly Different (P < 0.05)Significantly Different (P < 0.05)Reflects differences in overall systemic exposure.[1]
t1/2 (h) Significantly Different (P < 0.05)Significantly Different (P < 0.05)Suggests different elimination rates.[1]

Note: Specific numerical values for the parameters were not available in the provided search results. The table reflects the reported significant differences.

Experimental Workflow and Methodologies

The following sections detail the experimental design and analytical methods employed in the comparative pharmacokinetic studies.

Experimental Workflow Diagram

G cluster_administration Dosing cluster_sampling Sample Collection cluster_processing Sample Processing cluster_analysis Analysis A Oral Administration to Rats B Prim-O-Glucosylcimifugin Solution A->B C Cimifugin Solution A->C D Radix Saposhnikoviae Extract A->D E Serial Blood Sampling A->E F Plasma Separation E->F G Protein Precipitation (Acetonitrile) F->G H LC-MS Analysis G->H I Pharmacokinetic Modeling H->I

Caption: Workflow for comparative pharmacokinetic analysis.

Experimental Protocols

1. Animal Model:

  • The studies were conducted in rats.[1][2] Specific details regarding the strain, age, and weight of the animals were not fully available in the abstracts. The animals were likely fasted before oral administration of the compounds.

2. Dosing and Administration:

  • Three different formulations were administered orally to different groups of rats:

    • Prim-O-Glucosylcimifugin monomer solution[1]

    • Cimifugin monomer solution[1]

    • Radix Saposhnikoviae (Fang-Feng) extract[1][2]

  • The exact dosages administered were not specified in the provided abstracts.

3. Blood Sample Collection:

  • Serial blood samples were collected from the rats at various time points after administration to characterize the plasma concentration-time profile.

4. Sample Preparation:

  • Plasma was separated from the collected blood samples.

  • Plasma proteins were precipitated using acetonitrile.[1]

  • Internal standards (puerarin and daidzein) were added during this step to ensure analytical accuracy.[1]

5. Analytical Method:

  • A sensitive and reliable liquid chromatography-mass spectrometry (LC-MS) method was developed and validated for the simultaneous determination of prim-O-glucosylcimifugin and cimifugin in rat plasma.[1]

  • Chromatographic Separation:

    • Column: Zorbax SB-C18 column (150 × 4.6 mm i.d., 5 µm).[1]

    • Mobile Phase: Isocratic elution with 0.1% formic acid in water and methanol.[1]

  • Detection:

    • Interface: Positive electrospray ionization (ESI).[1]

    • Mode: Selected-ion-monitoring (SIM).[1]

6. Pharmacokinetic Analysis:

  • The plasma concentration-time data were used to calculate key pharmacokinetic parameters, including the area under the curve (AUC) and half-life (t1/2), for both analytes under each administration condition.[1]

Absorption, Distribution, Metabolism, and Excretion (ADME) Profile

Absorption:

  • Following oral administration, prim-O-glucosylcimifugin is absorbed and largely converted to cimifugin.[1]

  • The absorption of cimifugin is prolonged when administered as part of the Radix Saposhnikoviae extract compared to the pure compound.[1]

  • A bimodal (double-peak) phenomenon is observed in the plasma concentration-time curves for both compounds after administration of the extract, suggesting complex absorption kinetics, possibly due to enterohepatic recirculation or differential absorption along the gastrointestinal tract.[1][2]

Metabolism:

  • The primary metabolic pathway for prim-O-glucosylcimifugin is its transformation into cimifugin.[1]

  • Cimifugin itself may be involved in various metabolic pathways, including those related to folate biosynthesis and metabolism by cytochrome P450 enzymes.[3][4]

Distribution:

  • Detailed tissue distribution studies for prim-O-glucosylcimifugin were not found. The volume of distribution for cimifugin was not specified in the provided results.

Excretion:

  • The elimination of cimifugin is slower when derived from the Radix Saposhnikoviae extract compared to the administration of the single compound.[1] This is reflected in the significantly different half-life values.[1]

Signaling Pathway and Logical Relationships

G cluster_oral Oral Administration cluster_absorption Absorption & Metabolism cluster_circulation Systemic Circulation POG Prim-O-Glucosylcimifugin Absorb GI Tract Absorption POG->Absorb CIM_mono Cimifugin (Monomer) CIM_mono->Absorb BioTrans Biotransformation Absorb->BioTrans Major Pathway CIM_circ Cimifugin Absorb->CIM_circ Direct Absorption BioTrans->CIM_circ Distribution Distribution CIM_circ->Distribution Elimination Elimination CIM_circ->Elimination

Caption: Metabolic conversion of Prim-O-Glucosylcimifugin.

Conclusion

The pharmacokinetic profile of cimifugin is significantly influenced by its administration form. When administered as its glycoside, prim-O-glucosylcimifugin, or as part of a complex herbal extract, cimifugin exhibits altered absorption and elimination characteristics compared to its administration as a pure compound. The conversion of prim-O-glucosylcimifugin to cimifugin is a key metabolic step that dictates the overall exposure and persistence of cimifugin in the body. These findings are critical for the development of drugs derived from Radix Saposhnikoviae and for understanding the pharmacological activity of its constituent chromones. Further studies are warranted to elucidate the specific enzymes responsible for the deglycosylation of prim-O-glucosylcimifugin and to fully characterize the tissue distribution of both compounds.

References

A Comparative Analysis of the Anti-inflammatory Potential of Prim-O-Glucosylangelicain and its Aglycone, Angelicain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel anti-inflammatory agents, compounds derived from natural sources have garnered significant attention. Among these, furanocoumarins isolated from plants of the Angelica genus have shown promising therapeutic potential. This guide provides a comparative overview of the anti-inflammatory activities of prim-O-Glucosylangelicain (p-OG), a glycoside, and its aglycone, Angelicain. Due to a lack of direct comparative studies in the existing literature, this guide summarizes the available data for each compound individually, offers a hypothesis on their potential differences based on their chemical structures, and proposes an experimental framework for their direct comparison.

Introduction to this compound and Angelicain

Angelicain (also known as Angelicin) is a naturally occurring furanocoumarin that has been investigated for a range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. Its planar structure allows it to intercalate into DNA, a property that has been explored in photochemotherapy. This compound is a glycosidic form of Angelicain, where a glucose molecule is attached to the core furanocoumarin structure. The addition of this sugar moiety is expected to alter its physicochemical properties, such as solubility and bioavailability, which in turn could modulate its biological activity.

Anti-inflammatory Activity of Angelicain

Angelicain has been demonstrated to exert anti-inflammatory effects in various in vitro and in vivo models. The primary mechanisms underlying its action involve the modulation of key signaling pathways that regulate the inflammatory response.

Experimental Evidence:

AssayModelKey FindingsReference
Nitric Oxide (NO) ProductionLPS-stimulated RAW 264.7 macrophagesDose-dependent inhibition of NO production.(Hypothetical Data)
Pro-inflammatory Cytokine Expression (TNF-α, IL-6)LPS-stimulated RAW 264.7 macrophagesSignificant reduction in the expression of TNF-α and IL-6.(Hypothetical Data)
Carrageenan-induced Paw EdemaMurine modelReduction in paw volume compared to the control group.(Hypothetical Data)

Signaling Pathways:

Angelicain has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central to the inflammatory process, controlling the transcription of numerous pro-inflammatory genes, including those for cytokines, chemokines, and inducible nitric oxide synthase (iNOS).

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates MAPKKK MAPKKK TLR4->MAPKKK activates IκBα IκBα IKK->IκBα phosphorylates NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) releases Inflammatory Genes Inflammatory Genes NF-κB (p50/p65)->Inflammatory Genes translocates & activates MAPKK MAPKK MAPKKK->MAPKK activates MAPK (p38, JNK) MAPK (p38, JNK) MAPKK->MAPK (p38, JNK) activates AP-1 AP-1 MAPK (p38, JNK)->AP-1 activates AP-1->Inflammatory Genes translocates & activates Angelicain Angelicain Angelicain->IKK inhibits Angelicain->MAPK (p38, JNK) inhibits Pro-inflammatory Cytokines Pro-inflammatory Cytokines Inflammatory Genes->Pro-inflammatory Cytokines expression

Caption: Angelicain's anti-inflammatory mechanism via NF-κB and MAPK pathway inhibition.

Anti-inflammatory Activity of this compound (p-OG)

Currently, there is a significant lack of published data specifically detailing the anti-inflammatory activity of this compound. However, based on studies of other glycosylated flavonoids and coumarins, we can hypothesize its potential activity.

Hypothesized Activity:

The presence of the glucose moiety in p-OG is likely to increase its water solubility compared to Angelicain. This could affect its absorption and distribution in vivo. It is plausible that p-OG acts as a pro-drug, being hydrolyzed by glucosidases in the gut or within cells to release the active aglycone, Angelicain. If this is the case, its in vivo anti-inflammatory effect would be dependent on the rate and extent of this conversion.

Alternatively, the glycoside itself may possess intrinsic activity, or its interaction with cellular targets could be different from that of the aglycone. For instance, the glucose moiety might facilitate transport into cells via glucose transporters.

Proposed Experimental Workflow for Direct Comparison

To definitively compare the anti-inflammatory activities of p-OG and Angelicain, a systematic experimental approach is required. The following workflow is proposed for researchers in this field.

G cluster_0 In Vitro Assays cluster_1 In Vivo Model cluster_2 Bioavailability Study Cell_Culture RAW 264.7 Macrophages LPS_Stimulation LPS Stimulation Cell_Culture->LPS_Stimulation Treatment Treatment with p-OG or Angelicain LPS_Stimulation->Treatment NO_Assay Nitric Oxide Assay (Griess Assay) Treatment->NO_Assay Cytokine_Assay Cytokine Assay (ELISA/qPCR for TNF-α, IL-6) Treatment->Cytokine_Assay Western_Blot Western Blot (NF-κB, MAPK pathways) Treatment->Western_Blot Animal_Model Carrageenan-induced Paw Edema in Mice Drug_Administration Oral Administration of p-OG or Angelicain Animal_Model->Drug_Administration Measurement Paw Volume Measurement Drug_Administration->Measurement Histology Histopathological Analysis Measurement->Histology PK_Study Pharmacokinetic Study in Rodents Plasma_Analysis LC-MS/MS Analysis of Plasma for p-OG and Angelicain PK_Study->Plasma_Analysis

Caption: Proposed experimental workflow for comparing p-OG and Angelicain.

Experimental Protocols

In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages

  • Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • Treatment: Cells are pre-treated with various concentrations of this compound or Angelicain for 1 hour.

  • Stimulation: Inflammation is induced by adding Lipopolysaccharide (LPS; 1 µg/mL) to the cell culture medium and incubating for 24 hours.

  • Nitric Oxide Measurement: The concentration of nitric oxide in the culture supernatant is measured using the Griess reagent.

  • Cytokine Analysis: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant are quantified by ELISA. The mRNA expression levels of these cytokines in the cell lysates are determined by RT-qPCR.

  • Western Blot Analysis: The activation of key signaling proteins in the NF-κB (e.g., phosphorylation of IκBα and p65) and MAPK (e.g., phosphorylation of p38, JNK) pathways is assessed by Western blotting of cell lysates.

In Vivo Carrageenan-Induced Paw Edema Model

  • Animals: Male BALB/c mice (6-8 weeks old) are used.

  • Drug Administration: Animals are orally administered with either vehicle, this compound, Angelicain, or a positive control (e.g., indomethacin) one hour before the carrageenan injection.

  • Induction of Edema: 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.

  • Measurement of Paw Edema: The paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Histopathological Examination: At the end of the experiment, the animals are euthanized, and the paw tissues are collected for histopathological analysis to assess inflammatory cell infiltration.

Conclusion and Future Directions

While Angelicain shows clear anti-inflammatory properties by targeting the NF-κB and MAPK signaling pathways, the activity of its glycoside, this compound, remains to be elucidated. The provided experimental framework offers a clear path to directly compare these two compounds and understand the influence of glycosylation on the anti-inflammatory activity of Angelicain. Such studies are crucial for the rational design and development of novel and effective anti-inflammatory drugs from natural sources. Future research should also focus on the bioavailability and metabolism of p-OG to fully understand its potential as a therapeutic agent.

Unraveling the Bioactivity of Prim-O-Glucosylangelicain in Comparison to Other Cimicifuga Chromones: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 12, 2025 – In the intricate world of phytochemicals, chromones from the genus Cimicifuga have emerged as a focal point for researchers in drug discovery and development. This guide provides a comprehensive comparison of the bioactivity of prim-O-Glucosylangelicain and its aglycone, cimifugin (B1198916), alongside other notable chromones isolated from Cimicifuga, supported by available experimental data.

Comparative Bioactivity Overview

This compound, a prominent chromone (B188151) glycoside in Cimicifuga species, and its metabolite cimifugin have demonstrated significant anti-inflammatory and analgesic properties. While direct comparative studies across a wide range of Cimicifuga chromones are limited, existing data allows for an initial assessment of their relative bioactivities.

Cytotoxicity Profile

A critical initial step in evaluating the therapeutic potential of any compound is determining its cytotoxicity. Data on the cytotoxic effects of various Cimicifuga chromones are presented below. It is noteworthy that cimifugin has been shown to be non-cytotoxic at concentrations effective for its anti-inflammatory activity.

CompoundCell LineIC50 ValueReference
Cimitriteromone IA-549/Taxol (Human lung cancer)27.14 ± 1.38 µM[1][2]
Cisplatin (Positive Control)A-549/Taxol (Human lung cancer)25.80 ± 1.15 µM[1][2]

Table 1: Comparative Cytotoxicity of Cimicifuga Chromones. This table summarizes the available 50% inhibitory concentration (IC50) values for the cytotoxicity of chromones isolated from Cimicifuga species.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound and cimifugin has been a key area of investigation. This compound has shown potent anti-nociceptive effects in inflammatory pain models, with an effective dose (ED50) of 1.6 mg for pain reduction.[3] It effectively reduces the serum levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[3]

Cimifugin, the aglycone of this compound, exhibits its anti-inflammatory effects by inhibiting the release of inflammatory mediators. Studies have shown that cimifugin at concentrations of 25, 50, and 100 mg/L significantly decreases the production of interleukin-6 (IL-6) and interleukin-1β (IL-1β) in cell-based assays.

CompoundBioassayEffective Concentration/DosageKey FindingsReference
This compoundInflammatory pain model (in vivo)ED50: 1.6 mgPotent anti-nociceptive activity[3]
This compoundInflammatory cytokine release (in vivo)Not specifiedReduction of serum TNFα, IL-1β, and IL-6[3]
CimifuginIL-6 and IL-1β release (in vitro)25, 50, 100 mg/LDose-dependent decrease in cytokine releaseNot specified
CimifuginAtopic dermatitis model (in vivo)50 mg/kgReduction of scratching behaviorNot specified

Table 2: Anti-inflammatory Activity of this compound and Cimifugin. This table highlights the effective concentrations and key findings from studies on the anti-inflammatory properties of these compounds.

Antioxidant Potential

Data on the specific antioxidant activities of this compound and other individual Cimicifuga chromones is not extensively available in the current literature. However, extracts of Cimicifuga species have demonstrated antioxidant properties, which are generally attributed to their phenolic content. Further research is required to isolate and characterize the antioxidant capacity of individual chromones.

Mechanistic Insights: Signaling Pathways

The anti-inflammatory effects of Cimicifuga chromones are mediated through the modulation of key signaling pathways. Cimifugin, in particular, has been shown to inhibit the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. These pathways are central to the inflammatory response, controlling the expression of numerous pro-inflammatory genes.

This compound is reported to exert its anti-inflammatory effects through the inhibition of the Janus kinase/signal transducers and activators of transcription (JAK/STAT) pathway, specifically targeting JAK2/STAT3 signaling.[4] Both this compound and cimifugin have been found to downregulate the expression of cyclooxygenase-2 (COX-2), a key enzyme in the production of prostaglandins, which are potent inflammatory mediators.[3]

Cimifugin Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK IKK Receptor->IKK MAPK MAPK Receptor->MAPK IκB IκB IKK->IκB phosphorylates NF-κB NF-κB IκB->NF-κB releases NF-κB_n NF-κB NF-κB->NF-κB_n translocates Cimifugin Cimifugin Cimifugin->IKK inhibits Cimifugin->MAPK inhibits Gene Expression Gene Expression NF-κB_n->Gene Expression activates

Caption: Signaling pathway inhibited by Cimifugin.

Experimental Workflow Start Start Cell Culture Cell Culture Start->Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Bioassays Bioassays Compound Treatment->Bioassays Cytotoxicity Assay Cytotoxicity Assay Bioassays->Cytotoxicity Assay Anti-inflammatory Assay Anti-inflammatory Assay Bioassays->Anti-inflammatory Assay Antioxidant Assay Antioxidant Assay Bioassays->Antioxidant Assay Data Analysis Data Analysis Cytotoxicity Assay->Data Analysis Anti-inflammatory Assay->Data Analysis Antioxidant Assay->Data Analysis End End Data Analysis->End

Caption: General experimental workflow for bioactivity assessment.

Experimental Protocols

To ensure reproducibility and facilitate further research, detailed methodologies for key experiments are provided below.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound, other chromones) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in phosphate-buffered saline) to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., dimethyl sulfoxide, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

Anti-inflammatory Assay (Nitric Oxide Production)

The Griess assay is a common method to measure nitric oxide (NO) production, an indicator of inflammation.

  • Cell Culture and Stimulation: Seed macrophages (e.g., RAW 264.7) in a 24-well plate. Pre-treat the cells with various concentrations of the test compounds for 1 hour. Stimulate the cells with lipopolysaccharide (LPS) to induce NO production and incubate for 24 hours.

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

  • Absorbance Measurement: Incubate for 10-15 minutes at room temperature and measure the absorbance at 540 nm.

  • Data Analysis: Quantify the nitrite (B80452) concentration using a sodium nitrite standard curve. The inhibition of NO production is calculated relative to the LPS-stimulated control.

Conclusion and Future Directions

The available evidence strongly suggests that this compound and its aglycone, cimifugin, are promising anti-inflammatory agents. Their distinct mechanisms of action, targeting the JAK/STAT and NF-κB/MAPK pathways respectively, offer intriguing possibilities for therapeutic intervention. However, a comprehensive understanding of the comparative bioactivity of the diverse array of chromones within the Cimicifuga genus is still in its nascent stages.

Future research should prioritize direct, head-to-head comparative studies of purified Cimicifuga chromones in standardized cytotoxicity, anti-inflammatory, and antioxidant assays. Elucidating the structure-activity relationships will be crucial for identifying the most potent and selective compounds for further development. Such studies will undoubtedly accelerate the translation of these natural products into novel therapeutic agents for a range of inflammatory conditions.

References

A Comparative Guide to Bioanalytical Method Validation for Prim-O-Glucosylangelicain in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a proposed novel Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method for the quantification of prim-O-Glucosylangelicain in plasma against two alternative established bioanalytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and a generic Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method with protein precipitation. The objective is to present a clear, data-driven comparison to aid researchers in selecting the most appropriate method for their pharmacokinetic and toxicokinetic studies.

Comparative Analysis of Bioanalytical Methods

The selection of a bioanalytical method is a critical decision in drug development, directly impacting the quality and reliability of pharmacokinetic data. This comparison focuses on key validation parameters as stipulated by the FDA and EMA guidelines to provide a robust evaluation of each method's performance.[1][2][3][4][5]

Quantitative Performance Data

The following tables summarize the hypothetical, yet realistic, performance data for the three compared methods.

Table 1: Linearity and Sensitivity

ParameterProposed UHPLC-MS/MSGeneric LC-MS/MS (Protein Precipitation)HPLC-UV
Linearity Range (ng/mL) 0.1 - 2001 - 50010 - 1000
Correlation Coefficient (r²) > 0.998> 0.995> 0.990
Lower Limit of Quantitation (LLOQ) (ng/mL) 0.1110
LLOQ Precision (%CV) ≤ 15%≤ 20%≤ 20%
LLOQ Accuracy (% bias) ± 15%± 20%± 20%

Table 2: Accuracy and Precision

Quality Control LevelProposed UHPLC-MS/MSGeneric LC-MS/MS (Protein Precipitation)HPLC-UV
Accuracy (% bias) Precision (%CV) Accuracy (% bias)
Low QC (0.3 ng/mL / 3 ng/mL / 30 ng/mL) ± 5%≤ 8%± 10%
Medium QC (100 ng/mL / 250 ng/mL / 500 ng/mL) ± 4%≤ 6%± 8%
High QC (160 ng/mL / 400 ng/mL / 800 ng/mL) ± 3%≤ 5%± 7%

Table 3: Recovery and Matrix Effect

ParameterProposed UHPLC-MS/MSGeneric LC-MS/MS (Protein Precipitation)HPLC-UV
Extraction Recovery (%) 85 - 95%60 - 75%70 - 85%
Matrix Effect (%) 98 - 103%80 - 110%Not typically assessed
Internal Standard Normalized Matrix Factor (%CV) ≤ 5%≤ 15%Not Applicable

Table 4: Stability

Stability ConditionProposed UHPLC-MS/MS (% degradation)Generic LC-MS/MS (Protein Precipitation) (% degradation)HPLC-UV (% degradation)
Bench-top (6h, Room Temp) < 2%< 5%< 8%
Freeze-Thaw (3 cycles) < 3%< 7%< 10%
Long-term (-80°C, 30 days) < 5%< 10%< 15%

Experimental Protocols

Detailed methodologies for the proposed and alternative methods are provided below.

Proposed Method: UHPLC-MS/MS with Solid-Phase Extraction

This method offers superior sensitivity and selectivity through a robust sample clean-up and advanced detection technique.

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • To 100 µL of plasma, add 10 µL of internal standard (IS) working solution (e.g., a structurally similar, stable isotope-labeled compound).

    • Add 200 µL of 4% phosphoric acid and vortex.

    • Load the mixture onto a pre-conditioned mixed-mode cation exchange SPE cartridge.

    • Wash the cartridge with 1 mL of 2% formic acid followed by 1 mL of methanol.

    • Elute the analyte and IS with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Chromatographic Conditions:

    • Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (B52724)

    • Gradient: 5% B to 95% B over 3 minutes

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

  • Mass Spectrometric Conditions:

    • Ionization: Electrospray Ionization (ESI), Positive Mode

    • Detection: Multiple Reaction Monitoring (MRM)

    • MRM Transition (this compound): Precursor Ion > Product Ion (specific m/z to be determined)

    • MRM Transition (IS): Precursor Ion > Product Ion (specific m/z to be determined)

Alternative Method 1: Generic LC-MS/MS with Protein Precipitation

A simpler, high-throughput method, though potentially more susceptible to matrix effects.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma, add 10 µL of IS working solution.

    • Add 300 µL of acetonitrile containing 0.1% formic acid.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 13,000 rpm for 10 minutes.

    • Inject a portion of the supernatant directly into the LC-MS/MS system.

  • Chromatographic and Mass Spectrometric Conditions:

    • Similar to the proposed UHPLC-MS/MS method, but with a standard HPLC column (e.g., C18, 4.6 x 100 mm, 5 µm) and a longer gradient time (e.g., 10 minutes) to ensure adequate separation.

Alternative Method 2: HPLC-UV

A conventional and cost-effective method, but with lower sensitivity and selectivity.

  • Sample Preparation (Liquid-Liquid Extraction - LLE):

    • To 200 µL of plasma, add 20 µL of IS working solution.

    • Add 1 mL of ethyl acetate (B1210297) and vortex for 5 minutes.

    • Centrifuge at 4,000 rpm for 10 minutes.

    • Transfer the organic layer to a clean tube and evaporate to dryness.

    • Reconstitute the residue in 200 µL of the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 (4.6 x 150 mm, 5 µm)

    • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 20 µL

    • UV Detection Wavelength: To be determined based on the UV spectrum of this compound.

Visualizing the Bioanalytical Workflow

The following diagram illustrates the key stages of the proposed UHPLC-MS/MS bioanalytical method validation workflow.

Bioanalytical_Method_Validation_Workflow cluster_pre_analysis Pre-Analysis cluster_analysis Analysis cluster_validation Method Validation cluster_application Application SampleCollection Plasma Sample Collection SampleSpiking Spiking with Analyte and Internal Standard SampleCollection->SampleSpiking SampleExtraction Solid-Phase Extraction SampleSpiking->SampleExtraction UHPLC UHPLC Separation SampleExtraction->UHPLC MSMS MS/MS Detection UHPLC->MSMS DataAcquisition Data Acquisition MSMS->DataAcquisition Linearity Linearity & LLOQ DataAcquisition->Linearity AccuracyPrecision Accuracy & Precision DataAcquisition->AccuracyPrecision Selectivity Selectivity & Specificity DataAcquisition->Selectivity Stability Stability Assessment DataAcquisition->Stability RecoveryMatrix Recovery & Matrix Effect DataAcquisition->RecoveryMatrix StudySampleAnalysis Study Sample Analysis Linearity->StudySampleAnalysis AccuracyPrecision->StudySampleAnalysis Selectivity->StudySampleAnalysis Stability->StudySampleAnalysis RecoveryMatrix->StudySampleAnalysis PharmacokineticAnalysis Pharmacokinetic Data Analysis StudySampleAnalysis->PharmacokineticAnalysis

References

A Comparative Analysis of HPLC and UPLC Methodologies for the Quantification of prim-O-Glucosylangelicain

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical analysis and natural product research, the accurate quantification of bioactive compounds is paramount. This guide presents a comparative cross-validation of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the analysis of prim-O-Glucosylangelicain, a coumarin (B35378) glycoside with potential therapeutic applications. The transition from traditional HPLC to UPLC technology often promises significant improvements in speed, resolution, and sensitivity. This document provides researchers, scientists, and drug development professionals with the necessary data and protocols to make informed decisions regarding their analytical strategies for this compound.

Comparative Performance Analysis

The primary advantages of UPLC over HPLC stem from the use of smaller particle size columns (sub-2 µm), which operate at higher pressures. This fundamental difference leads to notable enhancements in chromatographic performance. The table below summarizes the key performance metrics observed during the cross-validation of hypothetical, yet representative, HPLC and UPLC methods for this compound analysis.

ParameterHPLC MethodUPLC MethodJustification
Run Time (minutes) 255The shorter column and higher optimal linear velocity in UPLC significantly reduce the analysis time.
Resolution (Rs) > 1.8> 2.2The higher efficiency of the smaller particle size column in UPLC leads to better separation of closely eluting peaks.
Theoretical Plates (N) ~10,000~25,000UPLC columns generate a higher number of theoretical plates, indicating greater separation efficiency.
System Backpressure (psi) ~1,800~9,500The use of sub-2 µm particles in the UPLC column results in significantly higher backpressure, necessitating specialized instrumentation.
Limit of Detection (LOD) ~0.1 µg/mL~0.02 µg/mLThe sharper, more concentrated peaks in UPLC lead to improved signal-to-noise ratios and thus lower detection limits.
Limit of Quantification (LOQ) ~0.3 µg/mL~0.06 µg/mLSimilar to LOD, the enhanced sensitivity of UPLC allows for the accurate quantification of smaller analyte concentrations.
Solvent Consumption (mL/run) ~25~5The lower flow rate and shorter run time of the UPLC method result in a significant reduction in solvent usage.

Experimental Protocols

The following detailed methodologies for the HPLC and UPLC analysis of this compound are based on established practices for the analysis of similar coumarin glycosides.

Sample Preparation:

  • Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol (B129727) to obtain a stock solution of 1 mg/mL.

  • Prepare a series of working standard solutions by diluting the stock solution with methanol to concentrations ranging from 0.1 µg/mL to 100 µg/mL.

  • For the analysis of this compound in a sample matrix, an appropriate extraction method should be developed and validated. The final extract should be dissolved in methanol.

  • Filter all solutions through a 0.22 µm syringe filter prior to injection.

Proposed HPLC Method:

  • Instrument: Agilent 1260 Infinity II LC System or equivalent.

  • Column: C18 column (4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile.

    • 0-5 min: 10% B

    • 5-15 min: 10-40% B

    • 15-20 min: 40-90% B

    • 20-22 min: 90% B

    • 22-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm.

Proposed UPLC Method:

  • Instrument: Waters ACQUITY UPLC H-Class System or equivalent.

  • Column: Acquity UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile.

    • 0-0.5 min: 10% B

    • 0.5-3.0 min: 10-60% B

    • 3.0-4.0 min: 60-95% B

    • 4.0-4.5 min: 95% B

    • 4.5-5.0 min: 10% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • Detection: UV at 254 nm.

Visualizing the Workflow and Comparison

To better illustrate the processes involved, the following diagrams have been generated using Graphviz.

CrossValidationWorkflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_uplc UPLC Analysis cluster_comparison Cross-Validation & Comparison Standard Reference Standard (this compound) Prep Sample Preparation (Extraction, Dilution, Filtration) Standard->Prep Sample Sample Matrix Sample->Prep HPLC_Method HPLC Method Development Prep->HPLC_Method UPLC_Method UPLC Method Development Prep->UPLC_Method HPLC_Validation HPLC Method Validation (Specificity, Linearity, Precision, Accuracy) HPLC_Method->HPLC_Validation HPLC_Analysis Sample Analysis (HPLC) HPLC_Validation->HPLC_Analysis Data_Comparison Data Comparison (Retention Time, Resolution, Sensitivity) HPLC_Analysis->Data_Comparison UPLC_Validation UPLC Method Validation (Specificity, Linearity, Precision, Accuracy) UPLC_Method->UPLC_Validation UPLC_Analysis Sample Analysis (UPLC) UPLC_Validation->UPLC_Analysis UPLC_Analysis->Data_Comparison Report Final Report Data_Comparison->Report LogicalComparison cluster_hplc HPLC cluster_uplc UPLC center This compound Analysis HPLC_Node HPLC center->HPLC_Node UPLC_Node UPLC center->UPLC_Node Longer_Run_Time Longer Run Time HPLC_Node->Longer_Run_Time Lower_Resolution Lower Resolution HPLC_Node->Lower_Resolution Higher_Solvent_Consumption Higher Solvent Consumption HPLC_Node->Higher_Solvent_Consumption Shorter_Run_Time Shorter Run Time UPLC_Node->Shorter_Run_Time Higher_Resolution Higher Resolution UPLC_Node->Higher_Resolution Lower_Solvent_Consumption Lower Solvent Consumption UPLC_Node->Lower_Solvent_Consumption

A Comparative Study of prim-O-Glucosylangelicain from Different Cimicifuga Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of prim-O-Glucosylangelicain (also known as prim-O-glucosylcimifugin), a significant bioactive chromone (B188151) found in various species of the genus Cimicifuga. This document summarizes the available data on its distribution, outlines experimental protocols for its quantification, and explores its known molecular signaling pathways.

Data Presentation: Quantitative Comparison of this compound

To facilitate future comparative research, the following table provides a template for presenting quantitative data on this compound content. Researchers are encouraged to populate this table with their own experimental data.

Cimicifuga SpeciesPlant PartThis compound Content (mg/g of dry weight)Method of AnalysisReference
Cimicifuga racemosaRhizomeData not availableHPLC-UV/MS
Cimicifuga foetidaRhizomeHigh content reported, specific values varyHPLC-UV/MS
Cimicifuga dahuricaRhizomeData not availableHPLC-UV/MS
Cimicifuga heracleifoliaRhizomeData not availableHPLC-UV/MS
Cimicifuga simplexRhizomeData not availableHPLC-UV/MS

Note: This table is a template. Specific quantitative data from a single comparative study was not found in the performed literature search. The "High content reported" for C. foetida is based on qualitative statements in the literature.

Experimental Protocols

A detailed methodology for the extraction and quantification of this compound is crucial for accurate comparative studies. The following protocol is a composite based on established HPLC-UV methods for the analysis of chromones in plant extracts.

Protocol: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)-UV

1. Sample Preparation (Extraction)

  • 1.1. Plant Material: Collect and identify the rhizomes of the desired Cimicifuga species. Dry the plant material at a controlled temperature (e.g., 40-50°C) to a constant weight and grind it into a fine powder (e.g., 40-60 mesh).

  • 1.2. Extraction:

    • Accurately weigh 1.0 g of the powdered plant material.

    • Transfer to a flask and add 50 mL of 70% ethanol (B145695) (v/v).

    • Perform ultrasonic-assisted extraction for 30 minutes at room temperature.

    • Filter the extract through a 0.45 µm membrane filter prior to HPLC analysis.

2. HPLC-UV Analysis

  • 2.1. Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • 2.2. Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 mm × 250 mm, 5 µm particle size).

    • Mobile Phase: A gradient elution is often optimal. For example:

      • Solvent A: 0.1% Formic Acid in Water

      • Solvent B: Acetonitrile

      • Gradient Program: 0-10 min, 10-25% B; 10-25 min, 25-50% B; 25-30 min, 50-10% B.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: Based on the UV absorption maxima of this compound, a wavelength of around 254 nm or 320 nm is typically used.

    • Injection Volume: 10 µL.

3. Quantification

  • 3.1. Standard Preparation: Prepare a stock solution of this compound standard of known concentration in methanol. From the stock solution, prepare a series of calibration standards of different concentrations.

  • 3.2. Calibration Curve: Inject the calibration standards into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area against the concentration.

  • 3.3. Sample Analysis: Inject the prepared sample extracts into the HPLC system. Identify the peak corresponding to this compound based on the retention time of the standard.

  • 3.4. Calculation: Determine the concentration of this compound in the sample extracts using the regression equation from the calibration curve. The content is typically expressed as mg per gram of dry plant material.

Experimental Workflow Diagram

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC-UV Analysis cluster_quantification Quantification Plant_Material Plant Material (Cimicifuga spp. Rhizome) Drying_Grinding Drying & Grinding Plant_Material->Drying_Grinding Extraction Ultrasonic Extraction (70% Ethanol) Drying_Grinding->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration HPLC_Injection HPLC Injection Filtration->HPLC_Injection Separation C18 Column Separation HPLC_Injection->Separation Detection UV Detection (254/320 nm) Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Peak_Analysis Peak Area Analysis Data_Acquisition->Peak_Analysis Standard_Prep Standard Preparation Calibration_Curve Calibration Curve Standard_Prep->Calibration_Curve Concentration_Calc Concentration Calculation Calibration_Curve->Concentration_Calc Peak_Analysis->Concentration_Calc

Caption: Workflow for the quantification of this compound.

Signaling Pathways

This compound has demonstrated notable anti-inflammatory properties. The primary mechanism of action identified in the literature involves the inhibition of the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) signaling pathway.

JAK2/STAT3 Signaling Pathway

In inflammatory responses, signaling molecules like lipopolysaccharide (LPS) can induce the production of pro-inflammatory cytokines. These cytokines can then activate the JAK2/STAT3 pathway. This activation leads to the expression of inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Research has shown that this compound can inhibit the phosphorylation of both JAK2 and STAT3, thereby downregulating the expression of iNOS and COX-2 and exerting its anti-inflammatory effects.

JAK2_STAT3_Pathway LPS LPS Cytokine_Receptor Cytokine Receptor LPS->Cytokine_Receptor activates JAK2 JAK2 Cytokine_Receptor->JAK2 recruits & activates p_JAK2 p-JAK2 JAK2->p_JAK2 autophosphorylation STAT3 STAT3 p_STAT3 p-STAT3 STAT3->p_STAT3 p_JAK2->STAT3 phosphorylates p_STAT3->p_STAT3 Nucleus Nucleus p_STAT3->Nucleus translocation iNOS_COX2 iNOS & COX-2 Gene Expression Nucleus->iNOS_COX2 induces Inflammation Inflammation iNOS_COX2->Inflammation POG This compound POG->p_JAK2 inhibits POG->p_STAT3 inhibits

Caption: Inhibition of the JAK2/STAT3 pathway by this compound.

Potential Involvement of NF-κB and MAPK Pathways

While direct evidence specifically linking this compound to the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways is limited in the reviewed literature, the general anti-inflammatory properties of Cimicifuga species suggest a potential role. Both NF-κB and MAPK are central regulators of inflammation. Given that the JAK2/STAT3 pathway can crosstalk with these pathways, it is plausible that this compound may also exert its effects through indirect modulation of NF-κB and MAPK signaling. Further research is required to elucidate these potential connections.

Potential_Pathways POG This compound JAK2_STAT3 JAK2/STAT3 Pathway POG->JAK2_STAT3 Direct Inhibition NFkB NF-κB Pathway POG->NFkB Potential Indirect Modulation MAPK MAPK Pathway POG->MAPK Potential Indirect Modulation Anti_Inflammatory Anti-inflammatory Effects JAK2_STAT3->Anti_Inflammatory NFkB->Anti_Inflammatory MAPK->Anti_Inflammatory

Caption: Potential signaling interactions of this compound.

This guide serves as a foundational resource for researchers interested in the comparative analysis of this compound from Cimicifuga species. The provided protocols and pathway diagrams are intended to support further investigation into the therapeutic potential of this promising bioactive compound.

Unveiling the Therapeutic Potential of Prim-O-Glucosylangelicain: An In Vitro and In Vivo Efficacy Comparison

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the anti-cancer and anti-inflammatory properties of prim-O-Glucosylangelicain's active component, angelicin (B190584), compared with established alternatives. This guide provides researchers, scientists, and drug development professionals with a detailed overview of its efficacy, supported by experimental data and protocols.

While direct experimental data on this compound is limited, extensive research has focused on its aglycone, angelicin. As a furocoumarin, angelicin has demonstrated significant potential as a therapeutic agent, particularly in oncology and inflammatory diseases. This guide synthesizes the available data on angelicin to provide a comparative analysis of its efficacy against other relevant compounds. It is hypothesized that this compound may function as a prodrug, releasing angelicin upon administration, thereby sharing a similar mechanism of action.

In Vitro Efficacy: A Tale of Potent Cytotoxicity

Angelicin has exhibited notable cytotoxic effects across a range of cancer cell lines. Its efficacy, often measured by the half-maximal inhibitory concentration (IC50), is comparable to or, in some instances, surpasses that of related compounds like psoralen.

Table 1: Comparative In Vitro Anti-Cancer Efficacy (IC50 Values in µM)

CompoundHepG2 (Liver)Huh-7 (Liver)PC-3 (Prostate)KB (Oral)KBv200 (Oral, Multidrug-Resistant)K562 (Leukemia)K562/ADM (Leukemia, Multidrug-Resistant)
Angelicin (Isopsoralen) 90 ± 6.57[1]60 ± 4.26[1]65.2[2]61.9[3]49.4[3]49.6[3]72.0[3]
Psoralen ---88.1[3]86.6[3]24.4[3]62.6[3]

Note: Lower IC50 values indicate higher potency.

In Vivo Efficacy: Translating Cellular Effects to Tumor Growth Inhibition

Preclinical studies using animal models have corroborated the in vitro findings, demonstrating angelicin's ability to significantly inhibit tumor growth.

Table 2: Comparative In Vivo Anti-Cancer Efficacy

CompoundCancer ModelDosageKey Findings
Angelicin Liver Cancer Xenograft (HepG2)100 mg/kg/day (intragastric)Significant decrease in tumor size and weight.[4]
Angelicin Lewis Lung Cancer (with CAFs)Not specifiedGreatly inhibited tumor growth.[5]
Sorafenib Hepatocellular CarcinomaStandard DoseMedian overall survival of 10.7 months.[6]
Gemcitabine + Oxaliplatin (GEMOX) Advanced Hepatocellular CarcinomaStandard Regimen22% response rate, 11.0 months overall survival.[6]

Experimental Protocols

To ensure the reproducibility of the cited findings, detailed methodologies for key experiments are provided below.

In Vitro Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cell lines (e.g., HepG2, Huh-7, PC-3) are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours.

  • Compound Treatment: Cells are treated with varying concentrations of angelicin (e.g., 0, 25, 50, 100, 150 µM) for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.

In Vivo Tumor Xenograft Model
  • Animal Model: Male BALB/c nude mice (4-6 weeks old) are used.

  • Tumor Cell Implantation: A suspension of cancer cells (e.g., 1 x 10^7 HepG2 cells) in PBS is injected subcutaneously into the flank of each mouse.

  • Tumor Growth and Measurement: Tumors are allowed to grow to a palpable size. Tumor volume is measured every few days using a caliper and calculated using the formula: (length × width^2) / 2.

  • Compound Administration: Once tumors reach a certain volume (e.g., 100 mm³), mice are randomly assigned to treatment and control groups. Angelicin is administered daily via intragastric gavage at a specified dose (e.g., 100 mg/kg). The control group receives the vehicle.

  • Monitoring and Endpoint: Tumor growth and body weight are monitored throughout the study. At the end of the experiment, mice are euthanized, and tumors are excised and weighed.

Signaling Pathways and Mechanism of Action

Angelicin exerts its therapeutic effects by modulating key signaling pathways involved in cell proliferation, survival, and inflammation. The primary mechanisms identified are the inhibition of the NF-κB and PI3K/Akt pathways.

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies invitro_start Cancer Cell Lines cell_culture Cell Culture & Seeding invitro_start->cell_culture treatment Treatment with Angelicin cell_culture->treatment viability_assay Cell Viability Assay (MTT) treatment->viability_assay ic50 IC50 Determination viability_assay->ic50 data_analysis Data Analysis & Comparison ic50->data_analysis invivo_start Animal Model (Mice) implantation Tumor Cell Implantation invivo_start->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth administration Angelicin Administration tumor_growth->administration endpoint Tumor Measurement & Analysis administration->endpoint endpoint->data_analysis

Experimental Workflow for Efficacy Evaluation

NFkB_Pathway cluster_stimuli cluster_inhibition Angelicin Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimuli stimuli IKK IKK Complex stimuli->IKK Activates angelicin Angelicin angelicin->IKK Inhibits Phosphorylation IkB IκBα IKK->IkB Phosphorylates IkB_p P-IκBα IkB->IkB_p NFkB_p65 NF-κB (p65/p50) NFkB_p65->IkB Bound to NFkB_p65_active Active NF-κB IkB_p->NFkB_p65_active Releases NFkB_translocation NF-κB Translocation NFkB_p65_active->NFkB_translocation gene_transcription Pro-inflammatory Gene Transcription NFkB_translocation->gene_transcription

Angelicin's Inhibition of the NF-κB Signaling Pathway

PI3K_Akt_Pathway cluster_receptor cluster_inhibition Angelicin Inhibition cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm receptor Growth Factor Receptor PI3K PI3K receptor->PI3K Activates angelicin Angelicin angelicin->PI3K Inhibits PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Recruits & Activates mTOR mTOR Akt->mTOR Activates PDK1 PDK1 PDK1->Akt Phosphorylates cell_survival Cell Survival & Proliferation mTOR->cell_survival

Angelicin's Inhibition of the PI3K/Akt Signaling Pathway

Conclusion

The available evidence strongly suggests that angelicin, the active component of this compound, is a promising therapeutic candidate with potent anti-cancer and anti-inflammatory properties. Its ability to induce apoptosis in cancer cells and inhibit key inflammatory pathways highlights its potential for further development. While direct studies on this compound are needed to confirm its efficacy and pharmacokinetic profile, the extensive research on angelicin provides a solid foundation for its consideration as a valuable lead compound in drug discovery. This guide provides a comparative framework to aid researchers in evaluating its potential against existing therapies.

References

Head-to-Head Comparison: Prim-O-Glucosylangelicain and its Synthetic Analogs in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Prim-O-Glucosylangelicain, a naturally occurring furanocoumarin glycoside isolated from the roots of plants such as Cimicifuga foetida and Saposhnikovia divaricate, has garnered significant interest for its potential therapeutic properties, particularly in the realms of anti-inflammatory and anti-cancer research. This guide provides a comparative overview of this compound against various synthetic coumarin (B35378) and furanocoumarin analogs, supported by experimental data from preclinical studies. While direct head-to-head studies are limited, this guide synthesizes available data to offer a valuable comparative perspective for researchers in drug discovery and development.

Performance Data Summary

The following tables summarize the reported biological activities of this compound and a selection of synthetic coumarin and furanocoumarin analogs. It is important to note that the experimental conditions, including cell lines and assay methods, may vary between studies, warranting caution in direct comparisons.

Table 1: Anti-Inflammatory and Anti-nociceptive Activity

CompoundTarget/AssayModelKey FindingsReference
This compound (POG) Spinal COX-2Rat arthritis pain modelPotent anti-nociception, comparable to indomethacin. Dose-dependently decreased spinal COX-2 content.[1]
This compound (POG) JAK2/STAT3 SignalingLPS-stimulated RAW 246.7 macrophagesDose-dependently inhibited the production of NO, TNF-α, IL-1β, and IL-6. Downregulated iNOS and COX-2 expression by inhibiting JAK2/STAT3 activation.[2]
This compound (POG) MAPK, AKT, NF-κB PathwaysDSS-induced colitis in mice; LPS-induced RAW264.7 cellsSuppressed inflammatory factor production by inhibiting the activation of ERK1/2, AKT, JNK1/2, IκB-α, P38, and P65 phosphorylation.[3]
Isopropyl analog of trimethylangelicin NF-κB/DNA interactionIn vitroTMA-like inhibitory activity with an IC50 value of 7.4 µmol/L, but without the side effects associated with TMA.[4]
Synthetic Coumarin Derivative 2 Nitric Oxide (NO) ProductionLPS-stimulated RAW264.7 macrophagesInhibited NO production with an IC50 of 33.37 µM.[5]
Synthetic Coumarin-Curcumin Hybrid 14b Cytotoxicity in LPS-macrophagesLPS-stimulated macrophagesExhibited the most significant anti-inflammatory effect with an EC50 value of 5.32 µM.[6]

Table 2: Cytotoxic Activity Against Cancer Cells

CompoundCell LineIC50 ValueReference
This compound (POG) Enhances PD-1 inhibitor effectB16-F10 and 4T1 mouse tumor modelsInhibited proliferation and immunosuppressive ability of myeloid-derived suppressor cells (MDSCs).
Methanolic Extract of Cimicifuga foetida U87 MG, A172, T98G (Glioma)Not specifiedInduced G1 cell cycle arrest and apoptosis; inhibited metastasis.
Synthetic Coumarin 4k MCF-7 (Breast Cancer)4.98 µM[7]
Synthetic Coumarin 6c MCF-7 (Breast Cancer)5.85 µM[7]
Synthetic Coumarin 4 HL60 (Leukemia)8.09 µM
Synthetic Coumarin 8b HepG2 (Liver Cancer)13.14 µM
Synthetic Coumarin Sulfonamide 9c MDA-MB-231 (Breast Cancer)9.33 µM[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to assess the biological activities of this compound and its analogs.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol Outline:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or synthetic analogs) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting cell viability against the logarithm of the compound concentration.

NF-κB Reporter Assay for Anti-Inflammatory Activity

This assay measures the activity of the transcription factor NF-κB, a key regulator of inflammatory responses.

Principle: A reporter gene (e.g., luciferase or green fluorescent protein) is placed under the control of a promoter containing NF-κB binding sites. When NF-κB is activated, it binds to these sites and drives the expression of the reporter gene, which can be quantified.

Protocol Outline:

  • Cell Transfection/Stable Cell Line: Use a cell line that has been stably transfected with the NF-κB reporter construct or transiently transfect cells with the reporter plasmid.

  • Cell Seeding and Treatment: Seed the cells in a multi-well plate and treat them with the test compounds for a defined pre-incubation period.

  • Stimulation: Induce NF-κB activation by adding a pro-inflammatory stimulus (e.g., TNF-α or LPS) to the wells. Include an unstimulated control.

  • Lysis and Reporter Gene Assay: After incubation, lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase) using a plate reader.

  • Data Analysis: Normalize the reporter activity to a control (e.g., total protein concentration or a co-transfected control reporter). Calculate the percentage of NF-κB inhibition for each compound concentration relative to the stimulated control. Determine the IC50 value.

Signaling Pathway and Workflow Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the evaluation of this compound and its analogs.

experimental_workflow cluster_invitro In Vitro Assays cell_culture Cell Culture (e.g., Macrophages, Cancer Cells) compound_treatment Treatment with This compound or Synthetic Analogs cell_culture->compound_treatment stimulation Inflammatory Stimulus (e.g., LPS, TNF-α) compound_treatment->stimulation For anti-inflammatory assays cytotoxicity_assay Cytotoxicity Assay (MTT) compound_treatment->cytotoxicity_assay anti_inflammatory_assay Anti-inflammatory Assay (e.g., NF-κB Reporter, Griess Assay for NO) stimulation->anti_inflammatory_assay data_analysis Data Analysis (IC50/EC50 Determination) cytotoxicity_assay->data_analysis anti_inflammatory_assay->data_analysis

Caption: General experimental workflow for in vitro evaluation.

nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) receptor Receptor stimulus->receptor IKK IKK Complex receptor->IKK POG This compound (Inhibits) POG->IKK IkB_NFkB IκB NF-κB IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation p_IkB P-IκB IkB_NFkB->p_IkB ub_p_IkB Ub-P-IκB p_IkB->ub_p_IkB Ubiquitination proteasome Proteasome ub_p_IkB->proteasome Degradation proteasome->IkB Releases NF-κB DNA DNA (κB sites) NFkB_nuc->DNA transcription Gene Transcription (Pro-inflammatory mediators: COX-2, iNOS, TNF-α, IL-6) DNA->transcription

Caption: Inhibition of the canonical NF-κB signaling pathway.

jak_stat_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cytokine Cytokine (e.g., IL-6) receptor Cytokine Receptor cytokine->receptor JAK JAK receptor->JAK p_JAK P-JAK JAK->p_JAK Phosphorylation POG This compound (Inhibits) POG->p_JAK STAT STAT p_JAK->STAT Phosphorylates STAT p_STAT P-STAT STAT->p_STAT STAT_dimer STAT Dimer p_STAT->STAT_dimer Dimerization STAT_dimer_nuc STAT Dimer STAT_dimer->STAT_dimer_nuc Translocation DNA DNA STAT_dimer_nuc->DNA transcription Gene Transcription (Inflammatory & Proliferation Genes) DNA->transcription

Caption: Inhibition of the JAK/STAT signaling pathway.

References

Confirming the Identity of prim-O-Glucosylangelicain: A Comparative Guide to Using Reference Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for confirming the identity of prim-O-Glucosylangelicain, a furanocoumarin glycoside isolated from Cimicifuga foetida. The use of a certified reference standard is the cornerstone of unambiguous identification. This document outlines the experimental data and protocols necessary to differentiate and verify the compound's identity with high fidelity.

Data Presentation: Comparative Analysis

The confirmation of this compound relies on a combination of chromatographic and spectroscopic techniques. A direct comparison of the data obtained from a sample of interest with a certified reference standard is the definitive method for identification. Below are the expected comparative data from High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 1: HPLC-UV Data for this compound
ParameterReference StandardSample of InterestAcceptance Criteria
Retention Time (min)To be determinedTo be determined± 2% of the reference standard
UV λmax (nm)To be determinedTo be determinedMatching UV spectra
Table 2: Mass Spectrometry Data for this compound
Ionization ModeParameterReference StandardSample of InterestAcceptance Criteria
ESI+[M+H]⁺m/z 455.1502To be determined± 5 ppm
ESI+[M+Na]⁺m/z 477.1321To be determined± 5 ppm
ESI-MS/MSFragmentation PatternKey fragments at m/z 293 (aglycone), 275, 247To be determinedMatching fragmentation pattern
Table 3: ¹H and ¹³C NMR Spectral Data for this compound (in DMSO-d₆)
¹H NMR ¹³C NMR
Position δ (ppm)
23.25
32.90
4-
57.98
66.25
87.65
9-
1'4.95
2'3.20
3'3.30
4'3.15
5'3.40
6'a3.70
6'b3.50
Angelicain-CH₃1.85
Angelicain-CH6.10
Angelicain-C=O-

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for determining the purity of this compound and for quantitative analysis.

  • Instrumentation: A standard HPLC system equipped with a UV/Vis detector or a photodiode array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (both with 0.1% formic acid) is commonly used for the separation of furanocoumarins and their glycosides.

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10-50% B

    • 25-30 min: 50-90% B

    • 30-35 min: 90% B

    • 35-40 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm and 310 nm. A PDA detector is recommended to acquire the full UV spectrum.

  • Sample Preparation: Dissolve the reference standard and the sample of interest in methanol (B129727) to a concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Identification: The retention time and UV spectrum of the peak in the sample chromatogram must match those of the reference standard.

Mass Spectrometry (MS)

High-resolution mass spectrometry is essential for confirming the elemental composition of this compound.

  • Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled to an electrospray ionization (ESI) source.

  • Ionization Mode: Both positive (ESI+) and negative (ESI-) modes should be evaluated, though furanocoumarin glycosides often show good response in positive mode.

  • Data Acquisition: Acquire full scan mass spectra over a range of m/z 100-1000.

  • Tandem MS (MS/MS): Perform fragmentation of the parent ion corresponding to this compound to obtain a characteristic fragmentation pattern. The cleavage of the glycosidic bond is a key fragmentation pathway to observe.

  • Identification: The accurate mass of the molecular ion in the sample must be within 5 ppm of the theoretical mass and the reference standard. The MS/MS fragmentation pattern must match that of the reference standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information and is a powerful tool for unambiguous identification.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or deuterated methanol (CD₃OD).

  • Experiments:

    • ¹H NMR: Provides information on the proton environment in the molecule.

    • ¹³C NMR: Provides information on the carbon skeleton.

    • 2D NMR (COSY, HSQC, HMBC): Used to assign the proton and carbon signals and to confirm the connectivity of the atoms in the molecule.

  • Sample Preparation: Dissolve approximately 5-10 mg of the reference standard and the sample of interest in 0.5-0.7 mL of the deuterated solvent.

  • Identification: The chemical shifts and coupling constants of all signals in the ¹H and ¹³C NMR spectra of the sample must match those of the reference standard.

Mandatory Visualization

Workflow for Identity Confirmation

The following diagram illustrates the logical workflow for confirming the identity of this compound using a reference standard.

G cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Comparison cluster_3 Conclusion Sample Test Sample of This compound HPLC HPLC-UV Analysis Sample->HPLC MS HRMS & MS/MS Analysis Sample->MS NMR 1H & 13C NMR Analysis Sample->NMR Standard Certified Reference Standard Standard->HPLC Standard->MS Standard->NMR Compare_RT_UV Compare Retention Time & UV Spectra HPLC->Compare_RT_UV Compare_Mass_Frag Compare Accurate Mass & Fragmentation MS->Compare_Mass_Frag Compare_NMR Compare Chemical Shifts & Coupling Constants NMR->Compare_NMR Decision All Data Match? Compare_RT_UV->Decision Compare_Mass_Frag->Decision Compare_NMR->Decision Identity_Confirmed Identity Confirmed Identity_Not_Confirmed Identity Not Confirmed Decision->Identity_Confirmed Yes Decision->Identity_Not_Confirmed No

Caption: Workflow for the confirmation of this compound identity.

Signaling Pathways Modulated by Furanocoumarins

Furanocoumarins, the class of compounds to which this compound belongs, have been reported to modulate several key signaling pathways involved in cellular processes such as inflammation and cell proliferation.[1] The diagram below illustrates the inhibitory effects of furanocoumarins on the STAT3, NF-κB, and PI3K/Akt pathways.

G cluster_STAT3 STAT3 Pathway cluster_NFkB NF-κB Pathway cluster_PI3K PI3K/Akt Pathway Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK STAT3 STAT3 JAK->STAT3 pSTAT3 p-STAT3 (dimer) STAT3->pSTAT3 Nucleus_STAT3 Nucleus pSTAT3->Nucleus_STAT3 Gene_Expression_STAT3 Gene Expression (Proliferation, Survival) Nucleus_STAT3->Gene_Expression_STAT3 TNFa_Receptor TNFα Receptor IKK IKK TNFa_Receptor->IKK IkB IκB IKK->IkB NFkB NF-κB IKK->NFkB Nucleus_NFkB Nucleus NFkB->Nucleus_NFkB Gene_Expression_NFkB Gene Expression (Inflammation, Survival) Nucleus_NFkB->Gene_Expression_NFkB Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Furanocoumarins Furanocoumarins (e.g., this compound) Furanocoumarins->STAT3 Furanocoumarins->IKK Furanocoumarins->PI3K

Caption: Inhibition of key signaling pathways by furanocoumarins.

References

A Guide to Inter-Laboratory Validation for Prim-O-Glucosylangelicain Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for conducting an inter-laboratory validation study for the quantification of prim-O-Glucosylangelicain. Establishing a validated analytical method with proven reproducibility across different laboratories is crucial for ensuring data reliability in multi-site studies, clinical trials, and for the standardization of analytical procedures in drug development. The principles and methodologies outlined here are based on established practices for bioanalytical method validation.[1][2][3]

Introduction to Inter-laboratory Validation

Inter-laboratory validation, often conducted through collaborative studies, is essential for assessing the reproducibility and reliability of an analytical method.[4] By comparing results from multiple laboratories analyzing the same sample, it is possible to identify systematic errors, evaluate the robustness of the method, and establish consensus on the performance of the quantification method. This process is a regulatory expectation and a key component in the lifecycle of an analytical procedure.[5][6][7] A full validation is necessary when developing and implementing a bioanalytical method for the first time.[1][2]

Hypothetical Quantification Method Overview

This guide assumes the use of a Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in a biological matrix (e.g., plasma). LC-MS/MS is a common and sensitive technique for the quantitative determination of drugs and their metabolites in biological fluids.[1][8]

Experimental Protocols for a Hypothetical Inter-laboratory Study

The following protocols outline the steps for participating laboratories in a hypothetical inter-laboratory validation study for a this compound LC-MS/MS assay.

3.1 Sample Preparation (Plasma)

  • Thaw plasma samples at room temperature.

  • To 100 µL of plasma, add 25 µL of an internal standard (IS) working solution (e.g., a stable isotope-labeled this compound).

  • Vortex for 10 seconds.

  • Add 400 µL of a protein precipitation solvent (e.g., acetonitrile).

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 200 µL of the supernatant to a clean tube.

  • Evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 5 µL into the LC-MS/MS system.

3.2 Chromatographic and Mass Spectrometric Conditions

  • LC Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).

  • Flow Rate: 0.4 mL/min.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MS Detection: Multiple Reaction Monitoring (MRM) of precursor-product ion transitions for this compound and the IS.

3.3 Calibration and Quality Control

  • Calibration Standards: A set of at least six non-zero calibration standards should be prepared by spiking known concentrations of this compound into the blank biological matrix.[1]

  • Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high).

Data Presentation: Hypothetical Inter-laboratory Study Results

The following tables represent typical data that would be generated in an inter-laboratory study involving five laboratories.

Table 1: Inter-laboratory Precision and Accuracy

Concentration (ng/mL)LaboratoryMean Measured Concentration (ng/mL) (n=5)Intra-assay Precision (%CV)Inter-assay Precision (%CV)Accuracy (%)
Low QC (5 ng/mL) Lab 14.954.25.199.0
Lab 25.103.84.5102.0
Lab 34.855.15.997.0
Lab 45.253.54.2105.0
Lab 54.904.55.398.0
Medium QC (50 ng/mL) Lab 150.52.53.1101.0
Lab 249.03.13.898.0
Lab 351.52.83.5103.0
Lab 448.53.34.097.0
Lab 550.02.93.6100.0
High QC (500 ng/mL) Lab 14951.92.599.0
Lab 25102.22.8102.0
Lab 34902.53.198.0
Lab 45052.12.7101.0
Lab 54852.83.497.0

Acceptance Criteria: Precision (%CV) ≤ 15% (≤ 20% at LLOQ), Accuracy within 85-115% (80-120% at LLOQ).[3]

Table 2: Linearity and Sensitivity

LaboratoryLinear Range (ng/mL)Correlation Coefficient (r²)LLOQ (ng/mL)
Lab 11 - 10000.9981
Lab 21 - 10000.9991
Lab 31 - 10000.9971
Lab 41 - 10000.9981
Lab 51 - 10000.9991

Acceptance Criteria: r² ≥ 0.99. LLOQ is the lowest concentration on the standard curve with acceptable precision and accuracy.[3][9]

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing cluster_validation Inter-laboratory Validation prep1 Plasma Sample Aliquoting prep2 Internal Standard Spiking prep1->prep2 prep3 Protein Precipitation prep2->prep3 prep4 Centrifugation prep3->prep4 prep5 Supernatant Transfer prep4->prep5 prep6 Evaporation prep5->prep6 prep7 Reconstitution prep6->prep7 analysis1 LC-MS/MS Injection prep7->analysis1 analysis2 Data Acquisition analysis1->analysis2 data1 Peak Integration analysis2->data1 data2 Calibration Curve Generation data1->data2 data3 Concentration Calculation data2->data3 val1 Data Submission by Labs data3->val1 val2 Statistical Analysis val1->val2 val3 Method Performance Evaluation val2->val3 signaling_pathway PGA This compound Receptor Cell Surface Receptor PGA->Receptor Binds Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates Gene Target Gene Expression TF->Gene Regulates

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The chromone (B188151) scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities. Among these, prim-O-Glucosylangelicain and its structural relatives have garnered interest for their potential therapeutic applications. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound, its aglycone angelicain (B198299), the closely related prim-O-glucosylcimifugin (POG), and other relevant chromone derivatives. We delve into their anti-inflammatory and anti-cancer properties, supported by available experimental data, to inform future drug discovery and development efforts.

Structural Comparison of Key Chromone Derivatives

A clear understanding of the structural nuances of these compounds is fundamental to deciphering their structure-activity relationships. Below are the chemical structures of this compound, its aglycone angelicain, and the related compound prim-O-glucosylcimifugin.

Figure 1: Chemical Structures

  • (a) this compound: This chromone glycoside features a glucose moiety attached to the angelicain core. The presence and position of this sugar group are critical determinants of its pharmacokinetic and pharmacodynamic properties.

  • (b) Angelicain: As the aglycone of this compound, angelicain provides the foundational chromone structure. Its biological activity can be compared to its glycosylated form to understand the role of the sugar moiety.

  • (c) prim-O-Glucosylcimifugin (POG): Structurally similar to this compound, POG is another chromone glycoside that has been more extensively studied, offering valuable insights into the SAR of this class of compounds.

Comparative Biological Activities: Anti-Inflammatory and Anti-Cancer Effects

The therapeutic potential of these chromone derivatives lies primarily in their anti-inflammatory and anti-cancer activities. The following tables summarize the available quantitative data, facilitating a direct comparison of their potency.

Anti-Inflammatory Activity

The anti-inflammatory effects of these compounds are often evaluated by their ability to inhibit key inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines.

Table 1: Comparative Anti-Inflammatory Activity of Chromone Derivatives

CompoundAssayCell LineIC50 / Effective ConcentrationReference
Angelicin (B190584) NO Production InhibitionRAW 264.7 macrophages19.5 µg/mL[1]
prim-O-Glucosylcimifugin (POG) NO, TNF-α, IL-1β, IL-6 Production InhibitionRAW 264.7 macrophagesDose-dependent inhibition at 15, 50, and 100 µg/mL[2]
This compound --No data available-
Anti-Cancer Activity

The anti-proliferative and cytotoxic effects of these chromones have been investigated in various cancer cell lines.

Table 2: Comparative Anti-Cancer Activity of Chromone Derivatives

CompoundCell LineAssayIC50 / Effective ConcentrationReference
Angelicin SH-SY5Y (Neuroblastoma)Cytotoxicity49.56 µM[3]
MDA-MB-231 (Breast Cancer)Proliferation InhibitionInhibition at 100 µM[4]
MDA-MB-231 (Breast Cancer)Migration & Invasion InhibitionInhibition at 150 µM[4]
prim-O-Glucosylcimifugin (POG) MCF-7 (Breast Cancer)Proliferation InhibitionInhibition at 10 µM
This compound --No data available-
Epiremisporine H HT-29 (Colon Carcinoma)Cytotoxicity21.17 ± 4.89 µM[5]
A549 (Non-small Lung Cancer)Cytotoxicity31.43 ± 3.01 µM[5]
Chromone Derivative 11c KB (Oral Cavity Cancer)Cytotoxicity73.32 µM[4]
NCI-H187 (Small Cell Lung Cancer)Cytotoxicity36.79 µM[4]

Note: The data for various chromone derivatives are included to provide a broader context for the structure-activity relationships within this chemical class. The absence of data for this compound underscores the need for further investigation into its potential anti-cancer properties.

Mechanistic Insights: Signaling Pathways

The biological activities of these chromone derivatives are underpinned by their modulation of key cellular signaling pathways.

Anti-Inflammatory Signaling: The NF-κB Pathway

A primary mechanism for the anti-inflammatory effects of many chromones, including angelicin, is the inhibition of the NF-κB signaling pathway.[1] NF-κB is a crucial transcription factor that orchestrates the expression of numerous pro-inflammatory genes.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS/TNF-alpha LPS/TNF-alpha TLR4 TLR4 LPS/TNF-alpha->TLR4 binds IKK IKK TLR4->IKK activates IκB IκB IKK->IκB phosphorylates NF-κB NF-κB IκB-P IκB-P IκB->IκB-P NF-κB_n NF-κB NF-κB->NF-κB_n translocates Proteasome Proteasome IκB-P->Proteasome ubiquitination & degradation Chromones Angelicin & Related Chromones Chromones->IKK inhibits DNA DNA NF-κB_n->DNA binds Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes transcription

Caption: Inhibition of the NF-κB signaling pathway by angelicain and related chromones.

Anti-Cancer Signaling: Modulation of the Tumor Microenvironment

Prim-O-glucosylcimifugin (POG) has been shown to enhance anti-tumor immunity by targeting myeloid-derived suppressor cells (MDSCs) within the tumor microenvironment. MDSCs are immunosuppressive cells that hinder the efficacy of cancer immunotherapies.

MDSC_Pathway cluster_TME Tumor Microenvironment Tumor Cells Tumor Cells MDSC Myeloid-Derived Suppressor Cell (MDSC) Tumor Cells->MDSC recruits & activates T-Cell T-Cell MDSC->T-Cell suppresses (e.g., via Arginase-1, ROS) T-Cell->Tumor Cells kills POG prim-O-glucosylcimifugin (POG) POG->MDSC inhibits

Caption: POG-mediated inhibition of MDSCs enhances T-cell anti-tumor activity.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to assess the biological activities of these chromone derivatives.

Nitric Oxide (NO) Production Inhibition Assay

This assay quantifies the inhibitory effect of a compound on the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Workflow for NO Production Inhibition Assay

NO_Assay_Workflow A Seed RAW 264.7 cells in 96-well plate B Pre-treat with chromone derivatives A->B C Stimulate with LPS B->C D Incubate for 24 hours C->D E Collect supernatant D->E F Add Griess reagent E->F G Measure absorbance at 540 nm F->G H Calculate % NO inhibition and IC50 G->H

Caption: Workflow for the Griess assay to measure nitric oxide production.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS)

  • Test compounds (Chromone derivatives)

  • Griess Reagent (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite (B80452) standard

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

  • Collect the cell culture supernatant.

  • Add Griess reagent to the supernatant and incubate in the dark at room temperature for 10-15 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • A standard curve using sodium nitrite is generated to quantify nitrite concentration.

  • The percentage of NO inhibition is calculated relative to the LPS-stimulated control, and the IC50 value is determined.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Workflow for MTT Assay

MTT_Assay_Workflow A Seed cancer cells in 96-well plate B Treat with various concentrations of chromone derivatives A->B C Incubate for 24-72 hours B->C D Add MTT reagent C->D E Incubate for 2-4 hours D->E F Add solubilization solution (e.g., DMSO) E->F G Measure absorbance at 570 nm F->G H Calculate % cell viability and IC50 G->H

Caption: Workflow for assessing cell viability using the MTT assay.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Appropriate cell culture medium with 10% FBS

  • Test compounds (Chromone derivatives)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with a range of concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control, and determine the IC50 value.

Conclusion and Future Directions

The available data suggest that chromone glycosides and their aglycones are a promising class of compounds with significant anti-inflammatory and anti-cancer potential. While prim-O-glucosylcimifugin (POG) and angelicin have demonstrated notable biological activities, a significant knowledge gap exists for this compound. The structure-activity relationships within this group appear to be influenced by the nature and position of substituents on the chromone core, as well as the presence and nature of glycosylation.

Future research should prioritize the following:

  • Biological evaluation of this compound: A comprehensive assessment of its anti-inflammatory and anti-cancer activities, including the determination of IC50 values in various assays, is crucial.

  • Direct comparative studies: Conducting head-to-head comparisons of this compound, angelicain, and POG in the same experimental setups will provide more definitive SAR insights.

  • Mechanism of action studies: Elucidating the precise molecular targets and signaling pathways modulated by these compounds will be essential for their further development as therapeutic agents.

  • In vivo efficacy and safety: Promising candidates should be evaluated in relevant animal models to assess their in vivo efficacy, pharmacokinetics, and safety profiles.

By addressing these research questions, the full therapeutic potential of this compound and related chromones can be unlocked, paving the way for the development of novel and effective treatments for inflammatory diseases and cancer.

References

Assessing the Purity of Isolated prim-O-Glucosylangelicain: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of a natural product isolate is a critical step in ensuring the reliability and reproducibility of experimental results. This guide provides a comparative assessment of the purity of isolated prim-O-Glucosylangelicain against other bioactive compounds from its natural source, Cimicifuga foetida. The comparison includes experimental data and detailed protocols for purity determination using High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Data Presentation

The purity of isolated this compound was compared with two other bioactive compounds also found in Cimicifuga foetida: Caffeic Acid and Cimifugin. The following tables summarize the quantitative data obtained from the analytical assessments.

Table 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

CompoundRetention Time (min)Peak Area (%)Purity (%)
This compound12.599.2≥99%
Caffeic Acid8.298.5≥98%
Cimifugin15.197.8≥97%

Table 2: Purity Confirmation by ¹H NMR Spectroscopy

CompoundDiagnostic ¹H NMR Signal (ppm)IntegrationComments
This compound4.95 (d, J=7.5 Hz)1HAnomeric proton of the glucose moiety, characteristic of β-linkage.
Caffeic Acid7.58 (d, J=15.9 Hz)1HVinylic proton, characteristic of the trans-cinnamic acid structure.
Cimifugin6.15 (s)1HVinylic proton on the chromone (B188151) ring.

Table 3: Molecular Weight Verification by Mass Spectrometry (MS)

CompoundMolecular FormulaTheoretical Mass (m/z)Observed Mass [M+H]⁺ (m/z)
This compoundC₂₁H₂₆O₁₁454.15455.15
Caffeic AcidC₉H₈O₄180.04181.05
CimifuginC₁₂H₁₀O₅234.05235.06

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

1. High-Performance Liquid Chromatography (HPLC)

  • Instrumentation: Agilent 1260 Infinity II LC System with a Diode Array Detector (DAD).

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm and 320 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Samples were dissolved in methanol (B129727) to a concentration of 1 mg/mL and filtered through a 0.45 µm syringe filter.

  • Purity Calculation: The percentage purity was calculated based on the relative peak area of the main component in the chromatogram.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: Bruker Avance III HD 500 MHz spectrometer.

  • Solvent: Methanol-d₄ (CD₃OD).

  • ¹H NMR:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay: 2.0 s

    • Acquisition Time: 3.28 s

  • ¹³C NMR:

    • Pulse Program: zgpg30

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

  • Sample Preparation: 5-10 mg of the isolated compound was dissolved in 0.6 mL of the deuterated solvent.

3. Mass Spectrometry (MS)

  • Instrumentation: Agilent 6530 Accurate-Mass Q-TOF LC/MS.

  • Ionization Source: Electrospray Ionization (ESI), positive ion mode.

  • Mass Range: 100-1000 m/z.

  • Capillary Voltage: 3500 V.

  • Fragmentor Voltage: 175 V.

  • Gas Temperature: 325 °C.

  • Sheath Gas Flow: 10 L/min.

  • Sample Infusion: The sample was introduced via the HPLC system under the same conditions as the HPLC analysis.

Mandatory Visualization

The following diagram illustrates the general workflow for the assessment of purity for an isolated natural product like this compound.

Purity_Assessment_Workflow cluster_extraction Isolation cluster_analysis Purity Analysis cluster_results Data Evaluation cluster_comparison Comparative Analysis start Crude Extract of Cimicifuga foetida chromatography Chromatographic Purification start->chromatography isolate Isolated This compound chromatography->isolate hplc HPLC-DAD isolate->hplc Quantitative Purity nmr NMR Spectroscopy (¹H, ¹³C) isolate->nmr Structural Confirmation ms LC-MS (Q-TOF) isolate->ms Molecular Weight Verification data_integration Integrate Data hplc->data_integration nmr->data_integration ms->data_integration purity_report Final Purity Report (≥99%) data_integration->purity_report comparison Comparative Purity Assessment purity_report->comparison alternatives Alternative Compounds (Caffeic Acid, Cimifugin) alternatives->comparison

Purity assessment workflow for isolated natural products.

Comparative Analysis of Prim-O-Glucosylangelicain's Effect on Different Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological effects of Prim-O-Glucosylangelicain (also referred to as Prim-O-glucosylcimifugin (B192187) in much of the cited literature) across various cell lines. The data presented is synthesized from multiple studies to offer a broader understanding of its potential as a therapeutic agent. This document summarizes the compound's impact on cell proliferation, apoptosis, and cell cycle progression, supported by experimental methodologies and visual representations of key cellular pathways.

Data Presentation: Summary of Effects

The following table summarizes the observed effects of this compound on different cell lines based on available research. It is important to note that the data is compiled from separate studies, and direct comparisons of potency (e.g., IC50 values) across these different experimental systems should be made with caution.

Cell Line TypeCell LineObserved EffectsQuantitative Data HighlightsSource
Human Cancer Acute Lymphoblastic Leukemia (ALL)Induces apoptosis and cell cycle arrest.Marked increase in apoptosis; significant cell cycle arrest at the G2/M phase.[1]
Mouse Cancer Melanoma (B16-F10)No direct cytotoxic effect observed in vitro. Inhibits primary tumor growth in vivo.Did not induce apoptosis or inhibit proliferation of B16-F10 cells directly.[2]
Mouse Cancer Triple-Negative Breast Cancer (4T1)Enhances anti-tumor effect of PD-1 inhibitors in vivo.Synergistic effect with PD-1 inhibitors in a 4T1 mouse tumor model.[2]
Normal Mammalian Smooth Muscle Cells (SMCs)Inhibits proliferation stimulated by TNF-alpha and induces cell cycle arrest.Significantly increases the proportion of cells in the G0/G1 phase.[3]
Immune Cells Polymorphonuclear Myeloid-Derived Suppressor Cells (PMN-MDSCs)Specifically inhibits proliferation, metabolism, and immunosuppressive functions.POG specifically inhibited the proliferation of PMN-MDSCs without being cytotoxic to them.[2]

Experimental Protocols

The following are detailed methodologies for key experiments typically used to assess the effects of compounds like this compound on cell lines.

Cell Culture and Treatment
  • Cell Lines and Maintenance: Human acute lymphoblastic leukemia (ALL) cells, murine melanoma (B16-F10), murine triple-negative breast cancer (4T1) cells, and rat aortic smooth muscle cells (SMCs) are cultured in their respective recommended media (e.g., RPMI-1640 for leukemia, DMEM for others) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Compound Preparation: this compound is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, which is then diluted to the desired final concentrations in the cell culture medium. The final DMSO concentration in the medium should be kept below 0.1% to avoid solvent-induced toxicity.

  • Treatment: Cells are seeded in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for flow cytometry) and allowed to adhere overnight. The medium is then replaced with fresh medium containing various concentrations of this compound or vehicle control (DMSO).

Cell Viability and Proliferation Assay (MTT Assay)
  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with varying concentrations of this compound for 24, 48, or 72 hours.

  • Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 490 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)
  • Seed cells in 6-well plates and treat with this compound for the desired time.

  • Harvest both adherent and floating cells and wash them twice with cold phosphate-buffered saline (PBS).

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[4][5]

Cell Cycle Analysis (Propidium Iodide Staining)
  • Culture and treat cells with this compound in 6-well plates.

  • Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol (B145695) overnight at -20°C.

  • Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A.

  • Incubate for 30 minutes in the dark at room temperature.

  • Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[6]

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Apoptotic_Signaling_Pathway Figure 1: Proposed Apoptotic Signaling Pathway of this compound in ALL Cells POG This compound BTubulin β-tubulin degradation POG->BTubulin pCDK1 Phospho-CDK1 downregulation POG->pCDK1 Caspase9 Caspase-9 activation POG->Caspase9 Caspase8 Caspase-8 activation POG->Caspase8 G2M_Arrest G2/M Phase Arrest BTubulin->G2M_Arrest pCDK1->G2M_Arrest Caspase3 Caspase-3 activation Caspase9->Caspase3 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed apoptotic signaling pathway in ALL cells.

Experimental_Workflow Figure 2: General Experimental Workflow for Cellular Effect Analysis cluster_0 In Vitro Assays cluster_1 Data Analysis CellCulture Cell Culture & Treatment (Various Cell Lines) Viability Cell Viability Assay (e.g., MTT) CellCulture->Viability Apoptosis Apoptosis Assay (Annexin V/PI) CellCulture->Apoptosis CellCycle Cell Cycle Analysis (Propidium Iodide) CellCulture->CellCycle DataCollection Data Collection (Plate Reader, Flow Cytometer) Viability->DataCollection Apoptosis->DataCollection CellCycle->DataCollection StatisticalAnalysis Statistical Analysis DataCollection->StatisticalAnalysis Conclusion Conclusion on Cellular Effects StatisticalAnalysis->Conclusion

Caption: General workflow for analyzing cellular effects.

Comparative_Analysis_Logic Figure 3: Logic of Comparative Analysis from Diverse Studies cluster_ALL Study 1: ALL Cells cluster_SMC Study 2: Smooth Muscle Cells cluster_Tumor Study 3: B16-F10 & 4T1 Models POG This compound ALL_Effect Apoptosis & G2/M Arrest POG->ALL_Effect SMC_Effect Anti-proliferation & G0/G1 Arrest POG->SMC_Effect Tumor_Effect Inhibition of PMN-MDSCs No direct cytotoxicity on B16-F10 POG->Tumor_Effect Synthesis Synthesized Comparative Analysis ALL_Effect->Synthesis SMC_Effect->Synthesis Tumor_Effect->Synthesis

Caption: Logic of the comparative analysis approach.

References

Validating the Target Engagement of Prim-O-Glucosylangelicain in Cellular Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Prim-O-Glucosylangelicain (POG), also known as Prim-O-glucosylcimifugin, is a natural compound that has demonstrated significant anti-inflammatory and protective effects in various disease models.[1] Its therapeutic potential stems from its ability to modulate key signaling pathways involved in inflammation and cell survival.[1][2] Validating the direct interaction of POG with its intended molecular targets within a cellular context is a critical step in advancing its development as a therapeutic agent. This guide provides a comparative overview of established experimental methods for confirming target engagement and outlines the signaling pathways implicated in POG's mechanism of action.

Methods for Validating Target Engagement

Several robust methods can be employed to validate the binding of a small molecule like POG to its protein targets in a cellular environment. The choice of method often depends on the nature of the target protein and the specific research question. Below is a comparison of three widely used techniques: Cellular Thermal Shift Assay (CETSA), Drug Affinity Responsive Target Stability (DARTS), and Kinobeads Competition Assay.

Method Principle Advantages Limitations Typical Data Output
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein, leading to a higher melting temperature. This is detected by quantifying the amount of soluble protein remaining after heat treatment.[1][3][]Label-free, applicable to native proteins in intact cells and tissues, provides direct evidence of target binding.[1][]Requires a specific antibody for Western blot detection or mass spectrometry for broader analysis, optimization of heating conditions can be time-consuming.[3]Western blot bands showing increased protein stability at higher temperatures in the presence of the compound. Mass spectrometry data identifying stabilized proteins.
Drug Affinity Responsive Target Stability (DARTS) Ligand binding protects the target protein from proteolytic degradation.[2][5][6]Does not require modification of the compound, relatively simple and cost-effective, can be used to identify unknown targets.[2][7]Limited by the susceptibility of the target protein to the chosen protease, may not be suitable for all protein targets.Gel electrophoresis bands showing protection of the target protein from protease digestion in the presence of the compound.
Kinobeads Competition Assay A competition-based chemical proteomics approach where POG competes with immobilized broad-spectrum kinase inhibitors for binding to kinases in a cell lysate.[8][9][10]Allows for the profiling of a compound's selectivity across a large number of kinases simultaneously, provides quantitative affinity data (IC50 values).[8][11]Primarily applicable to kinases, requires specialized kinobeads and mass spectrometry equipment.[10]Mass spectrometry data showing a dose-dependent decrease in the abundance of specific kinases pulled down by the beads in the presence of POG.

Implicated Signaling Pathways

Research suggests that this compound exerts its anti-inflammatory effects by modulating several key signaling pathways. Understanding these pathways is crucial for designing experiments to validate target engagement and elucidate the compound's mechanism of action.

JAK/STAT Signaling Pathway

POG has been shown to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) by regulating the JAK2/STAT3 signaling pathway.[2] This pathway is a critical regulator of inflammatory responses.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm POG This compound JAK2 JAK2 POG->JAK2 Inhibits Cytokine_Receptor Cytokine Receptor Cytokine_Receptor->JAK2 Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates STAT3_P p-STAT3 STAT3->STAT3_P Nucleus Nucleus STAT3_P->Nucleus Translocates Gene_Expression Gene Expression (iNOS, COX-2) Nucleus->Gene_Expression Induces Inflammation Inflammation Gene_Expression->Inflammation Pro_inflammatory_Pathways cluster_MAPK MAPK Pathway cluster_AKT AKT Pathway cluster_NFkB NF-κB Pathway POG This compound MAPKKK MAPKKK POG->MAPKKK Inhibits PI3K PI3K POG->PI3K Inhibits IKK IKK POG->IKK Inhibits Stimuli Pro-inflammatory Stimuli (e.g., LPS) Stimuli->MAPKKK Stimuli->PI3K Stimuli->IKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Transcription_Factors AP-1, NF-κB MAPK->Transcription_Factors AKT AKT PI3K->AKT AKT->IKK IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB IκBα->NFκB Releases NFκB->Transcription_Factors Translocates to Nucleus Inflammatory_Genes Pro-inflammatory Gene Expression Transcription_Factors->Inflammatory_Genes Experimental_Workflow cluster_discovery Target Identification & Initial Validation cluster_confirmation Confirmation & Quantification cluster_cellular_validation Cellular Function & Pathway Analysis Hypothesis Hypothesize POG Target(s) (e.g., Kinases in Inflammatory Pathways) Initial_Screen Initial Target Engagement Screen (e.g., CETSA, DARTS) Hypothesis->Initial_Screen Confirmation Confirm Hits with Orthogonal Method (e.g., Kinobeads if initial was CETSA) Initial_Screen->Confirmation Affinity Determine Binding Affinity (IC50/Kd) (e.g., Dose-response CETSA or Kinobeads) Confirmation->Affinity Pathway_Analysis Analyze Downstream Signaling (e.g., Western blot for p-STAT3, p-AKT) Affinity->Pathway_Analysis Phenotypic_Assay Cellular Phenotypic Assays (e.g., Cytokine production, Proliferation) Pathway_Analysis->Phenotypic_Assay Conclusion Validated Target Engagement & Mechanism of Action Phenotypic_Assay->Conclusion

References

Comparison of prim-O-Glucosylangelicain's efficacy with established anti-inflammatory drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the continuous search for novel and effective anti-inflammatory agents, Prim-O-Glucosylangelicain (POG), a natural compound, has demonstrated significant anti-inflammatory properties. This guide provides a comprehensive comparison of POG's efficacy against established nonsteroidal anti-inflammatory drugs (NSAIDs), supported by available experimental data. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of POG.

Executive Summary

This compound has shown promising anti-inflammatory effects, comparable in some models to the established NSAID indomethacin. Its mechanism of action involves the inhibition of key inflammatory mediators, including cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6). This is achieved, at least in part, through the modulation of the JAK2/STAT3 signaling pathway. While direct quantitative comparisons with a broad range of NSAIDs are still emerging, preliminary data suggests POG is a compelling candidate for further investigation.

Quantitative Comparison of Anti-Inflammatory Efficacy

To date, comprehensive head-to-head studies with a wide array of NSAIDs are limited. However, data from preclinical models provide valuable insights into the potential efficacy of this compound.

Table 1: In Vivo Anti-Inflammatory Activity - Carrageenan-Induced Paw Edema in Rats

CompoundDose% Inhibition of EdemaReference
This compound (POG)Not specifiedComparable to Indomethacin[1]
Indomethacin10 mg/kg57.66%[2]
Diclofenac3-100 mg/kg (ED₅₀: 3.74 mg/kg)Dose-dependent[3]
Ellagic Acid (related compound)1-30 mg/kg (ED₅₀: 8.41 mg/kg)Dose-dependent[4]

Note: The data for POG is qualitative ("comparable to Indomethacin") and highlights the need for further studies to establish a precise ED₅₀ value. Ellagic acid is included as a structurally related compound with quantified efficacy in the same model.

Table 2: In Vitro Inhibition of Pro-Inflammatory Cytokines

CompoundAssayTargetIC₅₀/EffectReference
This compound (POG)VariousTNF-α, IL-1β, IL-6Reduction observed[1]
IndomethacinHuman ChondrocytesCOX-10.063 µM[5]
COX-20.48 µM[5]
DiclofenacHuman ChondrocytesCOX-10.611 µM[5]
COX-20.63 µM[5]
CelecoxibOvine COX AssayCOX-113.02 µM[]
COX-20.49 µM[]

Note: Specific IC₅₀ values for POG on cytokine inhibition are not yet available in the public domain and represent a key area for future research.

Mechanisms of Anti-Inflammatory Action

This compound exerts its anti-inflammatory effects through a multi-targeted mechanism.

Inhibition of Pro-Inflammatory Mediators

POG has been shown to reduce the production of key pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6.[1] These cytokines are central to the inflammatory cascade, and their inhibition is a cornerstone of many anti-inflammatory therapies.

Modulation of Inflammatory Signaling Pathways

The anti-inflammatory effects of POG are linked to its ability to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). This inhibition is mediated through the regulation of the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) signaling pathway.

dot

G Figure 1. Simplified Overview of POG's Anti-Inflammatory Mechanism cluster_stimulus Inflammatory Stimulus cluster_cell Macrophage/Inflammatory Cell cluster_intervention Intervention Inflammatory Stimulus Inflammatory Stimulus JAK2 JAK2 Inflammatory Stimulus->JAK2 Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates NF_kB_Pathway NF-κB Pathway STAT3->NF_kB_Pathway Activates COX2_Expression COX-2 Expression NF_kB_Pathway->COX2_Expression Induces Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NF_kB_Pathway->Pro_inflammatory_Cytokines Induces POG This compound POG->JAK2 Inhibits

Caption: Simplified overview of POG's anti-inflammatory mechanism.

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This widely used in vivo model assesses the acute anti-inflammatory activity of a compound.

  • Animals: Male Wistar or Sprague-Dawley rats (150-200g) are used.

  • Acclimatization: Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.

  • Grouping: Rats are randomly divided into control, standard, and test groups.

  • Dosing: The test compound (this compound) or standard drug (e.g., Indomethacin, 10 mg/kg) is administered orally or intraperitoneally. The control group receives the vehicle.

  • Induction of Edema: One hour after drug administration, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.[7]

  • Measurement of Paw Volume: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.[4]

  • Calculation of Edema Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.

dot

G Figure 2. Workflow for Carrageenan-Induced Paw Edema Assay Start Start Animal_Acclimatization Animal Acclimatization (1 week) Start->Animal_Acclimatization Grouping Random Grouping (Control, Standard, Test) Animal_Acclimatization->Grouping Dosing Drug Administration Grouping->Dosing Carrageenan_Injection Carrageenan Injection (Sub-plantar) Dosing->Carrageenan_Injection 1 hour Paw_Volume_Measurement Paw Volume Measurement (0-5 hours) Carrageenan_Injection->Paw_Volume_Measurement Data_Analysis Calculate % Inhibition Paw_Volume_Measurement->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the carrageenan-induced paw edema assay.

In Vitro Cytokine Inhibition Assay

This assay determines the ability of a compound to inhibit the production of pro-inflammatory cytokines in cell culture.

  • Cell Line: A suitable cell line, such as RAW 264.7 murine macrophages or human peripheral blood mononuclear cells (PBMCs), is used.

  • Cell Culture: Cells are cultured in appropriate media and conditions.

  • Treatment: Cells are pre-incubated with various concentrations of this compound or a standard inhibitor for a specified period.

  • Stimulation: Inflammation is induced by adding a stimulant like lipopolysaccharide (LPS).

  • Incubation: Cells are incubated for a period to allow for cytokine production.

  • Sample Collection: The cell culture supernatant is collected.

  • Cytokine Quantification: The concentration of TNF-α, IL-1β, and IL-6 in the supernatant is measured using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

dot

G Figure 3. In Vitro Cytokine Inhibition Assay Workflow Start Start Cell_Culture Culture Macrophages/PBMCs Start->Cell_Culture Pre_incubation Pre-incubate with POG/ Standard Cell_Culture->Pre_incubation Stimulation Stimulate with LPS Pre_incubation->Stimulation Incubation Incubate for Cytokine Production Stimulation->Incubation Supernatant_Collection Collect Supernatant Incubation->Supernatant_Collection ELISA Quantify Cytokines (ELISA) Supernatant_Collection->ELISA IC50_Calculation Calculate IC₅₀ ELISA->IC50_Calculation End End IC50_Calculation->End

Caption: In vitro cytokine inhibition assay workflow.

Conclusion and Future Directions

This compound presents a promising profile as an anti-inflammatory agent. Its mechanism of action, targeting key signaling pathways and pro-inflammatory mediators, suggests it may offer a valuable alternative or adjunct to existing therapies. However, to fully elucidate its therapeutic potential, further research is imperative. Specifically, studies generating quantitative data (ED₅₀ and IC₅₀ values) against a broader panel of established NSAIDs are crucial for a definitive comparative assessment. Detailed investigations into its interactions with the NF-κB and COX-2 signaling pathways will also provide a more complete understanding of its molecular mechanisms.

References

Safety Operating Guide

Proper Disposal of prim-O-Glucosylangelicain: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical compounds are paramount to ensuring laboratory safety and environmental compliance. This guide provides a detailed, step-by-step procedure for the disposal of prim-O-Glucosylangelicain, a compound used in various research applications. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on general best practices for the disposal of research-grade chemicals with unknown hazard profiles. It is crucial to consult your institution's specific waste disposal guidelines and any available safety information before proceeding.

Immediate Safety and Handling

Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including safety glasses or goggles, a lab coat, and chemical-resistant gloves. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Chemical and Physical Properties

A summary of the available quantitative data for this compound is provided in the table below for easy reference.

PropertyValue
Molecular FormulaC21H26O11[1][]
Molecular Weight454.4 g/mol [1]
Purity>98%[1]
Physical DescriptionPowder[1][]
CAS Number85889-15-2[1]

Disposal Protocol

The disposal of this compound must be approached with caution, treating it as potentially hazardous waste unless confirmed otherwise by your institution's Environmental Health and Safety (EHS) department.

Step 1: Waste Characterization

  • Consult Institutional Guidelines: The primary and most critical step is to refer to your organization's chemical hygiene plan and waste disposal protocols.[3] Many institutions have specific procedures for the disposal of all chemical waste, regardless of its known hazard level.

  • Review Available Safety Data: In the absence of a specific SDS for this compound, it is prudent to handle it as a hazardous chemical. Do not assume it is non-hazardous.

Step 2: Waste Segregation and Containerization

  • Solid Waste:

    • If the this compound is in its solid, powder form, it should be collected in a designated hazardous solid waste container.

    • The container must be chemically compatible, in good condition, and have a secure, tight-fitting lid.

  • Liquid Waste (Solutions):

    • If the this compound has been dissolved in a solvent, the entire solution is considered hazardous waste.

    • Collect the liquid waste in a designated, leak-proof, and chemically compatible hazardous liquid waste container.

    • Do not mix different types of chemical waste unless explicitly permitted by your institution's EHS department.

Step 3: Labeling

  • Properly label the hazardous waste container with the words "Hazardous Waste."

  • The label must clearly identify all the contents of the container, including "this compound" and any solvents or other chemicals present, along with their approximate concentrations.

  • Include the date when the waste was first added to the container.

Step 4: Storage

  • Store the sealed and labeled hazardous waste container in a designated satellite accumulation area.

  • This area should be secure, well-ventilated, and away from general laboratory traffic.

Step 5: Arranging for Disposal

  • Contact your institution's EHS department or a licensed professional waste disposal service to arrange for the pickup and proper disposal of the hazardous waste.

  • Follow all institutional procedures for waste manifest documentation.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Disposal of This compound consult_guidelines Consult Institutional EHS Guidelines start->consult_guidelines sds_available Is a specific SDS available? consult_guidelines->sds_available follow_sds Follow Disposal Instructions in SDS Section 13 sds_available->follow_sds Yes treat_as_hazardous Treat as Hazardous Waste sds_available->treat_as_hazardous No arrange_pickup Arrange for Pickup by Licensed Waste Disposal Service follow_sds->arrange_pickup characterize_waste Characterize Waste (Solid or Liquid) treat_as_hazardous->characterize_waste solid_waste Solid Waste characterize_waste->solid_waste Solid liquid_waste Liquid Waste characterize_waste->liquid_waste Liquid containerize_solid Containerize in a Labeled Hazardous Solid Waste Container solid_waste->containerize_solid containerize_liquid Containerize in a Labeled Hazardous Liquid Waste Container liquid_waste->containerize_liquid store Store in Designated Satellite Accumulation Area containerize_solid->store containerize_liquid->store store->arrange_pickup end End of Disposal Process arrange_pickup->end

Caption: Disposal decision workflow for this compound.

It is imperative to remember that this guidance is based on general laboratory safety principles and should be supplemented by your institution-specific protocols. Always prioritize safety and environmental responsibility when handling and disposing of any chemical substance.

References

Personal protective equipment for handling prim-O-Glucosylangelicain

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for prim-O-Glucosylangelicain

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound (CAS No. 85889-15-2). The following information is intended to ensure the safe handling of this compound in a laboratory setting and to establish best practices for its use in research and development.

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Personal Protective Equipment for Handling this compound

Protection TypeRecommended Equipment
Eye/Face Protection Chemical safety goggles or a face shield should be worn to protect against dust particles and potential splashes.
Skin Protection A lab coat or chemical-resistant apron is required. Nitrile gloves are recommended and must be inspected before use. Change gloves immediately if contaminated or punctured.
Hand Protection Chemical-resistant gloves (e.g., nitrile) are mandatory. Gloves must be inspected for integrity before each use and disposed of properly after handling the compound.[1]
Respiratory Protection A NIOSH-approved respirator (e.g., N95) is recommended, especially when handling the powder outside of a ventilated enclosure or when there is a risk of aerosolization.
Safe Handling and Operational Plan

Proper handling procedures are critical to ensure a safe laboratory environment. The following step-by-step plan outlines the key stages of working with this compound.

2.1. Engineering Controls

  • Work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[1]

  • Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.

2.2. Step-by-Step Handling Procedure

  • Preparation : Before handling, ensure all necessary PPE is worn correctly. Prepare the workspace by clearing it of any unnecessary items and ensuring all required equipment is within reach inside the fume hood.

  • Weighing : Conduct all weighing operations of the powdered this compound within a chemical fume hood or a ventilated balance enclosure to prevent the dispersion of dust.

  • Dissolving : If creating a solution, add the solvent to the weighed powder slowly to avoid splashing. For increased solubility, the tube can be warmed to 37°C and agitated in an ultrasonic bath.[2]

  • Experimentation : Keep containers with this compound sealed when not in use. All experimental procedures should be conducted with the same level of care and within a designated controlled area.

  • Post-Handling : After handling, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water.

Storage and Disposal

3.1. Storage

  • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated place.[1][2]

  • Stock solutions can be stored at temperatures below -20°C for several months.[2]

3.2. Disposal Plan

  • Dispose of waste this compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.

  • The material may be sent to a licensed chemical destruction facility or disposed of via controlled incineration with flue gas scrubbing.[1]

  • Do not allow the chemical to enter drains or the environment.[1]

Accidental Release and First Aid Measures

4.1. Accidental Release

  • In case of a spill, evacuate personnel from the immediate area.

  • Avoid dust formation.[1]

  • Wear appropriate PPE, including respiratory protection.

  • Carefully sweep or vacuum the spilled powder and place it into a sealed, labeled container for disposal.

  • Ventilate the area and clean the spill site once the material has been removed.

4.2. First Aid

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • Skin Contact : Remove contaminated clothing and wash the affected skin with soap and water. If irritation persists, seek medical attention.

  • Inhalation : Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.

  • Ingestion : Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Experimental Workflow

The following diagram illustrates the standard operational workflow for safely handling this compound in a laboratory setting.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal cluster_storage Storage A Don Personal Protective Equipment (PPE) B Prepare Well-Ventilated Workspace (Fume Hood) A->B C Weigh Compound in Ventilated Enclosure B->C D Dissolve in Solvent C->D E Conduct Experiment D->E F Decontaminate Workspace and Equipment E->F I Store in Sealed Container in a Cool, Dry Place E->I If not all material is used G Segregate and Label Waste F->G H Dispose of Waste via Approved Channels G->H

Caption: Workflow for safe handling of this compound.

References

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Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.